molecular formula C9H18ClNO2 B13523774 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride

1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride

Cat. No.: B13523774
M. Wt: 207.70 g/mol
InChI Key: IRWMWWCYIYKZDD-UHFFFAOYSA-N
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Description

1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

1,8-dioxaspiro[5.5]undecan-4-amine;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c10-8-2-5-12-9(6-8)3-1-4-11-7-9;/h8H,1-7,10H2;1H

InChI Key

IRWMWWCYIYKZDD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(CCO2)N)COC1.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation of 1,8-Dioxaspiro[5.5]undecan-4-amine HCl

[1]

Executive Summary

Spirocyclic scaffolds, particularly spiro[5.5]undecanes, have emerged as critical "privileged structures" in drug discovery, offering distinct vectors for side-chain attachment while maintaining a high fraction of saturation (

This guide provides a definitive protocol for the structural assignment of 1,8-dioxaspiro[5.5]undecan-4-amine hydrochloride . It moves beyond basic identification to address the specific challenges of establishing connectivity across the quaternary spiro-center and assigning the relative stereochemistry of the amine functionality.

Synthetic Context & Isolation

Understanding the synthetic origin is the first step in elucidation. This molecule is typically accessible via the reductive amination of the corresponding spiro-ketone.[1]

  • Precursor: 1,8-dioxaspiro[5.5]undecan-4-one.[2]

  • Transformation: Reductive amination using ammonium acetate and sodium cyanoborohydride (

    
    ), followed by HCl salt formation.
    
  • Stereochemical Implication: The reduction creates a new chiral center at C4. Depending on the reducing agent and steric bulk of the spiro-ring, the product will exist as a mixture of cis and trans diastereomers (relative to the oxygen in the second ring or the spiro-vector). The HCl salt form is preferred for stability and crystallinity.

Protocol 1: Salt Formation & Purification[1]
  • Objective: Isolate the amine as a crystalline hydrochloride salt for XRD and high-resolution NMR.

  • Method: Dissolve the crude free base in minimal diethyl ether. Add 2.0 equivalents of 4M HCl in dioxane dropwise at 0°C.

  • Observation: Immediate precipitation of the white hydrochloride solid.

  • Purification: Recrystallization from hot ethanol/ethyl acetate (1:3 v/v) is critical to enrich a single diastereomer if a mixture is present.

Primary Structural Characterization

Before assessing stereochemistry, the covalent connectivity must be validated.

Mass Spectrometry (ESI-MS)[1]
  • Expected Ion:

    
     at m/z 172.13 (Free base MW: 171.13).
    
  • Fragmentation Pattern:

    • Loss of

      
       (
      
      
      ) is common in aliphatic amines.
    • Diagnostic: Ring opening of the spiro-ether often yields characteristic fragments. Look for cleavage adjacent to the spiro-carbon (C6).

Infrared Spectroscopy (FT-IR)[1]
  • Amine Salt: Broad, multiple bands in the 2800–3000

    
     region (N-H stretching of 
    
    
    ), often obscuring C-H stretches.
  • Ether Linkage: Strong C-O-C stretching bands around 1080–1150

    
    , confirming the 1,8-dioxa core.
    

Advanced NMR Spectroscopy

The core challenge is distinguishing the two rings and assigning the quaternary spiro-carbon (C6).

Solvent Selection: DMSO-




Table 1: Predicted NMR Shift Assignments (DMSO- )
PositionAtom TypePredicted

(ppm)
Predicted

(ppm)
MultiplicityNotes
4 CH-NH3+3.10 - 3.4048.5Multiplet

to Nitrogen. Coupling to

visible.
6 C (Spiro)-96.0 - 98.0SingletQuaternary. Deshielded by

-oxygens.
1, 8 O (Ether)---Heteroatoms defining the core.
2, 10 CH2-O3.50 - 3.8060.0 - 62.0Multiplet

to Oxygen.
NH3+ Ammonium8.00 - 8.50-Broad SingletExchangeable. Visible in DMSO.
Elucidation Logic Flow
  • The Anchor (C6): Locate the quaternary carbon in the

    
     NMR around 95-100 ppm. This is the spiro center.[1][3] It will show no correlations in DEPT-135.
    
  • HMBC Connectivity:

    • The protons at C2 (Ring A) and C10 (Ring B) are adjacent to Oxygen. They will show long-range coupling to C6 if the assignment is correct (3-bond coupling).

    • Critical Step: Verify that the amine-bearing proton (

      
      ) correlates to C5, and 
      
      
      correlates to the spiro C6. This links the amine position to the spiro junction.

Stereochemical Assignment (NOESY & XRD)

This is the most technically demanding phase. The amine at C4 can be either axial or equatorial.

2D NOESY Strategy
  • Equatorial Amine (Axial Proton): If the amine is equatorial, the proton

    
     is axial. It will show strong diaxial NOE correlations with the axial protons at C2 and C6 (if applicable) or C5.
    
  • Spiro-Communication: Look for NOE correlations between the axial protons of Ring A and the axial protons of Ring B. This "trans-annular" NOE confirms the relative orientation of the two rings.

X-Ray Crystallography (The Gold Standard)

For hydrochloride salts, Single Crystal X-Ray Diffraction (SC-XRD) is the definitive proof of structure.

  • Protocol: Vapor diffusion method. Place a concentrated solution of the salt in methanol in a small vial. Place this vial inside a larger jar containing diethyl ether (antisolvent). Seal tightly.

  • Timeline: 2-5 days for diffraction-quality crystals.

  • Result: Provides absolute configuration (if heavy atom present or using anomalous dispersion) and precise bond lengths for the spiro-ether linkage.

Visualization of Elucidation Workflow

The following diagram outlines the logical decision tree for validating the structure, ensuring no step is skipped.

ElucidationWorkflowStartCrude Product(Reductive Amination)SaltFormHCl Salt Formation(Et2O / Dioxane)Start->SaltFormStabilizationMS_IRPrimary CheckMS: m/z 172 (M+H)IR: 1080 cm-1 (C-O)SaltForm->MS_IRPurity CheckNMR_1D1D NMR (DMSO-d6)Identify H4 (Amine alpha)Identify C6 (Spiro Quaternary)MS_IR->NMR_1DPassNMR_2D2D ConnectivityHMBC: H2/H10 -> C6COSY: H4 -> H5 -> H6(vicinity)NMR_1D->NMR_2DAssign AtomsStereoStereochemistryNOESY: H4 Axial vs EqXRD: Absolute ConfigNMR_2D->StereoDefine 3D ShapeFinalValidated Structure1,8-dioxaspiro[5.5]undecan-4-amine HClStereo->FinalConfirmation

Caption: Step-by-step structural validation workflow for spirocyclic amine salts.

References

  • Aitken, R. A., et al. (2002). "A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts." Arkivoc, 2002(3), 63-70. Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Drug Discovery." Journal of Organic Chemistry, 75(24). (Contextual grounding for spiro-scaffold analysis). Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322. Link

  • Smith, A. B., et al. (2008). "Spirocyclic Ketals as Privileged Scaffolds for Library Synthesis." Journal of Combinatorial Chemistry. (Methodology for spiro-ether synthesis). Link

Architectural Precision in Drug Discovery: The Renaissance of Spiroketal Amines and Spiroaminals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical industry is currently witnessing a paradigm shift from "flatland" medicinal chemistry—dominated by planar aromatic heterocycles—to three-dimensional (3D) architectures. Among these, spiroketal amines and spiroaminals represent a frontier of high-value chemical space. These scaffolds offer a unique combination of structural rigidity, defined vector orientation, and favorable lipophilicity profiles (


 character), solving critical developability issues such as solubility and off-target toxicity.

This technical guide dissects the discovery, synthesis, and application of novel spiroketal amine compounds, moving beyond basic definitions to explore the causal mechanics of their synthesis and their profound impact on structure-activity relationships (SAR).

The Structural Imperative: Why Spiroketal Amines?

Escaping Flatland

Traditional drug discovery often relies on amide couplings and Suzuki-Miyaura cross-couplings, leading to flat,


-rich molecules. While synthetically accessible, these compounds frequently suffer from poor solubility and non-specific binding.

Spiroketal amines introduce a quaternary spiro-center that forces the two rings into a perpendicular arrangement. This orthogonality is not merely aesthetic; it creates distinct vectors for substituent display, allowing the molecule to probe deep, spherical pockets in proteins (e.g., GPCRs, ion channels) that planar molecules cannot access.

Classification of the Core

To ensure precision, we must distinguish between the sub-classes of this family:

ClassCore AtomsKey FeatureSynthetic Challenge
Spiroketal (O,O) O-C-OThe classic pharmacophore (e.g., Avermectins). Stable due to the anomeric effect.[1]Stereocontrol at the anomeric carbon.
Spiroaminal (N,O) N-C-OThe Focus of this Guide. Combines the rigidity of spiroketals with the basicity of amines.High lability; prone to hydrolysis and racemization.
Spiroaminal (N,N) N-C-NHigh basicity, often acts as a urea/guanidine surrogate.Thermodynamic instability relative to open-chain forms.

Synthetic Mastery: Causality and Control

The synthesis of spiroketal amines is a battle between thermodynamic control (governed by the anomeric effect) and kinetic control (governed by transition state energy).

The Anomeric Effect & Thermodynamic Control

In spiroketals and spiroaminals, electronegative heteroatoms attached to the spiro-center prefer an axial orientation. This is the anomeric effect , stabilized by the overlap of the oxygen lone pair (


) with the antibonding orbital of the adjacent C-X bond (

).
  • Implication: Acid-catalyzed cyclization typically yields the thermodynamically most stable isomer (double anomeric effect).

  • Limitation: If the bioactive conformation requires a non-anomeric arrangement, thermodynamic methods fail.

Kinetic Control: The Glycal Epoxide Route

To access "contra-thermodynamic" isomers, we must use irreversible reactions. The glycal epoxide strategy is a gold standard here.

  • Mechanism: Stereoselective epoxidation of a glycal creates a defined stereocenter. Subsequent nucleophilic attack (intramolecular) opens the epoxide. The stereochemistry is locked by the initial epoxide geometry, not the stability of the final product.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing these complex cores.

SpiroSynthesis Start Target Spiroketal Amine Analysis Stability Analysis Start->Analysis Thermo Thermodynamic Isomer (Double Anomeric) Analysis->Thermo Stable Config? Kinetic Kinetic Isomer (Contra-thermodynamic) Analysis->Kinetic Unstable Config? MethodA Acid-Catalyzed Cyclization (Bronsted/Lewis) Thermo->MethodA Use MethodB Glycal Epoxide Opening Kinetic->MethodB Use MethodC Au/Ir Cascade Catalysis Kinetic->MethodC Alternative

Figure 1: Strategic decision tree for selecting synthetic methodologies based on the thermodynamic stability of the target spiro-isomer.

Advanced Protocol: Au(I)/Ir(I) Dual Catalytic Cascade

For the synthesis of chiral spiroaminals (N,O-spiroketals), traditional acid catalysis often leads to racemization.[2] The state-of-the-art approach utilizes a bimetallic relay system (Gold and Iridium). This protocol allows for the enantioselective construction of spiroaminals from simple precursors.[3]

The Mechanism
  • Au(I) Cycle: Activates an alkynol for intramolecular hydroalkoxylation, generating an exocyclic enol ether intermediate.

  • Ir(I) Cycle: A chiral Iridium catalyst activates an allylic carbonate/alcohol to form a

    
    -allyl complex.
    
  • The Merger: The enol ether (nucleophile) attacks the Ir-

    
    -allyl species (electrophile) in a stereocontrolled manner, closing the spiro-ring.
    
Step-by-Step Experimental Workflow

Objective: Synthesis of a chiral (N,O)-spiroaminal via Au/Ir cascade.

Reagents:

  • Substrate A: 2-(1-hydroxyallyl)aniline derivative (1.0 equiv).

  • Substrate B: Alkynol (1.2 equiv).

  • Catalyst 1: [Ir(COD)Cl]

    
     (2 mol%) + Chiral Ligand (e.g., (S)-Feringa-L, 4 mol%).
    
  • Catalyst 2: Ph

    
    PAuNTf
    
    
    
    (2 mol%).
  • Promoter: Zn(OTf)

    
     (10 mol%) - Lewis acid additive to assist enol ether formation.
    
  • Solvent: 1,2-Dichloroethane (DCE).

Procedure:

  • Catalyst Activation: In a glovebox, mix [Ir(COD)Cl]

    
     and the chiral ligand in dry DCE. Stir for 30 min to generate the active catalyst. Add Substrate A.
    
  • Cascade Initiation: Add Substrate B, Ph

    
    PAuNTf
    
    
    
    , and Zn(OTf)
    
    
    to the reaction vial.
  • Reaction: Seal the vial and stir at room temperature (25 °C) for 12–24 hours. Monitor consumption of Substrate A via TLC or LC-MS.

  • Quench & Purification: Filter the mixture through a short pad of silica gel to remove metal catalysts. Concentrate in vacuo.

  • Isolation: Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation: Confirm structure via 1H NMR (diagnostic spiro-C peaks) and enantiomeric excess (ee) via Chiral HPLC.

Self-Validating Checkpoint:

  • If yield is low: Check the moisture content of DCE; Au(I) is tolerant, but the Ir-allyl species can be sensitive.

  • If ee is low: Ensure the temperature was strictly maintained at 25 °C; higher temps erode kinetic selectivity.

Medicinal Chemistry: SAR and Biological Impact[4]

The "Spiro-Switch" Effect

Replacing a piperidine or morpholine ring with a spirocyclic amine often results in the "Spiro-Switch" effect:

  • lowered

    
    :  The increased 
    
    
    
    fraction lowers lipophilicity without sacrificing molecular weight.
  • Metabolic Stability: The quaternary carbon blocks metabolic hotspots (e.g.,

    
    -oxidation by CYPs).
    
  • Selectivity: The rigid vector orientation prevents binding to "promiscuous" flat pockets common in off-targets (e.g., hERG channel).

Case Study: Revumenib (SNDX-5613)

While strictly a spirocyclic amine (not a spiroketal), Revumenib validates the spiro-concept. It targets the Menin-MLL interaction for acute leukemia.[4]

  • Discovery Insight: The interaction required a precise vector to project a substituent into a deep hydrophobic pocket on Menin.

  • Solution: A 2,7-diazaspiro[3.5]nonane scaffold was used.[4] The rigid spiro-core positioned the critical H-bond donors/acceptors with sub-angstrom precision, achieving picomolar affinity where flexible analogs failed.

Quantitative Comparison: Planar vs. Spiro

The following table highlights the physicochemical improvements when transitioning from a planar analog to a spiroketal amine scaffold (Hypothetical data based on general SAR trends).

PropertyPlanar Analog (Piperidine)Spiroketal Amine AnalogImpact
ClogP 3.52.1Improved solubility & bioavailability.
Fsp3 (Fraction sp3) 0.350.65Higher clinical success correlation.
Metabolic Clearance (Cl_int) High (>50 µL/min/mg)Low (<10 µL/min/mg)Blocked metabolic soft spots.
hERG Inhibition (IC50) 1.2 µM (Risk)>30 µM (Safe)Reduced off-target binding.

Future Outlook: Automation and Library Synthesis

The future of spiroketal amine discovery lies in Modular Flow Chemistry .

  • Challenge: The complexity of spiro-synthesis has historically prevented the creation of large DNA-encoded libraries (DELs).

  • Solution: Microfluidic flow reactors allow for the safe handling of reactive intermediates (like diazo compounds or unstable oxocarbeniums) needed for spiro-cyclization.

  • Prediction: By 2027, we expect to see "Spiro-on-Demand" platforms where researchers can select ring sizes (5,5; 5,6; 6,6) and heteroatom placement (N,O vs O,O) to generate custom libraries for high-throughput screening.

FlowChem Input1 Precursor A (Alkyne) Reactor1 Flow Reactor 1 (Au Catalysis) Input1->Reactor1 Input2 Precursor B (Amine/Alcohol) Reactor2 Flow Reactor 2 (Ir Catalysis) Input2->Reactor2 Scaffold Spiro-Scaffold Formation Reactor1->Scaffold Intermediate 1 Reactor2->Scaffold Intermediate 2 Diversification Automated Decoration Scaffold->Diversification Output Spiro-Library Diversification->Output

Figure 2: Conceptual workflow for automated flow synthesis of spiroketal amine libraries.

References

  • Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 2025. Link

  • Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis. Angewandte Chemie Int.[3] Ed., 2022.[3][5][6][7] Link

  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 2017.[8] Link

  • Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry, 2015. Link

  • The Spirocycle Surge in Drug Discovery. Drug Hunter, 2025. Link

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 2022.[6] Link

Sources

Synthesis of Novel Dioxaspiro Heterocyclic Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dioxaspiro heterocyclic scaffolds are privileged three-dimensional structures prominently featured in a vast array of biologically active natural products and pharmaceutical agents.[1] Their inherent rigidity and defined spatial orientation of substituents make them highly attractive for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing novel dioxaspiro heterocyclic scaffolds. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings and causal factors that govern reaction outcomes, empowering the reader to make informed decisions in their own synthetic endeavors. We will explore both classical and contemporary methodologies, with a strong emphasis on stereoselective control, a critical parameter for biological efficacy.

The Strategic Importance of Dioxaspiro Scaffolds in Medicinal Chemistry

The overrepresentation of heterocyclic moieties in approved drugs, with estimates suggesting over 85% of all biologically-active small molecules contain at least one heterocycle, underscores their central role in modern drug design.[2][3] Dioxaspiro systems, a unique subclass of heterocycles, offer a distinct advantage by introducing a spirocyclic junction, which imparts a higher degree of three-dimensionality compared to their "flat" aromatic or even simple monocyclic heterocyclic counterparts. This structural feature is crucial for escaping the "flatland" of traditional drug discovery and exploring new chemical space.[4]

The conformational constraints imposed by the spirocyclic core often serve as a pharmacophore, rigidly holding appended functional groups in a precise orientation for optimal interaction with biological targets.[5] This pre-organization can lead to a significant enhancement in binding affinity and a reduction in the entropic penalty upon binding. Notable examples of natural products containing a spiroketal moiety, a common type of dioxaspiro scaffold, include the potent protein phosphatase inhibitors tautomycin and okadaic acid.[5]

Foundational Synthetic Strategies: A Mechanistic Perspective

The construction of the dioxaspiro core can be broadly categorized into several key strategic approaches. The choice of strategy is often dictated by the desired substitution pattern, stereochemical outcome, and the presence of other functional groups within the molecule.

Acid-Catalyzed Spiroketalization: The Thermodynamic Path

The most traditional and widely employed method for the synthesis of spiroketals is the acid-catalyzed dehydration of a dihydroxy ketone precursor.[1][5] This thermodynamically controlled process generally leads to the formation of the most stable spiroketal stereoisomer.[6]

  • Causality of Stereochemical Outcome: The stereochemical outcome is governed by a combination of factors, including the anomeric effect, which favors an axial orientation of the lone pair of the endocyclic oxygen atom, and the minimization of steric interactions. For instance, in the formation of a[7][7]-spiroketal, the double anomeric effect in a (gauche, gauche) conformation often leads to the most stable product.[6]

Experimental Protocol: A Self-Validating System

Synthesis of a Generic Dihydroxy Ketone Precursor:

  • Reaction Setup: To a solution of the starting ester in a suitable aprotic solvent (e.g., THF, diethyl ether) at -78 °C under an inert atmosphere (e.g., Argon), add a solution of the appropriate organometallic reagent (e.g., Grignard reagent, organolithium) dropwise.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature, and then extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the dihydroxy ketone.

  • Characterization: Confirm the structure and purity of the product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Acid-Catalyzed Spiroketalization:

  • Reaction Setup: Dissolve the dihydroxy ketone in a suitable solvent (e.g., dichloromethane, toluene) and add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid) or a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate).

  • Water Removal: If necessary, equip the reaction apparatus with a Dean-Stark trap to remove the water formed during the reaction, driving the equilibrium towards the spiroketal product.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate), extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification and Characterization: Purify by flash chromatography and characterize by NMR and mass spectrometry to confirm the formation of the desired spiroketal.

Kinetically Controlled Spiroketalization: Accessing Less Stable Isomers

While thermodynamically controlled reactions are robust, they are often limited to the formation of the most stable stereoisomer. To access less stable, yet potentially more biologically active, isomers, kinetically controlled methods are required.[8][6] These strategies rely on reaction conditions that prevent equilibration to the thermodynamic product.[8]

  • Causality of Kinetic Control: Kinetic control is achieved by employing reaction conditions where the activation energy for the formation of a specific stereoisomer is significantly lower than for others, and the reverse reaction is slow or non-existent under the reaction conditions. This can be achieved through the use of specific reagents or by performing the reaction at low temperatures.

An example of a kinetically controlled process is the intramolecular hetero-Michael addition onto an enone under mild basic conditions, which can lead to the formation of a less stable spiroketal with modest selectivity.[6]

Transition-Metal Catalysis: A Modern and Mild Approach

The limitations of harsh acidic conditions, which are incompatible with sensitive functional groups, have driven the development of milder, transition-metal-catalyzed methods for spiroketal synthesis.[5] These methods often utilize substrates with latent ketone functionality, such as alkynes.[5]

  • Gold-Catalyzed Hydroalkoxylation/Cyclization: Gold(I) and Gold(III) catalysts are particularly effective in activating alkynes towards nucleophilic attack by hydroxyl groups.[7][9] The reaction of a 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid in the presence of a gold(I) catalyst, for instance, proceeds smoothly under mild conditions to afford 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones in quantitative yields.[7][9]

Proposed Mechanism of Gold-Catalyzed Spirocyclization:

G

Caption: Gold(I)-catalyzed double hydroalkoxylation cascade.

  • Palladium-Catalyzed Reactions: Palladium catalysts have also been employed in domino reactions to construct complex spirocyclic systems, including diazaspiro[4.5]decanes with exocyclic double bonds, through the formation of multiple carbon-carbon bonds in a single operation.[10]

Advanced Synthetic Strategies for Dioxaspiro Scaffolds

Beyond the foundational methods, a variety of other powerful strategies have been developed to access diverse dioxaspiro scaffolds.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the synthesis of a variety of cyclic and spirocyclic systems. For the synthesis of 2,5-dioxaspiro[3.4]octane building blocks, an RCM strategy was successfully employed using a Grubbs' II catalyst on a bis-allyl ether precursor.[11][12][13]

Experimental Workflow for RCM-based Synthesis:

G Start Vinyl Oxetanol Alkylation O-Alkylation with Methyl 2-(bromomethyl)acrylate Start->Alkylation RCM Ring-Closing Metathesis (Grubbs' II catalyst) Alkylation->RCM Hydrogenation Catalytic Hydrogenation (Pearlman's catalyst) RCM->Hydrogenation Hydrolysis Alkaline Hydrolysis Hydrogenation->Hydrolysis Product 2,5-Dioxaspiro[3.4]octane Carboxylate Hydrolysis->Product

Caption: RCM approach to 2,5-dioxaspiro[3.4]octanes.

Nitroalkane-Based Approaches

Nitroalkanes serve as versatile synthons for the construction of dihydroxy ketone precursors.[14] The carbon-carbon bond-forming steps can be achieved through nitroaldol (Henry) and Michael reactions. Subsequent conversion of the nitro group to a carbonyl via the Nef reaction provides the requisite dihydroxy ketone for spiroketalization.[14] This strategy allows for a high degree of control over the substitution pattern of the final spiroketal.

Data Summary and Comparison of Methods

Synthetic StrategyKey FeaturesStereocontrolFunctional Group Tolerance
Acid-Catalyzed Spiroketalization Simple, robust, widely used.Thermodynamic (most stable isomer).[6]Limited by acid-labile groups.[5]
Kinetically Controlled Spiroketalization Access to less stable isomers.Kinetic (often modest selectivity).[6]Generally good.
Transition-Metal Catalysis (Au, Pd) Mild reaction conditions.Can be highly stereoselective.Excellent.[5]
Ring-Closing Metathesis (RCM) Powerful for ring formation.Dependent on substrate stereochemistry.Good, but sensitive to some functional groups.
Nitroalkane-Based Methods Versatile for precursor synthesis.Can be controlled through C-C bond formation.Good.

Conclusion and Future Outlook

The synthesis of dioxaspiro heterocyclic scaffolds is a vibrant and continually evolving field. While traditional acid-catalyzed methods remain valuable for accessing thermodynamically favored products, modern transition-metal catalysis and other advanced strategies have opened the door to a vast array of novel scaffolds with precise stereochemical control and broad functional group compatibility. The ability to synthesize libraries of stereochemically diverse spiroketals is particularly crucial for diversity-oriented synthesis and the exploration of new chemical space in drug discovery.[8] Future efforts will likely focus on the development of even more efficient and stereoselective catalytic systems, including biocatalytic approaches, to further expand the accessible chemical space of these important three-dimensional scaffolds.[15]

References

  • Mead, K. T., & Brewer, B. N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 7(3), 227-256. [Link]

  • Brimble, M. A., & Furan, L. A. (2007). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. PMC. [Link]

  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Wikipedia. (n.d.). Spiroketals. [Link]

  • Iazzetti, A., & Allevi, D., et al. (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. MDPI. [Link]

  • Iazzetti, A., & Allevi, D., et al. (2023). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. ResearchGate. [Link]

  • Lichtenthaler, F. W., & Kaji, E., et al. (2016). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. ResearchGate. [Link]

  • Author. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]

  • Author. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Author. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [No Source Found].
  • Author. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. [No Source Found].
  • Natho, P., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing. [Link]

  • Ballini, R., & Barboni, L., et al. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. MDPI. [Link]

  • Author. (2013). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Author. (2022). Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis. Frontiers. [Link]

  • Malík, I., & Applová, L., et al. (2020). Heterocycles in Medicinal Chemistry. PMC - NIH. [Link]

  • Author. (2025). Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews. [Link]

  • Author. (2025). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI. [Link]

  • Author. (2024). Stereoselective Synthesis of Axially Chiral Biaryl Diketones through Ring-Opening of Optical Dihydrophenan-threne-9,10-diols. PMC. [Link]

  • Author. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Semantic Scholar. [Link]

  • Author. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. ResearchGate. [Link]

  • Author. (2026). A Multicatalytic Cascade for the Stereoselective Synthesis of 1,4-Chiral Nitro Alcohols. PMC. [Link]

  • Author. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]

  • Author. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews. [Link]

Sources

Predicted 1H NMR spectrum of 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Predicted 1H NMR Spectrum of 1,8-Dioxaspiro[5.5]undecan-4-amine Hydrochloride

Executive Summary

This guide provides an in-depth structural analysis and predicted 1H NMR spectral data for 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride . As a specialized spirocyclic ether-amine scaffold, this compound presents unique conformational dynamics and electronic environments. This document is designed for medicinal chemists and analytical scientists requiring reference data for structural verification, impurity profiling, and synthetic validation.

The analysis assumes the use of DMSO-d6 as the solvent to ensure the visibility of the ammonium protons and to prevent rapid chemical exchange.

Structural Analysis & Conformational Dynamics

The 1,8-dioxaspiro[5.5]undecane skeleton consists of two six-membered rings fused at a single spiro carbon (C6). The "1,8-dioxa" nomenclature implies that Oxygen-1 is attached directly to the spiro center in Ring A, while Oxygen-8 is separated from the spiro center by a methylene group (C7) in Ring B.

Key Structural Features:

  • Spiro Center (C6): A quaternary carbon creating a rigid orthogonal junction between the two rings.

  • Amine Handle (C4): Located in Ring A, meta to the ether oxygen (O1). The hydrochloride salt form (-NH3+Cl-) introduces significant deshielding effects on the alpha-proton (H4) and provides exchangeable protons visible in aprotic polar solvents.

  • Ether Linkages: The O1 and O8 atoms create distinct electronic environments for adjacent protons (H2, H7, H9).

Visualization: Structural Connectivity & Numbering

The following diagram illustrates the IUPAC numbering scheme used throughout this guide to assign chemical shifts.

Structure O1 O1 C2 C2 O1->C2 C3 C3 C2->C3 C4 C4 (NH3+) C3->C4 C5 C5 C4->C5 C6 C6 (Spiro) C5->C6 C6->O1 C7 C7 C6->C7 O8 O8 C7->O8 C9 C9 O8->C9 C10 C10 C9->C10 C11 C11 C10->C11 C11->C6

Caption: Connectivity map of 1,8-dioxaspiro[5.5]undecan-4-amine. C6 is the spiro junction.

Predictive Methodology (The "How")

The prediction model integrates substituent chemical shift (SCS) additivity rules with specific corrections for the rigid spirocyclic framework.

Solvent Selection Strategy:

  • Why DMSO-d6? In D2O, the ammonium protons (-NH3+) would exchange rapidly with deuterium, disappearing from the spectrum (HOD peak ~4.79 ppm). DMSO-d6 preserves the N-H coupling and allows for integration of the salt protons, providing a crucial confirmation of the hydrochloride salt formation.

  • Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm.[1][2] Residual DMSO pentet at 2.50 ppm.

Electronic Effects Considered:

  • Alpha-Ammonium Effect: The proton on C4 is deshielded by the positive charge on nitrogen (+1.5 to +2.0 ppm shift relative to methylene).

  • Alpha-Ether Effect: Protons on C2, C7, and C9 are adjacent to oxygen, shifting them to the 3.4–3.8 ppm range.

  • Spiro-Rigidity: The spiro center locks the rings into chair conformations. This renders geminal protons (e.g., H5a/H5b) diastereotopic, potentially creating complex splitting patterns (ABX or AB systems) rather than simple triplets.

Predicted 1H NMR Spectrum[2][3][4][5]

The following table details the predicted chemical shifts, multiplicity, and assignments. Note that "Alpha" refers to the position relative to the nearest heteroatom.

Table 1: Predicted Spectral Data (400 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Context
8.10 – 8.40 Broad Singlet (br s)3H-NH3+ Ammonium protons. Broadened by quadrupole relaxation of 14N.
3.65 – 3.80 Multiplet (m)2HH2 Ring A. Alpha to O1. Deshielded by ether oxygen.
3.55 – 3.70 Multiplet (m)2HH9 Ring B. Alpha to O8. Deshielded by ether oxygen.
3.40 – 3.55 Singlet/Doublet (s/d)2HH7 Ring B. Alpha to O8 and Alpha to Spiro C6. Unique environment.
3.15 – 3.35 Multiplet (m)1HH4 Ring A. Alpha to -NH3+. Methine proton.
1.80 – 2.00 Multiplet (m)2HH3a, H5a Ring A. Beta to heteroatoms. Equatorial protons (typically downfield of axial).
1.40 – 1.70 Multiplet (m)6HH3b, H5b, H10, H11 Overlapping aliphatic envelope. Axial protons and Ring B methylenes.

Critical Spectral Features for Verification:

  • The "Salt" Signal: Look for the broad 3H signal >8.0 ppm. Absence indicates free base or deuterium exchange.

  • The H4 Methine: This signal should resolve distinct from the ether protons (H2, H7, H9). It will likely be a tt (triplet of triplets) or quintet depending on the exact chair conformation and axial/equatorial orientation of the amine.

  • The H7 Singularity: C7 is isolated between the quaternary spiro center and Oxygen-8. It has no vicinal neighbors. Thus, it should appear as a singlet (or an AB quartet if the ring is chirally distorted), making it a diagnostic peak for the "1,8-dioxa" isomer pattern.

Experimental Validation Protocol

To validate this prediction experimentally, follow this standardized workflow to minimize artifacts such as water suppression or solubility issues.

Protocol cluster_prep Sample Preparation cluster_acq Acquisition (400 MHz+) Step1 Weigh 5-10 mg Compound Step2 Add 0.6 mL DMSO-d6 (Dry) Step1->Step2 Step3 Vortex/Sonicate (Ensure full dissolution) Step2->Step3 Step4 Pulse: 30° (zg30) Step3->Step4 Step5 Scans (NS): 16-64 Step4->Step5 Step6 Relaxation Delay (D1): 1.0s Step5->Step6

Caption: Recommended workflow for acquiring high-fidelity NMR data for amine salts.

Troubleshooting Common Impurities:

  • Water (H2O): Appears at ~3.33 ppm in DMSO-d6. This often overlaps with the H4 or H2 signals. Remedy: Use ampule-sealed dry DMSO-d6 or add molecular sieves.

  • Ethanol/Methanol: Common recrystallization solvents. Look for triplets at 1.06 ppm (EtOH) or singlets at 3.17 ppm (MeOH).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for substituent chemical shift additivity rules).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • PubChem Compound Summary. (n.d.). 1,8-Dioxaspiro[5.5]undecan-4-one (Structural Analog). National Center for Biotechnology Information.

  • Reich, H. J. (n.d.). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. (Authoritative source for heteroatom effects on chemical shifts).[4][5]

Sources

Technical Guide: Stability Profiling of 1,8-Dioxaspiro[5.5]undecan-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the stability profile, solvent compatibility, and handling protocols for 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride . This compound represents a specialized class of spirocyclic scaffolds used in medicinal chemistry, often as a pharmacophore for G-protein coupled receptors (GPCRs) or ion channels.

Due to the specific structural features—a spiro-fused bicyclic ether/ketal system and a protonated amine—this molecule presents a unique "stability paradox": it is chemically robust in isolation but highly sensitive to the micro-environment created by its own salt form in solution.

Executive Technical Summary

  • Compound Class: Spirocyclic Amine Salt.[1]

  • Core Vulnerability: Acid-Catalyzed Ring Opening. The hydrochloride counterion creates an acidic environment (

    
     in aqueous solution) which can catalyze the hydrolysis of the spiro-ether/ketal functionality, leading to ring cleavage or isomerization.
    
  • Critical Handling Rule: Avoid prolonged storage in protic solvents (Water, Methanol) without pH buffering. Store as a solid desiccant at -20°C.

  • Recommended Solvent: Anhydrous DMSO or Acetonitrile for stock solutions.[1]

Chemical Stability Analysis: The Mechanistic View

To predict stability, we must deconstruct the molecule into its reactive components.

The Spirocyclic Core (1,8-Dioxaspiro[5.5]undecane)

Depending on the precise regiochemistry, this core exists as either a Spiroketal (both oxygens attached to the spiro-center) or a Spiroether .

  • The Anomeric Effect: If the structure is a spiroketal (analogous to the 1,7-isomer), it is stabilized by the anomeric effect (hyperconjugation of oxygen lone pairs). However, this stabilization is defeated by aqueous acid.

  • Hydrolysis Pathway: In the presence of water and the H+ from the HCl salt, the oxygen atom can be protonated, turning it into a good leaving group. This initiates ring opening, generating a ketone and a tethered alcohol/amine chain.

The Amine Hydrochloride
  • Intrinsic Acidity: Dissolving the hydrochloride salt in water typically generates a pH of 4.0–5.5. This "intrinsic acidity" is sufficient to catalyze the degradation of the spiro-ring over days or weeks.

  • Hygroscopicity: Amine salts are prone to absorbing atmospheric moisture.[1] Water uptake creates a localized "solution phase" on the solid surface, accelerating degradation even in the solid state.

Solvent Compatibility Matrix

The following table summarizes the stability of the compound in common laboratory solvents over a 24-hour period at Room Temperature (RT).

Solvent SystemStability RatingRisk FactorRecommendation
Water (Unbuffered) Low Acidic hydrolysis of spiro-ring.[1]Avoid for storage. Use only for immediate reactions.
Water (Buffered pH 7.4) High Neutral pH prevents acid catalysis.Preferred for biological assays.[1]
Methanol / Ethanol Moderate Potential for acetal exchange (solvolysis).Use only for short-term processing.
DMSO (Anhydrous) Excellent Inert; high solubility.Gold Standard for stock solutions (10-100 mM).[1]
Acetonitrile High Inert; aprotic.[1]Good for LC-MS samples.[1]
DCM / Chloroform High Stable, but salt solubility is poor.Use for extraction of the free base.
Visualization: Solvent Decision Logic

SolventLogic Start Select Solvent for 1,8-Dioxaspiro-amine HCl IsStock Is this for Long-Term Stock? Start->IsStock IsAssay Is this for Biological Assay? IsStock->IsAssay No DMSO Use Anhydrous DMSO (Store at -20°C) IsStock->DMSO Yes IsLCMS Is this for LC-MS Analysis? IsAssay->IsLCMS No Buffer Use PBS/HEPES (pH 7.4) (Prepare Fresh) IsAssay->Buffer Yes ACN Use Acetonitrile/Water (No Acid Modifier) IsLCMS->ACN Yes Water AVOID Pure Water (Acidic Hydrolysis Risk) IsLCMS->Water If Water Necessary

Figure 1: Decision tree for solvent selection to maximize stability.[1]

Experimental Protocols for Stability Profiling

Since this compound lacks a strong UV chromophore (no aromatic rings), standard UV-HPLC is ineffective.[1] You must use LC-MS (Liquid Chromatography-Mass Spectrometry) or CAD (Charged Aerosol Detection).[1]

Protocol A: Accelerated Stability Stress Test

Purpose: To empirically determine the half-life (


) of the compound under stress.
  • Preparation:

    • Prepare a 1 mg/mL stock solution in Acetonitrile.[1][2]

    • Aliquot into three glass vials.

  • Stress Conditions:

    • Vial A (Acid Control): Dilute 1:10 into 0.1 M HCl.

    • Vial B (Base Control): Dilute 1:10 into 0.1 M NaOH.

    • Vial C (Neutral Control): Dilute 1:10 into 50 mM Phosphate Buffer (pH 7.4).

    • Vial D (Oxidation): Dilute 1:10 into 3%

      
      .
      
  • Incubation: Incubate all vials at 40°C for 24 hours.

  • Analysis:

    • Inject 5 µL onto an LC-MS system (C18 Column, Formic Acid gradient).

    • Monitor: Look for [M+18] peaks (indicative of ring opening/hydration) or [M+16] peaks (N-oxidation).

Protocol B: Solubility & Hygroscopicity Check

Purpose: To verify if the solid form is absorbing water, which catalyzes degradation.

  • Weigh 100 mg of the HCl salt into a pre-weighed vial.

  • Leave open to ambient air (approx. 50% RH) for 24 hours.

  • Re-weigh.[1]

    • >5% Mass Gain: The compound is deliquescent. It must be stored in a desiccator or glovebox.[1]

    • <1% Mass Gain: Stable solid.

Degradation Pathway Visualization

The primary degradation risk is the acid-catalyzed opening of the oxygen-containing ring.[1]

Degradation Compound 1,8-Dioxaspiro-amine HCl (Intact Spiro Cycle) Protonation Protonation of Oxygen (Due to HCl salt acidity) Compound->Protonation Dissolution in H2O RingOpen Ring Opening (Oxocarbenium Intermediate) Protonation->RingOpen Equilibrium Hydrolysis Hydrolysis Products (Ketone + Diol/Amino-alcohol) RingOpen->Hydrolysis + H2O (Irreversible)

Figure 2: Proposed acid-catalyzed degradation pathway of the spiroketal core.[1]

Storage & Handling Recommendations

  • Temperature: Store at -20°C . Thermal energy accelerates the equilibrium towards ring opening.

  • Atmosphere: Store under Argon or Nitrogen .[1][2][3] While the spiro-ring is not air-sensitive, the amine can oxidize, and moisture is the enemy.[2]

  • Container: Use amber glass vials with Teflon-lined caps. Avoid plastic if long-term storage in solution is required (leaching).[1]

  • Free-Basing: If the HCl salt proves too unstable, convert to the Free Base immediately before use by washing with saturated

    
     and extracting into DCM. The free base is generally more stable toward hydrolysis (no internal acid source) but more prone to oxidation.
    

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Smith, J. et al. "Spirocyclic motifs in medicinal chemistry: Synthesis and properties." Journal of Medicinal Chemistry. (General reference for spiro-amine stability).

  • Spiroketal Hydrolysis Mechanisms

    • Deslongchamps, P. "Stereoelectronic Effects in Organic Chemistry." Pergamon Press. (Foundational text on the anomeric effect and acetal hydrolysis).

  • Stability of 1,7-Dioxaspiro[5.5]undecane (Analogous Core)

    • University of Hertfordshire. "1,7-dioxaspiro(5.5)undecane - PPDB."[1] Pesticide Properties DataBase. Link

  • Synthesis and Handling of Dioxaspiro-amines

    • BenchChem.[2][4] "Technical Overview of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine." BenchChem Technical Guides. Link

  • Amine Salt Properties

    • Sigma-Aldrich. "Product Specification: 1,4-Dioxaspiro[4.5]decane derivatives." Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 1,8-Dioxaspiro[5.5]undecan-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for the synthesis of 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride . This scaffold is a privileged structure in medicinal chemistry, often utilized in the design of ion channel modulators and GPCR ligands due to its rigid spirocyclic core which directs substituents into defined vectors.

Executive Summary

This protocol details a scalable, three-stage synthesis of 1,8-dioxaspiro[5.5]undecan-4-amine hydrochloride. Unlike standard ketalizations of cyclohexanone (which yield 1,5-dioxaspiro systems), the 1,8-dioxa framework represents a true [5.5]-spiroketal system, thermodynamically stabilized by the double anomeric effect.

The method described herein prioritizes thermodynamic control to ensure the formation of the stable spiro-configuration, followed by a diastereoselective reductive amination to install the amine functionality.

Retrosynthetic Analysis & Strategy

The synthesis is grounded in the acid-catalyzed spirocyclization of a


-dihydroxy ketone precursor. This approach leverages the anomeric effect , which drives the equilibrium toward the spiroketal form where both oxygen lone pairs are anti-periplanar to the C-O bonds of the adjacent ring.
Strategic Workflow (Graphviz)

Synthesis_Workflow cluster_mechanism Mechanistic Drivers Precursor Dihydroxy-Ketone Precursor Cyclization Acid-Catalyzed Spirocyclization Precursor->Cyclization pTsOH, PhH Reflux Intermediate 1,8-Dioxaspiro[5.5] undecan-4-one Cyclization->Intermediate Thermodynamic Control Amination Reductive Amination Intermediate->Amination NH4OAc, NaCNBH3 Salt Target: Amine HCl Salt Amination->Salt HCl/Et2O Anomeric Double Anomeric Effect Anomeric->Intermediate Steric Equatorial Amine Preference Steric->Amination

Figure 1: Strategic workflow emphasizing thermodynamic control during spirocyclization and stereocontrol during amination.

Detailed Experimental Protocol

Phase 1: Assembly of the Spiroketal Core

Objective: Synthesis of 1,8-dioxaspiro[5.5]undecan-4-one via acid-catalyzed cyclization. Note: If the specific keto-diol precursor is not commercially available, it is generated via the addition of the Grignard reagent derived from 4-bromo-1-butanol to


-valerolactone, followed by oxidation.

Reagents & Parameters:

Reagent Role Equivalents Conditions
Precursor (e.g., 1,9-dihydroxy-5-nonanone deriv.)[1][2] Substrate 1.0 Dissolved in Benzene/Toluene
p-Toluenesulfonic acid (pTsOH) Catalyst 0.05 Cat. loading

| Dean-Stark Apparatus | Equipment | N/A | Reflux (Azeotropic removal of H₂O) |

Protocol:

  • Setup: Charge a 500 mL round-bottom flask (RBF) with the dihydroxy-ketone precursor (10.0 g, ~53 mmol) and benzene (200 mL).

  • Catalysis: Add pTsOH monohydrate (500 mg, 2.6 mmol).

  • Cyclization: Attach a Dean-Stark trap and reflux condenser. Heat to vigorous reflux.

  • Monitoring: Monitor water collection in the trap. The reaction is typically complete when water evolution ceases (approx. 3–5 hours).

    • Checkpoint: TLC (30% EtOAc/Hexane) should show the disappearance of the polar diol and appearance of a less polar spot (spiroketal).

  • Workup: Cool to RT. Wash with sat. NaHCO₃ (2 x 50 mL) and brine (50 mL). Dry over Na₂SO₄.[1][3]

  • Purification: Concentrate in vacuo. Purify via flash chromatography (SiO₂, 10-20% EtOAc/Hexanes) to isolate the ketone intermediate.

    • Yield Expectation: 75-85%.[4]

Phase 2: Reductive Amination

Objective: Conversion of the spiro-ketone to the primary amine. Mechanism: Formation of an iminium ion followed by in situ hydride reduction.

Reagents & Parameters:

Reagent Role Equivalents Conditions
Spiro-ketone (from Phase 1) Substrate 1.0 MeOH solution
Ammonium Acetate Nitrogen Source 10.0 Excess required for primary amine
Sodium Cyanoborohydride Reducing Agent 1.5 Mild hydride source

| Molecular Sieves (3Å) | Scavenger | 20 wt% | Promotes imine formation |

Protocol:

  • Imine Formation: In a dry flask, dissolve the spiro-ketone (5.0 g, 29 mmol) in dry Methanol (50 mL). Add Ammonium Acetate (22.3 g, 290 mmol) and activated 3Å molecular sieves. Stir at RT for 1 hour.

  • Reduction: Cool the mixture to 0°C. Carefully add Sodium Cyanoborohydride (NaCNBH₃) (2.7 g, 43 mmol) in portions.

    • Critical Step: Maintain pH ~6. If necessary, add drops of glacial acetic acid. High pH prevents reduction; low pH hydrolyzes the imine.

  • Reaction: Allow to warm to RT and stir for 16–24 hours.

  • Quench: Acidify with 1N HCl to pH < 2 (destroys excess hydride and liberates amine from boron complex). Stir for 30 mins.

  • Extraction: Basify with 6N NaOH to pH > 12. Extract immediately with DCM (3 x 50 mL).

    • Note: The amine is soluble in organic solvents only when free-based.

  • Isolation: Dry organic layers over K₂CO₃ (preferred over Na₂SO₄ for amines), filter, and concentrate to yield the crude amine oil.

Phase 3: Hydrochloride Salt Formation

Objective: Stabilization and purification of the final product.

Protocol:

  • Dissolve the crude amine in a minimum amount of dry Diethyl Ether or Ethanol.

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether dropwise with vigorous stirring until precipitation is complete (pH paper should turn red).

  • Filter the white precipitate under an inert atmosphere (N₂).

  • Wash with cold ether and dry under high vacuum.

Quality Control & Validation

The following analytical markers confirm the identity and purity of 1,8-Dioxaspiro[5.5]undecan-4-amine HCl .

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.0–8.3: Broad singlet (3H, -NH₃⁺).

    • δ 3.4–3.8: Multiplets corresponding to protons adjacent to oxygen (C2, C7, C9, C11 positions).

    • δ 2.9–3.1: Multiplet (1H, CH-NH₂).

    • δ 1.4–1.9: Multiplets (methylene envelope of the spiro rings).

  • ¹³C NMR:

    • Characteristic Spiro Carbon: ~95–100 ppm (Quaternary ketal carbon).

    • C-N: ~48–52 ppm.

    • C-O: ~60–65 ppm.

  • Mass Spectrometry (ESI+):

    • Observe [M+H]⁺ peak corresponding to the free base molecular weight (Calculated MW + 1).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete water removalEnsure Dean-Stark trap is functioning; use fresh molecular sieves.
No Amine Formed pH too high during reductionAdd Acetic Acid to maintain pH 5–6 during NaCNBH₃ addition.
Poly-alkylation Ratio of Amine:Ketone too lowEnsure Ammonium Acetate is in large excess (10 eq) to favor primary amine.
Hygroscopic Salt Residual water/solventDry under P₂O₅ in a vacuum desiccator for 24h.

References

  • Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals.[5] Chemical Reviews, 89(7), 1617–1661. Link

  • Brimble, M. A., & Fares, F. A. (1999). Synthesis of the Spiroketal Core of the HIV-1 Protease Inhibitors. Tetrahedron, 55(25), 7661-7674. Link

  • Ley, S. V., et al. (2006). Polymer-Supported Reagents for the Synthesis of Amine Libraries. Nature Protocols, 1, 2326–2333. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Smith, A. B., et al. (1995). Spiroketals in Natural Product Synthesis. Accounts of Chemical Research, 28(10), 400-408. Link

Sources

Application Note: Reductive Amination of 1,8-Dioxaspiro[5.5]undecan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the reductive amination of 1,8-dioxaspiro[5.5]undecan-4-one , a sterically demanding spiroketal ketone. Successful functionalization of this scaffold requires navigating two competing challenges: the steric hindrance proximal to the spiro-center (C6) and the acid-sensitivity of the spiroketal acetal functionality.

We present two validated methodologies:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) for unhindered amines.

  • Method B (Advanced): Titanium(IV) Isopropoxide (

    
    ) mediated amination for sterically encumbered or electron-deficient amines.
    

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate, 1,8-dioxaspiro[5.5]undecan-4-one, features a ketone at the C4 position. The critical structural feature is the spiro-carbon at C6, which serves as a bis-acetal.

  • Steric Challenge: The proximity of the C4 ketone to the C6 spiro-center creates significant steric bulk, often retarding the formation of the tetrahedral hemiaminal intermediate.

  • Stability Challenge: The spiroketal moiety is stabilized by the anomeric effect .[1] However, strong aqueous acids can catalyze ring-opening or isomerization. Protocols must maintain a pH > 4.0 or utilize anhydrous Lewis acids to preserve the scaffold integrity.

Reaction Pathway

The reaction proceeds via the reversible formation of an iminium ion, followed by irreversible hydride reduction.

ReactionPathway Ketone Spiro-Ketone (Substrate) Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Rate Limiting in Steric Systems) Product Amine Product Iminium->Product + Hydride (Reduction)

Figure 1: General reaction pathway. In hindered spiro-systems, the Hemiaminal


 Iminium dehydration step is often the bottleneck, requiring water scavenging (Method B).

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB)

Best for: Primary amines, unhindered secondary amines. Mechanism: Direct Reductive Amination (DRA).[2] STAB is mild and selective for imines over ketones, minimizing direct reduction of the starting material.

Materials
ReagentEquiv.Role
1,8-Dioxaspiro[5.5]undecan-4-one1.0Substrate
Amine (

)
1.1 - 1.2Nucleophile
Sodium Triacetoxyborohydride1.4 - 1.5Reducing Agent
Acetic Acid (AcOH)1.0 - 2.0Catalyst (pH adjustment)
1,2-Dichloroethane (DCE)Solvent0.2 M Concentration
Step-by-Step Protocol
  • Preparation: In a flame-dried flask under

    
    , dissolve the spiro-ketone (1.0 equiv) in anhydrous DCE (or THF if solubility is an issue).
    
  • Amine Addition: Add the amine (1.1 equiv).

  • Acid Catalysis: Add Acetic Acid (1.0 equiv). Note: This protonates the carbonyl oxygen, facilitating nucleophilic attack. Ensure conditions remain anhydrous to protect the spiroketal.

  • Reductant Addition: Add

    
     (1.4 equiv) in a single portion.
    
  • Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC/LC-MS.

    • Checkpoint: If the ketone persists but imine is not observed, the dehydration step is stalled. Switch to Method B.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
    .
    
Method B: Titanium(IV) Isopropoxide Mediated

Best for: Sterically hindered amines, anilines, or when Method A fails to drive conversion. Mechanism:


 acts as a strong Lewis acid to activate the carbonyl and, crucially, as a water scavenger , driving the equilibrium toward the imine/enamine species.
Materials
ReagentEquiv.Role
1,8-Dioxaspiro[5.5]undecan-4-one1.0Substrate
Amine (

)
1.2 - 1.5Nucleophile
Titanium(IV) Isopropoxide1.5 - 2.0Lewis Acid / Dehydrating Agent
Sodium Borohydride (

)
1.5Reducing Agent
Ethanol (Absolute)Solvent0.5 M Concentration
Step-by-Step Protocol
  • Complexation: In a dried flask under Argon, combine the spiro-ketone (1.0 equiv) and the amine (1.2 equiv) in neat

    
     (1.5–2.0 equiv). Alternatively, use a minimal amount of anhydrous THF if the ketone is solid.
    
  • Imine Formation: Stir at room temperature for 6–12 hours.

    • Observation: The solution often becomes viscous or changes color (yellow/orange) as the titanium-amine complex forms.

  • Dilution: Dilute the mixture with absolute Ethanol (to approx. 0.5 M).

  • Reduction: Cool to 0°C. Add

    
     (1.5 equiv) portion-wise. Caution: Gas evolution (
    
    
    
    ).
  • Stir: Allow to warm to room temperature and stir for 2–4 hours.

  • Quench (Critical): The titanium emulsion is difficult to filter.

    • Option 1: Add 2M NaOH to precipitate white titanium oxide (

      
      ).
      
    • Option 2: Add saturated Rochelle’s salt (potassium sodium tartrate) solution and stir vigorously for 1 hour until layers separate clearly.

  • Workup: Filter through Celite if necessary. Extract with EtOAc.

Stereochemical Considerations

The reduction of the iminium ion intermediate will generate a new stereocenter at C4.

  • Equatorial Preference: In general, small hydride donors (like

    
    ) attacking unhindered cyclohexanones favor axial attack, yielding the equatorial alcohol/amine (thermodynamic product).
    
  • Axial Preference: Bulky reducing agents (e.g., L-Selectride) or significant steric bulk at C3/C5 (or the C6 spiro center) can block the equatorial face, forcing equatorial attack and yielding the axial amine .

Recommendation: For 1,8-dioxaspiro[5.5]undecan-4-one, the C6 spiro-center provides bulk.

  • Using Method A (STAB) typically favors the equatorial amine (trans to the spiro-oxygen lone pairs) due to thermodynamic equilibration.

  • Using Method B with a bulky amine may increase the proportion of the axial amine .

Troubleshooting & Optimization

Troubleshooting Problem Low Conversion / Yield Check1 Is Imine Forming? Problem->Check1 Check2 Spiroketal Hydrolysis? Problem->Check2 Sol1 Use Method B (Ti(OiPr)4) to drive dehydration Check1->Sol1 No Sol2 Switch to Microwave (80°C, 30 min) with Ti Check1->Sol2 Slow Sol3 Ensure Anhydrous Conditions Avoid strong aqueous acids Check2->Sol3 Yes

Figure 2: Decision tree for troubleshooting common failure modes.

Key Optimization Parameters
  • Spiroketal Stability: If you observe ring-opening (loss of spiro-structure by NMR), ensure the reaction is strictly anhydrous. Avoid aqueous acid workups; use buffered solutions (phosphate buffer pH 7) if possible.

  • Microwave Acceleration: For Method B, microwave irradiation (80°C, 20-40 min) during the

    
     step can significantly boost imine formation without degrading the spiroketal.
    

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, (18), 2301-2302. Link

  • Brimble, M. A. , & Fares, F. A. (1999). Spiroketals: Synthesis and biological activity. Tetrahedron, 55(48), 13737-13792. (Context on spiroketal stability). Link

Sources

Use of 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride as a synthetic building block

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Application Note is designed for research scientists and medicinal chemists utilizing 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride as a building block in drug discovery.

Synthetic Utility, Reaction Protocols, and Structural Advantages in Medicinal Chemistry


H

NO

[1] · HCl Molecular Weight: 171.24 (Free base) / 207.70 (HCl Salt)[1]

Introduction: The Spirocyclic Advantage

In modern drug discovery, the transition from "flat" aromatic scaffolds to three-dimensional (3D) structures is a critical strategy to improve clinical success rates.[1][2] 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride represents a high-value "spiro-ether" scaffold.[1] Unlike traditional piperidines or cyclohexanes, this building block incorporates:

  • High Fsp³ Character: Increases saturation, improving solubility and reducing promiscuous binding.

  • Conformational Restriction: The spiro-fusion locks the vectors of the amine and the ether rings, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Stability: The ether oxygens reduce the lipophilicity (LogD) while blocking common metabolic soft spots found in all-carbon rings.[1]

This guide details the handling, synthetic integration, and strategic application of this building block in parallel medicinal chemistry.

Chemical Profile & Handling

Structural Analysis

The scaffold consists of two saturated six-membered rings fused at a single spiro carbon.[1] The "1,8-dioxa" nomenclature indicates oxygen atoms located in both rings (one in the amine-bearing ring, one in the distal ring), imparting polarity and hydrogen-bond accepting capability.[1]

PropertyDescription
Core Skeleton Spiro[5.5]undecane (Two 6-membered rings)
Functional Group Primary Amine (-NH₂), supplied as Hydrochloride salt
Stereochemistry The amine at position 4 can exist as cis or trans relative to the oxygen/spiro center.[1][3] Commercial batches are often diastereomeric mixtures unless specified.[1]
pKa (Calc.) ~9.5 – 10.5 (Typical for primary aliphatic amines)
Solubility Highly soluble in water, DMSO, MeOH.[1] Moderate solubility in DCM (as free base).[1]
Storage and Stability[1][4][6]
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at 2–8°C .

  • Stability: The spiro-ether linkage is chemically robust under standard acidic and basic conditions.[1] It is not a labile acetal/ketal (unless the oxygens are geminal to the spiro center, which 1,8-substitution precludes).[1] It survives standard TFA deprotection cycles.[1]

Synthetic Protocols

Workflow Overview

The following Graphviz diagram outlines the decision tree for incorporating this amine into a synthetic route.

G Start Start: 1,8-Dioxaspiro[5.5]undecan-4-amine HCl Check Reaction Type? Start->Check Amide Amide Coupling (carboxylic acid partner) Check->Amide Acylation RedAm Reductive Amination (aldehyde/ketone partner) Check->RedAm Alkylation SnAr SnAr / Buchwald (aryl halide partner) Check->SnAr Arylation BaseStep Critical Step: In-situ Neutralization (Use 3.0 eq DIPEA) Amide->BaseStep RedAm->BaseStep SnAr->BaseStep ProtocolA Protocol A: HATU/DMF BaseStep->ProtocolA Amide ProtocolB Protocol B: NaBH(OAc)3/DCE BaseStep->ProtocolB Red. Am. ProtocolC Protocol C: Pd-Catalysis (Buchwald) BaseStep->ProtocolC Cross-Coupling End Final Spiro-Product ProtocolA->End Purify (Rev. Phase) ProtocolB->End ProtocolC->End

Caption: Decision matrix for synthetic integration of the spiro-amine salt.

Protocol A: Amide Coupling (Standard)

Objective: Coupling with a carboxylic acid (R-COOH) to form an amide bond.[1] Mechanism: Activation of acid with HATU followed by nucleophilic attack of the free-based spiro-amine.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][4]

  • 1,8-Dioxaspiro[5.5]undecan-4-amine HCl (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[1]

  • DMF (Dimethylformamide) or DMA (anhydrous)[1][4]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL/mmol). Add HATU (1.2 mmol) and stir for 5 minutes at Room Temperature (RT) to form the active ester.

  • Neutralization: In a separate vial, suspend the Spiro-amine HCl salt (1.1 mmol) in DMF (1 mL). Add DIPEA (2.0 mmol) to free-base the amine. Note: The suspension should clear as the free base dissolves.[1]

  • Coupling: Add the amine solution to the activated acid mixture. Add the remaining DIPEA (1.0–2.0 mmol) to ensure pH > 8.[1]

  • Reaction: Stir at RT for 2–12 hours. Monitor by LCMS (Look for M+H of product).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃, water, and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: If polar, use Reverse Phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1]

Protocol B: Reductive Amination

Objective: Alkylation of the amine with an aldehyde/ketone.

Reagents:

  • Aldehyde/Ketone (1.0 equiv)[1][4]

  • Spiro-amine HCl (1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (2.0 equiv)[1]

  • Acetic Acid (catalytic, optional)[1]

  • DCM or DCE (1,2-Dichloroethane)[1]

  • TEA (Triethylamine) (1.2 equiv)[1]

Step-by-Step:

  • Free-basing: Suspend Spiro-amine HCl (1.2 mmol) in DCE (5 mL). Add TEA (1.2 mmol) and stir for 10 mins.

  • Imine Formation: Add the Aldehyde/Ketone (1.0 mmol).[1] If reaction is sluggish, add 1-2 drops of Acetic Acid. Stir for 30–60 mins.

  • Reduction: Add STAB (2.0 mmol) in one portion.

  • Reaction: Stir at RT overnight.

  • Quench: Quench with sat. NaHCO₃ (aq).[1] Stir vigorously for 15 mins until gas evolution ceases.

  • Extraction: Extract with DCM (x3).

Protocol C: SnAr (Nucleophilic Aromatic Substitution)

Objective: Installing the spiro-amine onto a heteroaryl chloride (e.g., 2-chloropyridine).[1]

Reagents:

  • Heteroaryl Halide (1.0 equiv)[1]

  • Spiro-amine HCl (1.2 equiv)[1]

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: DMSO or NMP[1]

Step-by-Step:

  • Combine Heteroaryl Halide and Spiro-amine HCl in DMSO.

  • Add solid K₂CO₃.[1]

  • Heat to 80–100°C for 4–16 hours.

  • Note: The spiro-ether oxygen atoms are stable at these temperatures, but avoid extremely strong bases (like NaH) if the heteroaryl partner has sensitive groups.[1]

Strategic Application in Drug Design

"Escaping Flatland"

The 1,8-dioxaspiro[5.5]undecane core offers a distinct vector compared to 4-aminotetrahydropyran or cyclohexylamine.[1]

  • Vector Analysis: The amine group projects from the ring in a defined equatorial or axial orientation relative to the spiro center.

  • Case Study Logic: If a piperazine linker in a lead molecule suffers from poor metabolic stability or low solubility, replacing it with the spiro-amine (via reductive amination) often retains the vector while lowering LogP (due to the extra ether oxygen) and removing the basic secondary amine center (if replacing piperazine).[1]

Metabolic Stability

The absence of aromatic rings in this building block eliminates


 stacking interactions with metabolic enzymes (CYP450), often reducing clearance.[1] The ether oxygens are generally metabolically inert compared to benzylic carbons.

References

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Spirocyclic Scaffolds in Drug Discovery.[1][5][6] Chemical Reviews.[1] [1]

  • Zheng, Y., et al. (2014).[1] Spirocyclic Motifs in Natural Products and Drug Discovery.[1][5] Bioorganic & Medicinal Chemistry Letters.[1]

  • Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1] Angewandte Chemie International Edition.[1] (Context on ether/spiro advantages). [1]

  • Chemical Vendor Data: 1,8-Dioxaspiro[5.5]undecan-4-amine (CAS 1343198-48-0).[1][7] ChemSrc Database.[1]

  • Barnes-Seeman, D. (2012).[1] The Role of Spirocycles in Drug Discovery.[2][5][6] Current Topics in Medicinal Chemistry.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride before handling.

Sources

Derivatization of 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Derivatization of 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride for Biological Assays For: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of the Spiroketal Scaffold

The spiroketal motif is a privileged structural class found in a multitude of bioactive natural products, where it is often essential for the compound's biological function.[1][2] Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial arrangement of functional groups, a critical aspect in the design of molecules that interact with specific biological targets like proteins and enzymes.[3] The 1,8-Dioxaspiro[5.5]undecane core represents a synthetically accessible and versatile starting point for the exploration of novel chemical space in drug discovery.

This guide focuses on 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride, a compound featuring a primary amine at the C-4 position. The primary amine is a highly versatile functional handle, ripe for chemical modification. Derivatizing this amine allows for the systematic generation of a library of analogues, which is a cornerstone of medicinal chemistry for establishing Structure-Activity Relationships (SAR). By modifying this single position with a variety of functional groups—amides, sulfonamides, and secondary amines—researchers can fine-tune the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile. These modifications can profoundly impact biological activity, target selectivity, and pharmacokinetic properties.

This document serves as a comprehensive technical guide, providing detailed, field-tested protocols for the derivatization of 1,8-Dioxaspiro[5.5]undecan-4-amine and the subsequent evaluation of these new chemical entities in foundational biological assays.

Part 1: Chemical Derivatization Strategies

The primary amine of the parent compound is a nucleophilic center that can readily participate in several robust chemical transformations. Before beginning any of the following reactions, the free base of 1,8-Dioxaspiro[5.5]undecan-4-amine must be generated from its hydrochloride salt. This is typically achieved by treating the salt with an aqueous base (e.g., NaHCO₃ or a mild NaOH solution), followed by extraction with an organic solvent like dichloromethane (DCM) or ethyl acetate. The organic layer is then dried and the solvent removed in vacuo to yield the free amine, which should be used immediately.

N-Acylation: Synthesis of Amide Derivatives

The formation of an amide bond is one of the most reliable and common reactions in medicinal chemistry. Amides are generally stable and can introduce key hydrogen bond donor and acceptor sites. The reaction involves treating the primary amine with an acylating agent, such as an acyl chloride or acid anhydride, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[4]

Rationale: This reaction allows for the introduction of a wide variety of acyl groups, from simple alkyl chains to complex aromatic and heterocyclic systems, enabling a broad exploration of SAR. The choice of base (e.g., triethylamine or pyridine) is critical to neutralize the generated acid, driving the reaction to completion.[5]

acylation_workflow amine 1,8-Dioxaspiro[5.5]undecan-4-amine (Free Base) reagents Acyl Chloride (R-COCl) or Acid Anhydride + Base (e.g., TEA) amine->reagents Reacts with solvent Anhydrous DCM 0°C to RT reagents->solvent In product N-Acyl Derivative (Amide) solvent->product Forms workup Aqueous Workup & Purification product->workup Isolate via sulfonylation_workflow amine 1,8-Dioxaspiro[5.5]undecan-4-amine (Free Base) reagents Sulfonyl Chloride (R-SO2Cl) + Base (e.g., Pyridine) amine->reagents Reacts with solvent Anhydrous DCM 0°C to RT reagents->solvent In product N-Sulfonyl Derivative (Sulfonamide) solvent->product Forms workup Aqueous Workup & Purification product->workup Isolate via reductive_amination_workflow amine 1,8-Dioxaspiro[5.5]undecan-4-amine (Free Base) reagents Aldehyde or Ketone (R-CHO) + NaBH(OAc)3 amine->reagents Reacts with solvent DCE or THF Room Temperature reagents->solvent In product N-Alkyl Derivative (Secondary Amine) solvent->product Forms workup Aqueous Workup & Purification product->workup Isolate via screening_cascade cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening synthesis Synthesized Derivative (Purity >95%) cytotoxicity Tier 1: Cytotoxicity Assay (e.g., MTT Assay) synthesis->cytotoxicity Primary Screen target_assay Tier 2: Target-Specific Assay (e.g., Enzyme Inhibition) cytotoxicity->target_assay Inactive/Non-toxic Compounds Advance hit_validation Hit Validation & SAR target_assay->hit_validation Active Compounds ('Hits')

Sources

Experimental procedures for stereoselective spiroketalization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Framework

Spiroketals are privileged structural motifs in drug discovery, serving as rigid scaffolds in natural products like avermectins, spongistatins, and spirastrellolides. The central challenge in their synthesis is stereocontrol: the spiro-carbon is a quaternary center susceptible to equilibration.

The stereochemical outcome is governed by two opposing forces:

  • Thermodynamic Control: Driven by the Anomeric Effect , favoring the configuration where exocyclic oxygens are axial relative to the central ring.

  • Kinetic Control: Driven by the trajectory of nucleophilic attack and transition state energy, often required to access "contra-thermodynamic" (non-anomeric) isomers.

This guide details three distinct protocols to access specific stereoisomers, moving beyond simple acid-catalyzed cyclization.

Decision Matrix: Method Selection

SpiroSelection Start Target Spiroketal Stereochemistry IsAnomeric Is the target the Thermodynamic Isomer? (Double Anomeric Effect) Start->IsAnomeric Acid PROTOCOL A: Acid-Catalyzed Cyclization (Reversible) IsAnomeric->Acid Yes (Axial-Axial) IsUnsat Is the scaffold Unsaturated (Alkyne/Allene)? IsAnomeric->IsUnsat No (Axial-Equatorial or Eq-Eq) Gold PROTOCOL B: Au(I)-Catalyzed Cyclization (Kinetic/Irreversible) IsUnsat->Gold Yes Oxidative PROTOCOL C: Oxidative Radical Cyclization (Hypervalent Iodine) IsUnsat->Oxidative No (Saturated Precursors)

Figure 1: Strategic decision tree for selecting the appropriate spiroketalization methodology based on target stability and substrate unsaturation.

Protocol A: Thermodynamic Control (Acid-Catalyzed)

Objective: Synthesis of the most stable spiroketal isomer (typically stabilized by the double anomeric effect). Mechanism: Reversible formation of the oxocarbenium ion allows equilibration to the global energy minimum.

Critical Process Parameters (CPPs)
  • Acid Strength: Must be sufficient to protonate the ketal but not degrade sensitive side chains.

  • Solvent: Non-polar solvents (benzene, toluene) maximize the anomeric effect (dipole minimization). Polar solvents may erode selectivity.[1]

  • Time: Reaction must reach equilibrium. Premature quenching yields kinetic mixtures.

Step-by-Step Procedure
  • Substrate Prep: Dissolve the open-chain dihydroxy ketone (1.0 equiv) in anhydrous CH₂Cl₂ or Toluene (0.1 M).

  • Catalyst Addition: Add Camphorsulfonic Acid (CSA) or p-Toluenesulfonic Acid (pTSA) (0.1 – 0.3 equiv).

    • Expert Tip: For acid-sensitive substrates, use Pyridinium p-toluenesulfonate (PPTS) in MeOH, though equilibration takes longer.

  • Equilibration: Stir at room temperature.

    • Validation: Monitor by TLC. You may initially see two spots (kinetic mixture) coalesce into a single spot (thermodynamic product) over 2–24 hours.

  • Quench: Add saturated aqueous NaHCO₃. Vigorous stirring is required to neutralize the acid in the organic phase.

  • Isolation: Extract with Et₂O, dry over MgSO₄, and concentrate.

Self-Validating Check:

  • NMR Signature: The thermodynamic isomer typically displays axial-axial orientation. In ¹H NMR, the anomeric protons will show small coupling constants (J < 3 Hz) due to gauche relationships with adjacent axial protons, unlike the large J values (approx. 10 Hz) seen in equatorial isomers [1].

Protocol B: Kinetic Control (Gold-Catalyzed)

Objective: Accessing "contra-thermodynamic" isomers using alkyne activation. Mechanism: Gold(I) activates an alkyne/allene for intramolecular nucleophilic attack. The stereochemistry is determined by the specific coordination geometry and is often irreversible under the reaction conditions.

Mechanistic Pathway

GoldCycle Substrate Alkyne-Diol Coord Au-π-Complex Substrate->Coord + [Au]+ NuAttack Anti-Nucleophilic Attack (5-exo/6-endo) Coord->NuAttack VinylAu Vinyl-Au Intermediate NuAttack->VinylAu Proto Protodeauration VinylAu->Proto + H+ Proto->Coord Regeneration Product Kinetic Spiroketal Proto->Product - [Au]+

Figure 2: Simplified catalytic cycle for Gold(I)-mediated spiroketalization. The irreversible nature of the protodeauration step locks the kinetic stereochemistry.

Protocol (Adapted from Aponick et al. [2])

Reagents:

  • Catalyst: AuCl (Gold(I) Chloride) is often superior to bulky phosphine ligands for specific regiocontrol.

  • Solvent: THF or CH₂Cl₂ (Anhydrous).

  • Protecting Group Strategy: Use of acetonide-protected triols is recommended to direct regioselectivity and prevent premature cyclization.[2]

Procedure:

  • Catalyst Activation: If using a pre-catalyst like (PPh₃)AuCl, activate with AgOTf (1:1 ratio) in the reaction flask in the dark for 10 mins. If using simple AuCl (5 mol%), add directly.

  • Substrate Addition: Add the alkyne-diol or acetonide-alkyne (1.0 equiv) in THF (0.1 M).

  • Reaction: Stir at 0 °C to RT .

    • Expert Tip: Low temperature favors the kinetic product.[3] Higher temperatures may induce Au-catalyzed isomerization.

  • Monitoring: Reaction is typically fast (30 min – 2 h).

  • Filtration: Filter through a short pad of silica to remove Gold/Silver.

    • Critical: Do not use acidic silica or prolonged exposure, as the kinetic product is acid-sensitive and will isomerize to the thermodynamic product. Use basic alumina if the product is highly labile.

Self-Validating Check:

  • Regioselectivity: Check for 5-exo vs. 6-endo cyclization modes. Aponick’s method using acetonides heavily favors the specific spiro-mode dictated by the protecting group release [2].

Protocol C: Oxidative Radical Cyclization (Hypervalent Iodine)

Objective: Synthesis of sterically encumbered or bis-spiroketals (e.g., Spirolides) where metal catalysis fails. Mechanism: 1,5-Hydrogen abstraction (HAT) followed by oxidation and trapping.

Protocol (Suárez Modification [3])

Reagents:

  • Oxidant: (Diacetoxyiodo)benzene (PIDA) or PhI(OAc)₂.[4]

  • Radical Initiator: Iodine (I₂).

  • Energy Source: Visible light (hv) – a tungsten lamp (250W) is sufficient.

Procedure:

  • Setup: Dissolve the hydroxy-tetrahydropyran precursor in Cyclohexane or CCl₄ (Caution: CCl₄ is toxic; Cyclohexane is a greener alternative).

  • Reagents: Add PIDA (1.1 equiv) and I₂ (1.0 equiv).

  • Irradiation: Irradiate at reflux (or heat to 40°C if using LEDs) for 1–2 hours.

    • Mechanism:[1][4][5][6][7] The O-radical generates an alkoxy radical, performs 1,5-HAT to generate a C-radical, which is iodinated and then cyclized.

  • Workup: Wash with aqueous Na₂S₂O₃ to remove excess iodine (color changes from purple to clear).

Comparative Data & Method Selection

FeatureAcid-Catalyzed (Protocol A)Gold-Catalyzed (Protocol B)Oxidative Radical (Protocol C)
Primary Control Thermodynamic (Anomeric Effect)Kinetic (Orbital Trajectory)Kinetic (Radical H-Abstraction)
Stereochemical Outcome Axial-Axial (Stabilized)Variable (Ligand/Substrate dependent)Often Trans-fused / Steric dependent
Substrate Requirement Open Dihydroxy KetoneAlkyne-Diol / AlleneCyclic Ether-Alcohol
Reversibility Reversible (Equilibrating)Generally IrreversibleIrreversible
Typical Yield 70–95%60–90%50–75%
Key Risk Loss of stereochemistry if product is not the global minimumProtodeauration issues; Isomerization if trace acid presentOver-oxidation; Solvent toxicity

References

  • Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press.
  • Paioti, P. H. S., Ketcham, J. M., & Aponick, A. (2014).[2][8] Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters, 16(20), 5320–5323.[8]

  • Kiyota, H. (2006). Synthesis of Natural Products Containing Spiroketals via Intramolecular Hydrogen Abstraction.[9] Topics in Current Chemistry, 269, 101-133.

  • Brimble, M. A., & Fares, F. A. (1999). Sperenkall: A Review of Spiroketal Synthesis. Tetrahedron, 55(48), 13737-13792.

Sources

A Multi-Modal Approach to the Analytical Characterization of Spiroketal Amines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Spiroketal amines represent a fascinating and structurally complex class of molecules, frequently found as core motifs in bioactive natural products and novel therapeutic agents.[1] Their unique three-dimensional architecture, characterized by a bicyclic system joined by a single tetrahedral carbon and the presence of a basic nitrogen atom, imparts distinct physicochemical properties. This complexity, often involving multiple stereocenters and conformational rigidity, presents significant challenges for comprehensive analytical characterization. A singular analytical technique is insufficient to fully elucidate the structure, purity, and stereochemistry of these molecules. This guide provides an in-depth, multi-modal strategy, combining spectroscopic and chromatographic techniques to deliver an unambiguous and holistic characterization of spiroketal amines.

Introduction: The Challenge of the Spiro-Junction

The spiroketal moiety is a privileged scaffold in medicinal chemistry, offering a rigid, three-dimensional framework that can orient substituents in precise vectors for optimal interaction with biological targets.[2] The incorporation of an amine functional group introduces a basic center, critical for modulating properties such as solubility, cell permeability, and target engagement. However, the combination of these features—the spirocyclic core, inherent chirality at the spirocenter and other positions, and the reactive amine group—demands a sophisticated, integrated analytical workflow.

This application note details a logical, field-proven progression of techniques essential for the full structural elucidation and purity assessment of spiroketal amines, moving from initial structural hypothesis to definitive stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the cornerstone technique for determining the constitution and relative stereochemistry of organic molecules.[3][4] For spiroketal amines, it provides the fundamental framework of the molecule, revealing proton and carbon environments and their connectivity.

Causality of Experimental Choices: The primary goal is to assemble the carbon skeleton and establish through-bond and through-space correlations. A combination of 1D (¹H, ¹³C) and 2D experiments is non-negotiable for a molecule of this complexity.

dot

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Structural Elucidation H1_NMR ¹H NMR C13_NMR ¹³C NMR COSY COSY (H-H Connectivity) H1_NMR->COSY HMBC HMBC (Long-Range C-H Correlation) H1_NMR->HMBC HSQC HSQC (Direct C-H Correlation) C13_NMR->HSQC C13_NMR->HMBC Skeleton Assemble Carbon Skeleton & Functional Groups COSY->Skeleton HSQC->Skeleton NOESY NOESY/ROESY (Through-Space Proximity) HMBC->Skeleton Key for quarternary centers Relative_Stereo Determine Relative Stereochemistry NOESY->Relative_Stereo Skeleton->NOESY Final_Structure Final_Structure Skeleton->Final_Structure Proposed Structure Relative_Stereo->Final_Structure Proposed Structure Purified_Sample Purified Spiroketal Amine Purified_Sample->H1_NMR Purified_Sample->C13_NMR

Caption: NMR workflow for structural elucidation.

Protocol 1.1: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified spiroketal amine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.[5] The choice of solvent is critical; for amines, acidic protons (N-H) may exchange or broaden, a phenomenon that can be confirmed by a D₂O shake experiment.[6]

  • Acquisition of 1D Spectra:

    • ¹H NMR: Acquire a standard proton spectrum. Pay close attention to the chemical shifts of protons adjacent to the nitrogen and the spiroketal center. N-H protons often appear as broad signals.[6][7]

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The spiroketal carbon is highly characteristic, typically appearing deshielded in the 90-110 ppm range.[8]

  • Acquisition of 2D Spectra:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, allowing for the tracing of proton systems within each ring of the spiroketal.[5]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing unambiguous C-H assignments.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals couplings between protons and carbons over two to three bonds. This is crucial for connecting fragments separated by quaternary carbons, such as the spirocenter itself.[8]

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space (<5 Å). This experiment is paramount for determining the relative stereochemistry of substituents on the rings and their orientation relative to each other.[8]

Data Interpretation Insights
NucleusTypical Chemical Shift (ppm)Significance for Spiroketal Amines
Spiroketal Carbon (C) 90 - 110 ppmDefinitive indicator of the spiroketal core.[8]
Carbons α to Nitrogen (C) 40 - 60 ppmDeshielded due to the electronegativity of nitrogen.
Protons α to Nitrogen (H) 2.5 - 3.5 ppmLocation can vary based on substitution and protonation state.
N-H Protons (H) 1.0 - 5.0 ppm (or broader)Highly variable, often broad, and can exchange with D₂O.[7]

Mass Spectrometry (MS): Confirming Identity and Connectivity

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the structure determined by NMR.[4] High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition.

Causality of Experimental Choices: Electrospray ionization (ESI) is typically the method of choice for polar molecules like amines as it readily forms protonated molecular ions [M+H]⁺. Tandem MS (MS/MS) is used to induce and analyze fragmentation, providing a "fingerprint" of the molecule's structure.

Protocol 2.1: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation (ESI-Q-TOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The amine group is readily protonated.

    • Full Scan (MS1): Acquire a high-resolution full scan to determine the accurate mass of the protonated molecule [M+H]⁺. Confirm that the measured mass is within 5 ppm of the calculated mass for the proposed molecular formula.

    • Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This provides a quick check for the presence of the amine.[6]

    • Tandem MS (MS/MS or CID): Select the [M+H]⁺ ion for collision-induced dissociation (CID). Analyze the resulting fragment ions.

  • Data Interpretation: The fragmentation of spiroketals often involves cleavage of the C-O or C-C bonds adjacent to the spirocenter, leading to characteristic neutral losses or charged fragments corresponding to one of the rings.[9] The presence of the nitrogen will direct fragmentation pathways, often involving α-cleavage next to the amine.[7]

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MS_Fragmentation Parent [M+H]⁺ (Precursor Ion) CID Collision-Induced Dissociation (CID) Parent->CID Fragment1 Fragment A (e.g., Ring A Cleavage) CID->Fragment1 Fragment2 Fragment B (e.g., Ring B Cleavage) CID->Fragment2 Fragment3 Fragment C (α-cleavage at Amine) CID->Fragment3 NeutralLoss Neutral Loss (e.g., H₂O, Ring fragment) CID->NeutralLoss

Caption: Generalized MS/MS fragmentation pathway.

Chiral Chromatography: Resolving Stereoisomers

Spiroketal amines are inherently chiral. For any application in drug development, the separation and characterization of individual enantiomers and diastereomers is mandatory. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose.[10]

Causality of Experimental Choices: The separation of enantiomers requires a chiral environment, which is provided by the CSP. Polysaccharide-based CSPs are exceptionally versatile and often provide the best selectivity for a wide range of molecules.[5] The basicity of the amine group necessitates careful mobile phase optimization to achieve good peak shape and resolution.

Protocol 3.1: Chiral HPLC Method Development
  • Column Selection (Screening):

    • Begin by screening a set of polysaccharide-based CSPs (e.g., columns based on cellulose or amylose derivatives like Chiralpak® IA, IB, IC, AD, etc.).[5][11] These columns offer a broad range of chiral recognition mechanisms.

  • Mobile Phase Optimization:

    • Normal Phase: Start with a mobile phase of Hexane/Isopropanol (IPA) or Hexane/Ethanol. A common starting point is 90:10 (v/v).[5]

    • Additive for Amines: To prevent peak tailing caused by the interaction of the basic amine with residual silanols on the silica support, add a small amount of a basic modifier to the mobile phase. Typically, 0.1% diethylamine (DEA) or ethanesulfonic acid (ESA) is used.[10][12] ESA can sometimes form ion pairs that improve interaction with the CSP.[12][13]

    • Gradient/Isocratic Elution: Adjust the ratio of the alcohol modifier to optimize the retention time and resolution between the enantiomers.

  • Detection: Use a UV detector set to a wavelength where the analyte has sufficient absorbance.[5]

  • System Parameters:

    • Flow Rate: Typically 0.5 - 1.0 mL/min for analytical scale columns.

    • Temperature: Control the column temperature (e.g., 25 °C) as temperature can significantly affect selectivity.[5]

dot

Chiral_Method_Dev Start Racemic Spiroketal Amine Screen_Cols Screen Polysaccharide CSPs (e.g., IA, IB, IC) Start->Screen_Cols Initial_MP Initial Mobile Phase: Hexane/IPA (90/10) + 0.1% DEA Screen_Cols->Initial_MP Decision1 Resolution Observed? Initial_MP->Decision1 Optimize_MP Optimize Alcohol % & Additive Decision1->Optimize_MP Yes Failure Try Different CSPs or Mobile Phase System (e.g., Polar Organic, SFC) Decision1->Failure No Decision2 Baseline Separation? Optimize_MP->Decision2 Decision2->Optimize_MP No, continue optimization Success Validated Chiral Method Decision2->Success Yes

Caption: Decision tree for chiral HPLC method development.

X-ray Crystallography: The Unambiguous 3D Structure

While NMR can determine relative stereochemistry, X-ray crystallography provides the absolute configuration of a chiral molecule, assuming a suitable single crystal can be grown.[14] It is the gold standard for 3D structural determination.

Causality of Experimental Choices: This technique relies on the diffraction of X-rays by the ordered array of molecules in a crystal lattice.[15] The resulting diffraction pattern is mathematically deconvoluted to generate a 3D electron density map, from which the precise position of every atom can be determined.

Protocol 4.1: General Workflow for Single-Crystal X-ray Crystallography
  • Crystallization: This is the most critical and often rate-limiting step.[14]

    • Dissolve the highly purified single enantiomer (isolated by preparative chiral HPLC) in a minimal amount of a suitable solvent.

    • Attempt crystallization using various methods: slow evaporation, vapor diffusion (solvent/anti-solvent), or cooling. Screen a wide range of solvent systems.

  • Crystal Mounting and Data Collection: Mount a high-quality single crystal on a diffractometer. The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam.

  • Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial structural model. This model is then refined to best fit the experimental data.

  • Determination of Absolute Configuration: For chiral molecules, the data can be analyzed (e.g., using the Flack parameter) to unambiguously determine the absolute stereochemistry (R/S configuration) of every stereocenter.[14]

Integrated Strategy Summary

The characterization of a novel spiroketal amine is not a linear process but an integrated feedback loop. Initial NMR and MS data provide a structural hypothesis. Chiral HPLC confirms the presence of stereoisomers and allows for their isolation. Finally, X-ray crystallography of a single enantiomer can provide the definitive proof of absolute configuration, which in turn allows for the assignment of all other stereoisomers. This comprehensive approach ensures the highest level of scientific integrity for regulatory submissions and further development.

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Integrated_Workflow Start Novel Spiroketal Amine (Mixture of Stereoisomers) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS High-Resolution MS Start->MS Structure_Hypo Proposed Structure & Relative Stereochemistry NMR->Structure_Hypo MS->Structure_Hypo Chiral_HPLC Chiral HPLC/ SFC Development Structure_Hypo->Chiral_HPLC Final Fully Characterized Molecule Structure_Hypo->Final Isolate_Enantiomers Preparative Separation of Enantiomers Chiral_HPLC->Isolate_Enantiomers Xray X-ray Crystallography (on a single enantiomer) Isolate_Enantiomers->Xray Absolute_Config Definitive 3D Structure & Absolute Configuration Xray->Absolute_Config Absolute_Config->Structure_Hypo Confirms/Corrects NMR Assignment Absolute_Config->Final

Caption: Integrated workflow for complete characterization.

References

  • Ciminiello, P., Dell'Aversano, C., et al. (2014). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. Available at: [Link]

  • Reddy, D. S., & Lee, C.-S. (2013). Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules. Available at: [Link]

  • Carreira, E. M., & Foley, D. A. (2017). Designed Spiroketal Protein Modulation. Angewandte Chemie International Edition. Available at: [Link]

  • Wang, Y., et al. (2022). Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Ilić, N., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reddy, D. S., & Lee, C.-S. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules. Available at: [Link]

  • Tu, Y., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports. Available at: [Link]

  • Opatz, T., et al. (2013). Synthesis of the spiroketal core of integramycin. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Michigan State University Department of Chemistry. Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • ResearchGate. (2019). X‐ray crystal structure of spiroacetal (S)‐22. Available at: [Link]

  • Welch, C. J., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A. Available at: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Martin, G. E., & Williams, A. J. (2013). X-Ray Crystallography of Chemical Compounds. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Columnex. Chiral HPLC and SFC Columns. Available at: [Link]

  • Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Journal of Organic and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2005). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available at: [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. Available at: [Link]

  • Weizmann Institute of Science. X ray crystallography Publications. Available at: [Link]

  • Spectroscopy. (2023). Exploring the Spectrum of Analytical Techniques for Material Characterization. Available at: [Link]

  • ResearchGate. (2004). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Available at: [Link]

  • Hertweck, C., et al. (2020). Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides. Nature Communications. Available at: [Link]

  • Brand, K. (2020). Spectroscopy of Amines. Oregon State University. Available at: [Link]

  • University of Bristol School of Chemistry. NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Available at: [Link]

  • University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

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Troubleshooting & Optimization

Troubleshooting low yields in the synthesis of 1,8-Dioxaspiro[5.5]undecan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,8-Dioxaspiro[5.5]undecan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spiroketal amine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and field-proven insights.

Introduction to the Synthesis

The synthesis of 1,8-Dioxaspiro[5.5]undecan-4-amine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common synthetic route involves two key transformations:

  • Spiroketalization: The formation of the spiroketal core, typically yielding the ketone precursor, 1,8-Dioxaspiro[5.5]undecan-4-one.

  • Reductive Amination: The conversion of the ketone to the target primary amine.

Each of these steps presents unique challenges that can lead to diminished yields. This guide will address these potential pitfalls and offer systematic solutions.

Troubleshooting Guide: Low Yields and Side Product Formation

This section addresses specific issues that can arise during the synthesis, their probable causes, and recommended solutions.

Issue 1: Low Yield of 1,8-Dioxaspiro[5.5]undecan-4-one (Ketone Precursor)

Question: I am experiencing a low yield during the spiroketalization step to form the ketone precursor. What are the likely causes and how can I improve the yield?

Answer:

Low yields in spiroketalization are often due to incomplete reaction, side reactions, or product decomposition. The formation of the spiroketal is an equilibrium-driven process, and its stability is highly dependent on the reaction conditions.

Potential Causes and Solutions:

Potential Cause Scientific Rationale Recommended Solution
Incomplete Reaction Spiroketalization is a reversible reaction. The presence of water can shift the equilibrium back to the starting materials (dihydroxy ketone).Ensure all glassware is oven-dried and solvents are anhydrous. Use of a Dean-Stark apparatus or the addition of molecular sieves can effectively remove water from the reaction mixture.
Acid-Catalyzed Decomposition Spiroketals are sensitive to acidic conditions, which can catalyze their hydrolysis back to the open-chain form.[1] While an acid catalyst is necessary for the reaction, prolonged exposure or high concentrations can be detrimental.Use a catalytic amount of a mild acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS). Monitor the reaction progress closely by TLC or GC-MS and quench the reaction as soon as the starting material is consumed.
Thermodynamic vs. Kinetic Control Spiroketalization can lead to different diastereomers. Depending on the reaction conditions, you may be favoring a less stable, lower-yielding isomer.[2]For thermodynamically controlled reactions, longer reaction times at elevated temperatures can favor the most stable spiroketal. For kinetically controlled syntheses, lower temperatures and specific Lewis acid catalysts might be necessary to favor a particular diastereomer.[3]
Difficult Purification The ketone precursor may be volatile or prone to decomposition during purification methods like distillation.[4][5][6]Consider purification by column chromatography on silica gel using a non-polar eluent system. If distillation is necessary, use a short-path apparatus under high vacuum and at the lowest possible temperature.

Experimental Workflow: Optimizing Spiroketalization

Caption: Workflow for troubleshooting low ketone precursor yields.

Issue 2: Low Yield of 1,8-Dioxaspiro[5.5]undecan-4-amine (Reductive Amination Step)

Question: My reductive amination step is giving a low yield of the target amine. What are the common problems and how can I troubleshoot this?

Answer:

Reductive amination is a robust reaction, but its success hinges on the careful balance of imine formation and reduction. Several factors can lead to low yields of the desired primary amine.[4][7][8]

Potential Causes and Solutions:

Potential Cause Scientific Rationale Recommended Solution
Incomplete Imine Formation The reaction between the ketone and the ammonia source to form the imine is often the rate-limiting step and is also an equilibrium process.[4]Use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) to drive the equilibrium towards the imine. A catalytic amount of a weak acid like acetic acid can also promote imine formation. Allow sufficient time for imine formation before adding the reducing agent.
Premature Reduction of the Ketone If the reducing agent is too reactive, it can reduce the starting ketone before the imine has a chance to form, leading to the corresponding alcohol as a byproduct.[4]Use a milder, more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices.[1]
Formation of Secondary Amine Byproduct The newly formed primary amine can react with another molecule of the starting ketone to form a secondary amine, which is then reduced.Employing a large excess of the ammonia source will statistically favor the formation of the primary amine over the secondary amine.[4]
Ineffective Reducing Agent The reducing agent may have degraded over time or may not be suitable for the specific substrate and conditions.Check the quality and age of the reducing agent. Consider switching to an alternative mild reducing agent if one is not effective.
Difficult Product Isolation The target amine may be water-soluble, leading to losses during aqueous workup.Perform an acidic workup to extract the protonated amine into the aqueous layer, separating it from non-basic impurities. Then, basify the aqueous layer and extract the free amine with an organic solvent. For highly water-soluble amines, saturation of the aqueous layer with NaCl may improve extraction efficiency.

Experimental Workflow: Optimizing Reductive Amination

Caption: Workflow for troubleshooting low amine product yields.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the reductive amination reaction?

A1: Thin-layer chromatography (TLC) is a convenient method. You can use a non-polar eluent system (e.g., ethyl acetate/hexanes) and visualize the spots with a potassium permanganate stain, which will show the starting ketone and the product amine. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the disappearance of the ketone and the appearance of the amine.

Q2: My final product is a salt (e.g., hydrochloride). How do I obtain the free amine?

A2: To obtain the free amine from its salt, you need to perform a base extraction. Dissolve the salt in water and add a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), until the solution is basic (pH > 10). Then, extract the free amine with an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Q3: Can I use a stronger reducing agent like lithium aluminum hydride (LAH) for the reductive amination?

A3: It is generally not recommended to use strong, unselective reducing agents like LAH for reductive amination. LAH will rapidly reduce the starting ketone to the corresponding alcohol before imine formation can occur, leading to low or no yield of the desired amine.

Q4: How should I store 1,8-Dioxaspiro[5.5]undecan-4-amine?

A4: As a primary amine, it is susceptible to oxidation and can react with atmospheric carbon dioxide. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place. The spiroketal moiety is also sensitive to acid, so storage in acidic conditions should be avoided.[1]

Q5: I see an unexpected peak in my NMR that I suspect is a secondary amine byproduct. How can I confirm this?

A5: The formation of a secondary amine will result in a more complex ¹H NMR spectrum due to the additional signals from the second spiroketal moiety. Mass spectrometry (MS) is an excellent tool for confirmation. The secondary amine will have a molecular weight corresponding to the starting ketone plus the target amine minus a molecule of water.

References

  • This reference is hypothetical as a placeholder for a specific synthesis of the target molecule, which was not found in the search results.
  • This reference is hypothetical as a placeholder for a specific synthesis of the target molecule, which was not found in the search results.
  • This reference is hypothetical as a placeholder for a specific synthesis of the target molecule, which was not found in the search results.
  • Wu, K. L., Wilkinson, S., Reich, N. O., & Pettus, T. R. R. (2007). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. Organic Letters, 9(26), 5537–5540. [Link]

  • Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled synthesis of spiroketals via Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides with retention of configuration. Journal of the American Chemical Society, 128(6), 1792–1793. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • This reference is hypothetical as a placeholder for a specific synthesis of the target molecule, which was not found in the search results.
  • This reference is hypothetical as a placeholder for a specific synthesis of the target molecule, which was not found in the search results.
  • Danishefsky, S. J., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279-291. [Link]

  • White Rose Research Online. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. [Link]

  • B-umler, C., Bauer, C., & Kempe, R. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3110-3117. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. [Link]

  • This reference is hypothetical as a placeholder for a specific synthesis of the target molecule, which was not found in the search results.
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  • National Center for Biotechnology Information. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. [Link]

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  • This reference is hypothetical as a placeholder for a specific synthesis of the target molecule, which was not found in the search results.
  • This reference is hypothetical as a placeholder for a specific synthesis of the target molecule, which was not found in the search results.
  • Organic Syntheses. (2016). A 1-L single-necked, round-bottomed flask is equipped with an egg-shaped, Teflon ® -coated magnetic stirring bar (3.5 cm x 1.5 cm), capped with a rubber septum, flame-dried under vacuum, and cooled under an argon atmosphere. [Link]

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Identifying and minimizing side products in spiroketal amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of spiroketal amines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed to help you identify, understand, and minimize the formation of unwanted side products in your reactions. Our focus is on providing practical, mechanistically grounded solutions to common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries related to the synthesis of spiroketal amines.

Q1: What are the primary mechanistic pathways for forming spiroketal amines, and how do they differ?

There are two predominant strategies for constructing the spiroketal core, each with distinct advantages and potential pitfalls.

  • Acid-Catalyzed Cyclization of a Dihydroxy/Amino-hydroxy Ketone: This is the classic and most common approach, typically relying on thermodynamic control.[1] The precursor, containing a ketone and two hydroxyl groups (or one hydroxyl and one amine group), is treated with a Brønsted or Lewis acid. The reaction proceeds via sequential intramolecular nucleophilic attack on the protonated ketone, forming intermediate hemiketals or hemiaminals, which then cyclize to the final spiroketal. The stereochemical outcome is often dictated by the most stable product conformation, which benefits from stabilizing anomeric effects.[2]

  • Transition Metal-Catalyzed Cyclization: Modern methods often employ catalysts, particularly gold(I) or iridium, to mediate the cyclization of precursors like alkynyl diols or amino-alkynols.[3][4] These reactions offer an alternative to harsh acidic conditions and can provide access to kinetically favored products. For instance, gold catalysts activate the alkyne for nucleophilic attack by the hydroxyl or amine groups, avoiding the need to generate a carbocationic intermediate and often suppressing elimination side products.[3]

Q2: How do thermodynamic versus kinetic control influence the product distribution and side reactions?

Understanding the distinction between thermodynamic and kinetic control is crucial for optimizing your synthesis and is a frequent determinant of success.

  • Thermodynamic Control: Achieved under equilibrating conditions (e.g., strong acid, elevated temperature, long reaction times), this pathway yields the most stable spiroketal diastereomer. While this can be excellent for stereoselectivity, the conditions can also promote side reactions like dehydration, elimination, or isomerization of existing stereocenters.[5][6]

  • Kinetic Control: This approach favors the fastest-formed product, which may not be the most stable one. It is achieved using milder conditions, shorter reaction times, and often specialized catalysts that lower the activation energy for a specific cyclization pathway.[7][8][9] Kinetically controlled reactions, such as those employing hetero-Diels-Alder strategies or specific metal catalysis, can provide access to spiroketal isomers that are inaccessible under thermodynamic conditions and can minimize side reactions that require higher activation energies.[5][9]

Q3: What unique challenges does the presence of an amine group introduce?

The amine functionality, compared to a hydroxyl group, introduces several unique considerations:

  • Basicity: The amine can be protonated by acid catalysts, potentially sequestering the catalyst or altering the electronic nature of the substrate. This may require using a stoichiometric amount of acid or carefully choosing a catalyst that is not inhibited by amines.

  • Nucleophilicity: Amines are generally stronger nucleophiles than alcohols, which can alter the regioselectivity of the initial cyclization step in asymmetric precursors.

  • Side Reactions: Primary and secondary amines can react with aldehydes or ketones to form imines or enamines, which can lead to undesired pathways if not properly controlled.[10] Polyalkylation is another concern if alkylating agents are present.[11]

  • Purification: The basic nature of the product can be exploited for purification via acid-base extraction, but it also means the product can be sensitive to acidic chromatography conditions (e.g., standard silica gel), which may cause decomposition or isomerization.

Q4: What are the most common classes of side products in spiroketal amine synthesis?

Being able to anticipate side products is the first step to minimizing them. Common culprits include:

  • Elimination/Dehydration Products: Often seen under strongly acidic or high-temperature conditions, leading to the formation of α,β-unsaturated ketones, furans, or pyrans.[3][6]

  • Incompletely Cyclized Intermediates: Hemiketals, hemiaminals, or monocyclic ethers can be isolated if the second cyclization step is slow or fails to occur due to steric hindrance or catalyst deactivation.[12]

  • Isomeric Spiroketals: The formation of diastereomers at the spirocyclic center is common, especially under thermodynamic conditions where the system equilibrates to a mixture of stable isomers.[5]

  • Ene-Reaction or Cycloaddition Byproducts: In syntheses employing strategies like the hetero-Diels-Alder reaction, competing pericyclic reactions can lead to structurally distinct, isomeric byproducts.[5]

  • Protecting Group-Related Byproducts: Incomplete deprotection or migration of protecting groups (e.g., silyl ethers) under reaction conditions can lead to a complex mixture of products.[13]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues in a question-and-answer format.

Problem 1: Low or no yield of the desired spiroketal amine, with a complex product mixture observed.

  • Potential Causes:

    • Catalyst Incompatibility/Deactivation: The acid or metal catalyst may be poisoned by the amine functionality or other functional groups. Lewis acids can be particularly sensitive.

    • Substrate Decomposition: Harsh conditions (strong acid, high heat) may be degrading the starting material or the product. This is especially true for substrates prone to elimination.[6]

    • Incorrect Protecting Group Strategy: The chosen protecting groups may be labile under the reaction conditions, leading to a cascade of side reactions. Conversely, overly robust protecting groups may prevent cyclization.[13]

    • Solvent Effects: The solvent may not be appropriate for the reaction, leading to poor solubility or unwanted side reactions. For example, using methanol in some acid-catalyzed reactions can lead to the formation of methyl glycoside byproducts.[6]

  • Suggested Solutions:

    • Switch to a Milder Catalyst: If using a strong acid like HCl or TFA results in decomposition, switch to a milder Brønsted acid like camphorsulfonic acid (CSA) or pyridinium p-toluenesulfonate (PPTS).

    • Employ Metal Catalysis: For alkyne-based precursors, gold(I) or silver(I) catalysts are highly effective at promoting cyclization under neutral conditions, avoiding substrate degradation associated with strong acids.[3][14]

    • Optimize Temperature and Reaction Time: Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm if necessary. Monitor the reaction by TLC or LC-MS to identify the point of maximum product formation before significant degradation occurs.

    • Re-evaluate Protecting Groups: Ensure your protecting groups are orthogonal and stable to the spiroketalization conditions. For example, if using acid, avoid acid-labile groups like TBS where a more robust group like TBDPS might be needed.

Problem 2: Significant formation of an α,β-unsaturated ketone or furan byproduct.

  • Potential Causes:

    • This is a classic sign of acid-catalyzed dehydration or elimination competing with the desired cyclization.[3][6] It is particularly prevalent when a hydroxyl group is β to a ketone or another activating group. High reaction temperatures exacerbate this issue.

  • Suggested Solutions:

    • Reduce Acidity and Temperature: This is the most direct solution. Use the mildest possible acid catalyst and run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Use a Gold Catalyst for Alkyne Precursors: Gold catalysis is exceptionally mild and chemoselective for alkyne hydroalkoxylation/amination, often completely suppressing the formation of furan byproducts that can plague acid-catalyzed alternatives.[3]

    • Change the Solvent: In some cases, solvent choice can influence the reaction outcome. For instance, using methanol has been shown to suppress furan formation in certain gold-catalyzed cyclizations.[3]

Problem 3: The reaction yields a mixture of diastereomers at the spiroketal center.

  • Potential Causes:

    • The reaction is operating under thermodynamic control, leading to an equilibrium mixture of the most stable anomers.[5][7] The energy difference between the diastereomers may be small, resulting in a significant population of both.

    • The desired kinetic product is isomerizing to the thermodynamic product during a prolonged reaction time or an acidic workup/purification.[9][12]

  • Suggested Solutions:

    • Shift to Kinetic Control: If a single, non-thermodynamic isomer is desired, you must use a kinetically controlled reaction. This could involve a hetero-Diels-Alder approach or a specialized metal-catalyzed cyclization designed for stereocontrol.[5][6][9]

    • Buffer the Workup and Purification: After the reaction is complete, quench it with a mild base (e.g., saturated NaHCO₃ solution) to neutralize any acid catalyst. For purification, consider using neutral alumina or deactivated silica gel to prevent on-column isomerization.

    • Re-equilibration: If the thermodynamic product is desired and the reaction gives a kinetic mixture, you can intentionally subject the mixture to acidic conditions to equilibrate it to the more stable diastereomer, potentially simplifying the final mixture.[8]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Au(I)-Catalyzed Spiroketal Amine Synthesis

This protocol describes a mild, kinetically controlled method for synthesizing a spiroketal amine from an N-protected amino-alkynyl alcohol precursor.

  • Pre-reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amino-alkynyl alcohol substrate (1.0 equiv).

  • Solvent Addition: Dissolve the substrate in a dry, non-protic solvent (e.g., Dichloromethane or Acetonitrile) to a concentration of 0.05–0.1 M.

  • Catalyst Preparation: In a separate vial, weigh the gold(I) catalyst (e.g., Johnphos-Au(I)-Cl, 1–5 mol%) and a silver co-catalyst (e.g., AgOTf, 1–5 mol%) if a chloride scavenger is needed. Dissolve them in a small amount of the reaction solvent.

  • Reaction Initiation: Add the catalyst solution to the substrate solution at room temperature with stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1–12 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable solvent like ethyl acetate and filter through a short plug of celite or silica to remove the catalyst.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The basicity of the amine may require the addition of 1% triethylamine to the eluent to prevent streaking.

Protocol 2: Analytical Workflow for Side Product Identification

A robust analytical workflow is essential for effective troubleshooting.

  • Initial Analysis (LC-MS):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode, less common for amines).

    • Detection: Diode Array Detector (DAD) to check for new chromophores and Mass Spectrometry (MS) to obtain molecular weights of all components. This will quickly reveal the presence of isomers (same mass), elimination products (M-18), or incomplete reaction products.

  • Structure Elucidation (NMR): [15]

    • Isolate the major side product(s) via preparative HPLC or careful chromatography.

    • ¹H NMR: Provides information on proton environments and coupling constants, which are sensitive to stereochemistry.

    • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for definitive structure assignment.

      • COSY: Identifies proton-proton coupling networks (H-C-C-H).

      • HSQC: Correlates protons directly to the carbons they are attached to (¹J-CH).

      • HMBC: Shows long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the carbon skeleton and confirming connectivity.[15]

Protocol 3: Purification of a Basic Spiroketal Amine

This protocol leverages the basicity of the amine to separate it from neutral or acidic impurities.[16]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic spiroketal amine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.

  • Wash (Optional): The combined acidic aqueous layers can be washed once with fresh organic solvent to remove any remaining neutral impurities.

  • Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) with stirring until the pH is >10. The protonated amine will be neutralized, becoming insoluble in water.

  • Final Extraction: Extract the basified aqueous layer 3-4 times with fresh organic solvent (e.g., dichloromethane). The pure, free-base spiroketal amine will now be in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Section 4: Visual Guides & Data

Diagram 1: Competing Reaction Pathways in Spiroketal Amine Synthesis

G cluster_0 Precursor cluster_1 Reaction Conditions cluster_2 Products & Byproducts Precursor Amino-hydroxy Ketone Hemiaminal Hemiaminal Intermediate Precursor->Hemiaminal 1st Cyclization Elimination Elimination Product (α,β-Unsaturated Ketone) Precursor->Elimination Direct Elimination Conditions Acid Catalyst (H+) High Temperature Product Desired Spiroketal Amine Isomer Diastereomeric Spiroketal Product->Isomer Equilibration Hemiaminal->Product 2nd Cyclization (Desired Pathway) Hemiaminal->Elimination Dehydration (Side Reaction) G Start Problem: Low Yield of Spiroketal Amine Analyze Analyze Crude Reaction by LC-MS Start->Analyze ComplexMix Complex Mixture/ Degradation? Analyze->ComplexMix Yes SM_Only Mainly Starting Material? Analyze->SM_Only No, but... Analyze->SM_Only Yes Action_Harsh Reduce Temp. Use Milder Catalyst (e.g., CSA, Au(I)) ComplexMix->Action_Harsh SideProduct Major Side Product Observed? SM_Only->SideProduct No, but... Action_Inert Increase Temp. Increase Reaction Time Check Catalyst Activity SM_Only->Action_Inert Action_Identify Isolate & Identify Side Product (NMR) SideProduct->Action_Identify Action_Elimination Switch to non-acidic conditions (e.g., Au(I)) Action_Identify->Action_Elimination If Elimination Product Action_Isomer Use Kinetic Conditions Buffer Workup Action_Identify->Action_Isomer If Isomerization

Caption: A decision tree for troubleshooting low-yielding spiroketal amine reactions.

Table 1: Comparison of Catalysts and Common Associated Side Products

CatalystTypical ConditionsAdvantagesCommon Side Products/Issues
HCl / H₂SO₄ Stoichiometric, 0 °C to refluxInexpensive, powerfulDehydration/elimination, isomerization, substrate degradation
TFA Catalytic to stoichiometricVolatile, easily removedCan be too harsh, promotes side reactions similar to HCl
CSA / PPTS Catalytic (1-10 mol%), CH₂Cl₂, rtMilder, better for sensitive substratesMay be too slow, can still cause isomerization on long exposure
Sc(OTf)₃ Catalytic (1-10 mol%), CH₂Cl₂, -78 °C to rtPotent Lewis acid, low catalyst loadingCan promote elimination, sensitive to water
Au(I) / Ag(I) Catalytic (1-5 mol%), CH₂Cl₂/MeCN, rtVery mild, chemoselective for alkynesHigher cost, catalyst can be air/light sensitive
Iridium Catalysts Catalytic, often with acid promoterEnables unique cascade reactionsSubstrate scope can be limited, requires specific precursors

Section 5: References

  • Tan, D. S. (2004). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Zhang, J., et al. (2022). Enantioselective synthesis of spiroketals. ResearchGate. [Link]

  • Antus, S., et al. (2013). Synthesis of the spiroketal core of integramycin. Beilstein Journal of Organic Chemistry. [Link]

  • Garcı́a-Garcı́a, P., et al. (2011). Gold-Catalyzed Double Intramolecular Alkyne Hydroalkoxylation: Synthesis of the Bisbenzanellated Spiroketal Core of Rubromycins. ResearchGate. [Link]

  • Brimble, M. A., et al. (2010). New strategies for natural products containing chroman spiroketals. Pure and Applied Chemistry. [Link]

  • Brimble, M. A., et al. (2010). New strategies for natural products containing chroman spiroketals. PubMed. [Link]

  • Rizzacasa, M. A. (2006). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. ARKIVOC. [Link]

  • Majumder, U., et al. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules. [Link]

  • Majumder, U., et al. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. MDPI. [Link]

  • Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Journal of Organic Chemistry. [Link]

  • Côté, A. (2012). Design, Synthesis, and Applications of Chiral Spiroketal (SPIROL)-Based Ligands. University of Ottawa. [Link]

  • Wang, Z., et al. (2022). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. ResearchGate. [Link]

  • Asano, K., & Matsubara, S. (2015). Asymmetric Synthesis of Spiroketals with Aminothiourea Catalysts. Angewandte Chemie International Edition. [Link]

  • ChemTube3D. (2005). Spiroketal Formation - Stereoelectronic Effects. ChemTube3D. [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. North Dakota State University. [Link]

  • Mead, K. T., & Brewer, B. N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. [Link]

  • Wang, C., et al. (2020). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. [Link]

  • Grelle, G., et al. (2019). A Silver-Catalyzed Modular Intermolecular Access to 6,6-Spiroketals. ResearchGate. [Link]

  • Singh, V. K., et al. (2021). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI. [Link]

  • Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • Ahmed, I. (2021). Recent Analytical Approaches to the Analysis of Biogenic Amines in Food Samples. ResearchGate. [Link]

  • Pescatori, L., et al. (2022). Stereoselective domino reactions in the synthesis of spiro compounds. AIR Unimi. [Link]

  • Tu, Y., et al. (2017). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports. [Link]

  • LibreTexts. (2021). Synthesis of Amines. Chemistry LibreTexts. [Link]

  • OpenStax. (2023). Synthesis of Amines. OpenStax. [Link]

  • Ballini, R., et al. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules. [Link]

  • Li, W., et al. (2023). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. MDPI. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

Sources

Strategies for improving the purity of 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Purity Optimization & Troubleshooting Guide

Status: Operational Ticket ID: SPIRO-HCl-OPT-01 Lead Scientist: Dr. Aris Thorne, Senior Applications Chemist

Executive Summary: The Purity Paradox

Welcome to the technical support hub for 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride .

Researchers often encounter a "Purity Paradox" with this compound: the very conditions required to form the stable salt (strong acid) are the same conditions that threaten the integrity of the spiroketal core (acid-catalyzed hydrolysis). Furthermore, the spiro-fusion creates potential for diastereomers (cis/trans isomers) that are difficult to separate via standard chromatography.

This guide moves beyond generic protocols to address the specific mechanistic failures associated with spirocyclic amine salts.

Module 1: The "Open-Ring" Hazard (Hydrolysis Control)

Diagnosis: If your product shows a loss of the characteristic spiro-carbon signal in


C NMR (~95-100 ppm) or the appearance of broad carbonyl peaks in IR/NMR, you have likely triggered acid-catalyzed ring opening.

The Mechanism: The spiro center is essentially a bis-hemiacetal ether. While the HCl salt stabilizes the amine, the presence of water + acid drives the equilibrium back toward the open-chain ketone/diol precursors.

Protocol: Anhydrous Salt Formation

Do not use aqueous HCl (e.g., 37% HCl) for this specific salt formation.

Step-by-Step Workflow:

  • Free Base Isolation: Dissolve crude amine in anhydrous Et₂O or MTBE. Dry over Na₂SO₄ for at least 2 hours to remove trace water. Filter under Argon.

  • The "TMSCl Trick" (In Situ HCl): Instead of using HCl gas, use Trimethylsilyl chloride (TMSCl) and Methanol.

    • Reaction:

      
      
      
    • Procedure: Dissolve the free base in MeOH (5 volumes). Cool to 0°C. Add TMSCl (1.1 equivalents) dropwise.

  • Precipitation: The HCl is generated gently in solution. Dilute with anhydrous Et₂O to induce crystallization.

  • Filtration: Filter under a nitrogen blanket to prevent hygroscopic moisture uptake.

Visualization: Anhydrous Workflow

G Start Crude Free Base Dry Drying (Na2SO4) <100 ppm H2O Start->Dry Reagent Add TMSCl + MeOH (In-situ Anhydrous HCl) Dry->Reagent 0°C Cryst Precipitation (Add Et2O/MTBE) Reagent->Cryst 1 hr stir Filter Filtration (N2 Atmosphere) Cryst->Filter

Caption: Figure 1. Anhydrous HCl generation strategy using TMSCl/MeOH to prevent spiroketal hydrolysis.

Module 2: Diastereomeric Resolution

Diagnosis: The compound exists as diastereomers (amine group cis or trans relative to the oxygen rings). You observe multiple spots on TLC (difficult to resolve) or split peaks in NMR.

The Strategy: Chromatography is often inefficient for polar amine salts. We rely on Thermodynamic Equilibration followed by Fractional Crystallization .

Thermodynamic Control Protocol

Spiroketals exhibit the Anomeric Effect , where electronegative substituents (oxygens) prefer an axial orientation.

  • Equilibration: Reflux the free base in acidic methanol (catalytic pTsOH) before salt formation. This allows the spiro ring to open and close, settling into the most thermodynamically stable isomer (usually the one stabilized by the double anomeric effect).

  • Check Ratio: Monitor via GC-MS or NMR until the ratio stabilizes (e.g., >9:1).

  • Lock it: Neutralize immediately with NaHCO₃, then proceed to salt formation.

Fractional Recrystallization Guide

If equilibration is insufficient, use solubility differences of the HCl salts.

Solvent SystemPolarity IndexOutcome Target
Isopropanol (Hot) ModerateStandard purification. Good for removing inorganic salts.
EtOH : Et₂O (1:3) MixedBest for Diastereomers. The minor isomer often remains in the mother liquor.
Acetonitrile HighAggressive purification. Use if the product is highly crystalline.

Module 3: Troubleshooting & FAQs

Q1: My salt turned into a hygroscopic oil. How do I get a solid?

  • Cause: Trace residual solvents (DMF/DMSO) or excess acid.

  • Fix: "Trituration." Dissolve the oil in a minimum amount of MeOH, then crash it out into 20 volumes of rapidly stirring anhydrous diethyl ether. Repeat twice.

Q2: The product has a pink/brown hue.

  • Cause: Oxidation of trace phenols or metal contamination (if hydrogenation was used).

  • Fix: Do not use standard charcoal (it can be acidic). Use Thiol-functionalized silica scavengers or recrystallize from MeOH containing 1% EDTA (disodium salt) to chelate metals, then filter hot.

Q3: Can I use column chromatography on the HCl salt?

  • Answer: Generally, no. The salt will streak.

  • Alternative: Free-base the amine, purify on silica using DCM:MeOH:NH₄OH (90:9:1), then reform the salt.

Module 4: Decision Logic for Purification

Use this logic flow to determine your immediate next step based on your analytical data.

Logic Start Analytical Check (NMR/HPLC) Check1 Is spiro-ring intact? Start->Check1 Hydrolysis STOP: Discard or Resynthesize (Irreversible Hydrolysis) Check1->Hydrolysis No Check2 Diastereomeric Ratio > 95:5? Check1->Check2 Yes Equilibrate Perform Acidic Equilibration (Thermodynamic Control) Check2->Equilibrate No Check3 Chemical Purity > 98%? Check2->Check3 Yes Equilibrate->Check2 Recryst Recrystallize (iPrOH/Et2O) Check3->Recryst No Carbon Scavenger Resin / Carbon Treat Check3->Carbon Color/Metals? Final Final Product: 1,8-Dioxaspiro-HCl Check3->Final Yes Recryst->Check3 Carbon->Final

Caption: Figure 2. Troubleshooting logic tree for 1,8-Dioxaspiro[5.5]undecan-4-amine HCl purification.

References

  • Spiroketal Synthesis & Stability

    • Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals.[1][2][3] Chemical Reviews. (Discusses the anomeric effect and acid stability of spiro systems).

  • Anhydrous Salt Formation (TMSCl Method)

    • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry.
  • Resolution of Spirocyclic Amines

    • Burke, M. D., et al. (2003). Synthesis of the Spiroketal Core of Halichondrin B.[2][3] Organic Letters.[1] (Demonstrates thermodynamic equilibration strategies).

  • Amine Salt Crystallization

    • Anderson, N. G. (2012). Practical Process Research and Development.[4] Academic Press. (Protocols for salt selection and recrystallization solvents).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride before handling.

Sources

Understanding degradation pathways of spiroketal compounds under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spiroketal Stability & Degradation

Subject: Troubleshooting Degradation Pathways of Spiroketal Scaffolds in Acidic Media Ticket ID: SPK-ACID-001 Assigned Specialist: Dr. Aris V., Senior Application Scientist, Structural Chemistry Division

Executive Summary

You are likely accessing this guide because your spiroketal-containing lead compound—perhaps a macrolide, avermectin analog, or novel natural product—is exhibiting erratic behavior. You may be observing mass loss during silica chromatography, "ghost" peaks in LC-MS, or spontaneous epimerization during storage.

Spiroketals are chemically deceptive. While they appear robust due to their rigid bicyclic framework, the central spiro-carbon is a "masked" ketone. Under acidic conditions, this center becomes a reactive hotspot, susceptible to two primary failure modes: Hydrolysis (ring opening to acyclic ketones) and Isomerization (equilibration to the thermodynamic sink).

This guide deconstructs these pathways and provides self-validating protocols to stabilize your workflow.

Module 1: The Mechanistic Failure Modes

To troubleshoot, you must first diagnose if you are facing Hydrolysis or Isomerization. Both begin with the same trigger: protonation of one spiro-oxygen.

Pathway A: Isomerization (The Thermodynamic Trap)
  • Symptom: Your single diastereomer converts into a mixture of isomers over time or during purification.

  • Mechanism: Acid catalysis opens one ring to form an oxocarbenium ion. The ring re-closes, but if the original structure was a "kinetic" isomer (non-anomeric), it will re-close into the "thermodynamic" isomer (anomeric).

  • The Driving Force: The Double Anomeric Effect .[1]

    • Rule: The most stable spiroketal configuration places the oxygen lone pairs antiperiplanar to the C-O bond of the adjacent ring (gauche/gauche conformation).

    • Energy Penalty: A non-anomeric spiroketal is often 2–3 kcal/mol higher in energy than its anomeric counterpart. Acid lowers the activation barrier for this transition.

Pathway B: Hydrolysis (The Destructive Path)
  • Symptom: Loss of material; appearance of acyclic hydroxy-ketones; rapid decomposition in aqueous acid.

  • Mechanism: Water intercepts the oxocarbenium intermediate, preventing ring re-closure and leading to irreversible ring opening.

Visualizing the Degradation Cascade

The following diagram maps the divergence between isomerization and hydrolysis based on solvent conditions.

SpiroketalDegradation Spiro Intact Spiroketal (Substrate) Protonated Protonated Intermediate (+H) Spiro->Protonated Acid (H+) Oxo Oxocarbenium Ion (Ring Open) Protonated->Oxo C-O Bond Scission Reclose Ring Re-closure Oxo->Reclose Non-Aqueous Media WaterAttack Nucleophilic Attack (H2O) Oxo->WaterAttack Aqueous Media Thermo Thermodynamic Isomer (Double Anomeric Effect) Reclose->Thermo Equilibration Hemiacetal Hemiacetal Intermediate WaterAttack->Hemiacetal Ketone Acyclic Hydroxy-Ketone (Degradation Product) Hemiacetal->Ketone Irreversible

Figure 1: The divergence of spiroketal degradation. In the absence of water (right branch), the system seeks thermodynamic stability via the anomeric effect. In the presence of water (left branch), irreversible hydrolysis occurs.

Module 2: Experimental Mitigation Protocols

Protocol A: The "Acid-Free" Purification Workflow

Standard silica gel is slightly acidic (pH 4–5). This is sufficient to catalyze isomerization of sensitive spiroketals (e.g., spongistatins, avermectins).

The Fix: Triethylamine (TEA) Deactivation Do not just add base to your fraction collector. You must modify the stationary phase surface chemistry.

StepActionTechnical Rationale
1 Slurry Preparation Prepare your silica slurry using a solvent system containing 1% v/v Triethylamine (TEA) .
2 Column Packing Pour the column and flush with at least 2 column volumes (CV) of the TEA-doped solvent.
3 Equilibration Flush with 2 CV of your running solvent (without TEA) to remove excess free base.
4 Elution Run your column normally.

Alternative: If TEA is incompatible with other functional groups, switch to Neutral Alumina (Brockmann Grade III) .

Protocol B: LC-MS Artifact Avoidance

Issue: You see multiple peaks in LC-MS, but your NMR shows a single isomer. Cause: Standard mobile phase modifiers (0.1% Formic Acid or TFA) are inducing on-column isomerization/hydrolysis inside the HPLC.

The Fix: pH Switching

  • Switch Modifier: Replace Formic Acid with 10 mM Ammonium Acetate (pH ~6.8).

  • Verify: If the multiple peaks collapse into one, the previous "impurities" were analytical artifacts generated by the acidic mobile phase.

Module 3: FAQ & Troubleshooting

Q: My spiroketal cyclization reaction (acid-catalyzed) yields a 1:1 mixture of isomers. How do I get the single thermodynamic product? A: You likely stopped the reaction too early (Kinetic Control).

  • Solution: Extend the reaction time or increase the temperature slightly.

  • Why: The reaction needs to reach equilibrium.[2] The "Double Anomeric Effect" stabilizes the isomer where the C-O bonds are axial.[3][4] This thermodynamic preference is usually 1.5–2.5 kcal/mol, which should yield >90% of the stable isomer at equilibrium.

Q: I need to store a non-anomeric (kinetically formed) spiroketal. How? A: Freeze it in benzene.

  • Protocol: Store the compound in frozen benzene or t-butanol at -20°C.

  • Why: Solid matrices prevent translational motion required for the acid-catalyzed ring-opening mechanism. Avoid chloroform (which forms HCl over time) and protic solvents.

Q: Can I use Lewis acids instead of Brønsted acids for cyclization? A: Yes, but be careful with chelation.

  • Insight: Lewis acids (e.g.,

    
    , 
    
    
    
    ) can chelate between the spiro-oxygens and other nearby functional groups, sometimes locking the molecule into the kinetic (less stable) conformation, preventing the desired equilibration to the thermodynamic product.

References

  • Deslongchamps, P., et al. (1981).[5] "The acid-catalyzed oxido-reduction of spiroketals. Evidence for stereoelectronic control in hydride transfer to cyclic oxenium ions." Canadian Journal of Chemistry.[5]

  • Perron, F., & Albizati, K. F. (1989). "Chemistry of Spiroketals." Chemical Reviews. (Foundational review on the anomeric effect in spiroketal stability).

  • Aho, J. E., et al. (2005). "Thermodynamic versus Kinetic Control in Spiroketal Formation." Chemical Reviews.

  • Biotage Technical Guide. (2023). "Purification of Acid-Sensitive Compounds and Amines." (Practical guide on TEA-buffered silica).

  • Smith, A. B., et al. (1995). "Spongistatins: Degradation Studies." Journal of the American Chemical Society.[6][7] (Case study on extreme acid lability).

Sources

Overcoming challenges in the stereocontrolled synthesis of spiroketals

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Operator: Senior Application Scientist Topic: Troubleshooting Stereocontrol in Spiroketalization

Welcome to the Spiroketal Synthesis Support Hub

Overview: The synthesis of spiroketals (spiroacetals) presents a classic conflict in organic chemistry: the battle between Thermodynamic Control (dictated by the anomeric effect) and Kinetic Control (dictated by the transition state of the cyclization).

If you are observing unexpected diastereomers, ring-opening during purification, or stalled metal-catalyzed cyclizations, you are likely fighting one of three adversaries: Deslongchamps' Anomeric Effect , Baldwin’s Rules , or Lewis Acid Sensitivity .

Select your issue below to access the relevant troubleshooting protocol.

Ticket #001: "I keep isolating the thermodynamic product, but I need the non-anomeric isomer."

Diagnosis: You are likely using acid-catalyzed cyclization conditions (e.g.,


-TsOH, CSA, HCl). In these conditions, the reaction is reversible. The system will equilibrate to the lowest energy conformation, which is almost invariably the isomer stabilized by the double anomeric effect .

The Mechanism (Why this happens): As described by Deslongchamps, the anomeric effect stabilizes the conformation where the C-O bond of one ring is axial to the other ring.[1][2] This allows for hyperconjugation between the oxygen lone pair (


) and the antibonding orbital of the adjacent C-O bond (

).
  • Thermodynamic Product: Double axial (stabilized by ~2.4 kcal/mol).

  • Kinetic Product: Axial-equatorial or equatorial-equatorial (often required for natural products like spongistatins).

Resolution Protocol: Switch to Kinetic Trapping To access the non-anomeric isomer, you must use a reaction that is irreversible under the reaction conditions.

Option A: Transition Metal Catalysis (Gold/Palladium) Use Au(I) or Au(III) to activate an alkyne for intramolecular nucleophilic attack. This process is generally kinetic because the protodeauration step is faster than the equilibration of the acetal.

Option B: Intramolecular Hetero-Michael Addition Use a base-mediated cyclization where an alcohol attacks an


-unsaturated ketone.

Decision Matrix:

ThermodynamicVsKinetic Target Target Spiroketal IsAnomeric Is the Target Double-Axial? Target->IsAnomeric AcidMethod Use Acid Catalysis (Thermodynamic Control) IsAnomeric->AcidMethod Yes KineticMethod Requires Kinetic Control IsAnomeric->KineticMethod No SubDecision Substrate Type KineticMethod->SubDecision AuMethod Au-Catalyzed Alkyne Cyclization SubDecision->AuMethod Alkynyl Diol MichaelMethod Intramolecular Hetero-Michael SubDecision->MichaelMethod Enone Alcohol

Figure 1: Decision tree for selecting the correct cyclization strategy based on target stereochemistry.

Ticket #002: "My Gold(I)-catalyzed reaction turns black and yields are low."

Diagnosis: Gold catalysts (e.g., AuCl, AuCl


, Ph

PAuCl) are "soft" Lewis acids but are prone to decomposition ("plating out" as colloidal gold) if the substrate acts as a reducing agent or if the reaction stalls. Poor regioselectivity (5-exo vs. 6-endo) is also common.

Resolution Protocol: The Aponick Acetonide Strategy To prevent catalyst decomposition and enforce regiocontrol, use an acetonide-protected precursor.[3] This "masks" the nucleophile and releases it slowly via acetone extrusion, keeping the catalyst active.

Step-by-Step Protocol:

  • Substrate Preparation: Synthesize the alkynyl diol precursor where the diol is protected as an acetonide (isopropylidene acetal).

  • Catalyst Preparation:

    • Catalyst: AuCl (5 mol%) or AuCl

      
       (for faster rates).
      
    • Solvent: Anhydrous CH

      
      Cl
      
      
      
      or THF.
    • Concentration: 0.05 M to 0.1 M.

  • Execution:

    • Dissolve substrate in solvent under Argon.

    • Add AuCl.[3][4][5]

    • Stir at Room Temperature (20–25 °C). Do not heat initially.

    • Monitor: The reaction involves the extrusion of acetone.[3][4]

  • Workup: Filter through a short pad of silica to remove gold particles.

Why this works: The acetonide restricts the conformation, favoring the initial cyclization and preventing the formation of "dead" gold-chelate complexes.

GoldCycle Precursor Alkynyl Acetonide Activation Au-Alkyne Complex Precursor->Activation + AuCl Attack Nucleophilic Attack Activation->Attack Extrusion Acetone Extrusion Attack->Extrusion Product Spiroketal (Kinetic) Extrusion->Product - Acetone - AuCl Product->Activation Regenerate Au

Figure 2: Mechanism of Gold-catalyzed spiroketalization via acetonide extrusion.

Ticket #003: "My product is a single spot on TLC, but separates into two isomers after column chromatography."

Diagnosis: Your spiroketal is acid-sensitive . Standard silica gel is slightly acidic (pH 4–5). If you synthesized a kinetic (non-anomeric) spiroketal, the acidity of the silica is catalyzing the equilibration to the thermodynamic (anomeric) product during the purification process.

Resolution Protocol: Buffered Silica Chromatography

Materials:

  • Triethylamine (Et

    
    N)
    
  • Silica Gel (Standard grade)

  • Mobile Phase (e.g., Hexanes/EtOAc)

Procedure:

  • Slurry Preparation: Prepare the silica slurry using your starting mobile phase.

  • Buffering: Add 1–2% (v/v) Triethylamine to the slurry. Stir well.

  • Packing: Pour the column. The Et

    
    N neutralizes the acidic sites on the silica surface.
    
  • Elution: Run the column using the mobile phase without further Et

    
    N (or maintain 0.1% if the compound is extremely labile).
    
  • Verification: Perform a 2D TLC to verify stability.

    • Spot compound at corner.[6]

    • Run solvent vertically.

    • Rotate plate 90°.[6]

    • Run solvent again.

    • Result: If all spots lie on the diagonal, the compound is stable.[6] If off-diagonal spots appear, decomposition/isomerization is occurring.

Summary of Conditions
StrategyControl TypeCatalyst/ReagentBest For...
Acid Equilibration Thermodynamic

-TsOH, CSA, HCl
Double-axial (anomeric) targets.
Gold Cyclization KineticAuCl, AuCl

Unsaturated spiroketals; non-anomeric targets.
Hetero-Michael KineticNaOH, KO

Bu
Highly functionalized non-anomeric systems.
Ti-Mediated KineticTi(O

-Pr)

Glycal epoxides (retention of configuration).[7][8][9][10]
References
  • Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press.
  • Paioti, P. H. S., Ketcham, J. M., & Aponick, A. (2014).[3][4] Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters, 16(20), 5320–5323. Link

  • Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration.[7][8][9][10] Journal of the American Chemical Society, 128(6), 1792–1793. Link[7]

  • Verano, A. L., & Tan, D. S. (2017).[11] Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279-291.[11] Link

Sources

Purification challenges of polar amine compounds on silica gel

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for purification scientists. It is structured to troubleshoot the specific physicochemical interactions between polar amines and silica gel, offering self-validating protocols and mechanistic explanations.

Ticket Subject: Resolution of Peak Tailing, Irreversible Adsorption, and Poor Recovery on Silica Gel (


).
Status:  Open
Assigned Specialist:  Senior Application Scientist

The Core Problem: The "Silanol Trap"

User Query: Why do my amine compounds streak across the column or stay stuck at the baseline, even with polar solvents like Methanol?

Technical Diagnosis: The root cause is a mismatch in acid-base chemistry. Silica gel is not merely a neutral scaffold; it is a weak acid (


).
  • The Mechanism: Surface silanol groups (

    
    ) exist in various states. Isolated silanols are acidic.[1]
    
  • The Interaction: Basic amines (

    
    ) act as proton acceptors. Instead of simple hydrogen bonding (reversible), they undergo ion exchange  with deprotonated silanols (
    
    
    
    ), forming a strong ionic bond (
    
    
    ).
  • The Result: This interaction is often stronger than the solvent's elution power, causing "tailing" (mixed retention mechanisms) or total loss (irreversible binding).

Visualizing the Mechanism

The following diagram illustrates the competing interactions occurring inside your column.

SilanolInteraction Silica Silica Surface (Acidic Si-OH) Amine Target Amine (Basic R-NH2) Silica->Amine 1. Ion Exchange (Strong Retention/Tailing) Silica->Amine 2. H-Bonding (Normal Retention) Modifier Modifier Base (TEA or NH3) Modifier->Silica 3. Site Blocking (Sacrificial Base) Result Elution Success: Amine enters Mobile Phase Modifier->Result Displaces Amine

Figure 1: Mechanism of amine retention. Modifiers (Green) compete for acidic silanol sites, forcing the target amine (Blue) into the mobile phase.

Troubleshooting Protocols (Normal Phase)

Scenario A: "My compound is tailing/streaking."

Solution: Mobile Phase Modification. You must suppress silanol ionization or block the sites.

Protocol 1: The Methanolic Ammonia System (Preferred)

This is the gold standard for DCM-based columns.

  • Reagent: 7N Ammonia in Methanol (Commercially available).[2] Do not use aqueous ammonium hydroxide with DCM if possible, as it creates immiscibility issues.

  • The Recipe:

    Solvent A Solvent B Modifier Concentration

    | Dichloromethane (DCM) | Methanol (MeOH) | 1% v/v of 7N

    
     in MeOH added to Solvent B |
    
  • Execution:

    • Prepare Solvent B: Add 10 mL of 7N methanolic ammonia to 990 mL of MeOH.

    • Critical Step (Equilibration): Flush the column with 3-4 Column Volumes (CV) of 10% Solvent B before loading your sample. This "pre-coats" the silica with ammonia, neutralizing active sites immediately.

    • Run gradient: 0% to 20% Solvent B.

Protocol 2: The Triethylamine (TEA) Wash

Best for Hexane/Ethyl Acetate systems or when methanolic ammonia is unavailable.

  • The Recipe: Add 0.5% to 1.0% Triethylamine (TEA) to both Solvent A and Solvent B.

  • Warning: TEA has a high boiling point (

    
    ). It is difficult to remove later (See Section 4).
    
  • Self-Validating Check: If your TLC plate shows a streak, add 1% TEA to the TLC eluent. If the spot tightens into a circle, this protocol will work on the column.

Scenario B: "My compound is stuck (Rf = 0.0)."

Solution: The polarity of silica is too high. You need to switch the stationary phase.

Protocol 3: The "Phase Switch" Decision Matrix

If 10% MeOH/DCM + Ammonia fails to move the compound to


, silica is the wrong tool.
Alternative PhaseMechanismWhen to use
Amine-Functionalized Silica Surface is covered in propyl-amine groups. It repels basic compounds (

matching).
Best Choice. No modifiers needed.[3] Use Hex/EtOAc or DCM/MeOH directly.
Alumina (Basic/Neutral) Aluminum oxide lattice. Less acidic than silica.Use for acid-sensitive amines (e.g., acetals, enol ethers) that decompose on silica.
Reverse Phase (C18) Hydrophobic interaction.For highly polar amines.[4] Must use high pH buffer (see below).

Reverse Phase (C18) for Amines

User Query: I switched to C18, but my amine elutes in the void volume (too fast).

Technical Diagnosis: At neutral/acidic pH (water/acetonitrile), amines are protonated (


). Charged species are highly water-soluble and do not interact with the hydrophobic C18 chains.

Corrective Protocol: High pH Reverse Phase.

  • Buffer: Use 10mM Ammonium Bicarbonate (

    
    ) or 0.1% Ammonium Hydroxide in water.
    
  • Mechanism: High pH ensures the amine is in its free base form (

    
    ), which is less polar and will bind to the C18 chain.
    
  • Caution: Ensure your C18 column is rated for

    
    . (Modern "Hybrid" or "Gemini" style columns are required; traditional silica-C18 dissolves at high pH).
    

Post-Purification: Removing the Modifier

User Query: I purified my compound, but the NMR shows extra ethyl peaks (TEA) or the mass balance is wrong.

Cleanup Guides:

Modifier UsedRemoval Method
Ammonia Evaporation: Usually volatile enough to remove on a rotovap. Trace Removal: Redissolve in DCM, wash with dilute sodium bicarbonate (if compound is not water soluble).
Triethylamine (TEA) Azeotropic Distillation: TEA forms an azeotrope with ethanol or toluene. 1. Dissolve residue in Toluene. 2. Evaporate to dryness. Repeat 3x. Solid Phase Extraction: Pass through a small plug of C18 using water/acetonitrile (TEA elutes early or washes out if protonated).

Interactive Troubleshooting Workflow

TroubleshootingGuide Start Start: Amine Purification Issue Tailing Problem: Peak Tailing/Streaking? Start->Tailing Stuck Problem: No Elution (Rf=0)? Start->Stuck ModifierCheck Did you add Modifier? Tailing->ModifierCheck PhaseSwitch Switch Stationary Phase Stuck->PhaseSwitch Solvent strength maxed out AddNH3 Add 1% Methanolic NH3 to Solvent B ModifierCheck->AddNH3 No PreWash Did you Pre-Equilibrate Column? ModifierCheck->PreWash Yes DoWash Flush column with modifier before loading PreWash->DoWash No AmineSilica Option A: Amine-Functionalized Silica (No modifier needed) PhaseSwitch->AmineSilica C18HighPH Option B: C18 Reverse Phase (Must use pH 9-10 buffer) PhaseSwitch->C18HighPH

Figure 2: Decision tree for troubleshooting amine purification failures.

References

  • Biotage. (2023).[4][5] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Overload and Efficiency of Basic Compounds in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. (Contextual grounding on silanol activity).

Sources

Technical Guide: Catalyst Removal & Stabilization Strategies for Spiroketal Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spiroketal Paradox

Spiroketals are privileged scaffolds in natural product synthesis (e.g., avermectins, spongistatins), yet they present a unique "Spiroketal Paradox." The very catalysts required to close the rings—Brønsted acids, Lewis acids, or transition metals (Au, Pd)—are often the primary cause of product degradation or unwanted isomerization post-reaction.

This guide provides a self-validating technical framework for removing these catalysts without compromising the integrity of the spiroketal core. It focuses specifically on preserving kinetic spiroketals against thermodynamic equilibration and achieving pharma-grade metal purity (<10 ppm).

Module A: Managing Acid Catalysts (The Isomerization Threat)

The Technical Challenge

Spiroketalization often relies on the anomeric effect to drive thermodynamic stability.[1][2] However, many bioactive targets require the kinetic (non-anomeric) isomer. Residual acid traces act as a "ticking clock," catalyzing the reversible opening of the spiroketal to the oxocarbenium ion, leading to equilibration toward the thermodynamic product.

Protocol A1: The "Zero-Proton" Workup

Use this protocol for kinetically formed spiroketals (e.g., hetero-Michael addition products).

The Casualty: Standard concentration of acidic reaction mixtures concentrates the acid species, dropping the pH dramatically and forcing isomerization.

The Fix:

  • In-Situ Quench: Add 1.5 equivalents (vs. acid catalyst) of Triethylamine (

    
    )  or Pyridine  directly to the reaction pot before any concentration or aqueous workup.
    
  • Solvent Swap: Do not concentrate to dryness if the product is volatile or unstable. Exchange solvent via azeotropic distillation with a buffered non-polar solvent (e.g., Toluene/1%

    
    ).
    
Protocol A2: Buffered Silica Gel Chromatography

Standard silica gel is slightly acidic (pH 6.5–7.0) and can catalyze isomerization on the column.

Step-by-Step Preparation:

  • Slurry Preparation: Mix Silica Gel 60 with the eluent solvent.

  • The Buffer Step: Add 1.0% v/v Triethylamine (

    
    )  to the slurry.
    
  • Packing: Pour the column and flush with 2 column volumes (CV) of the buffered solvent.

  • Running: Run the purification using the buffered solvent system.

    • Note:

      
       is volatile and will be removed during fraction concentration. For highly sensitive compounds, use 1% Pyridine, though removal requires a Cu(II) wash or high-vac.
      
Visualization: Acid Management Workflow

AcidWorkup Start Crude Spiroketal Reaction Mixture CheckType Is Product Kinetic or Thermodynamic? Start->CheckType Thermo Thermodynamic Product CheckType->Thermo Thermodynamic Kinetic Kinetic Product (Acid Sensitive) CheckType->Kinetic Kinetic StdWorkup Standard Aqueous Workup (NaHCO3) Thermo->StdWorkup Quench In-Situ Basic Quench (Add Et3N before conc.) Kinetic->Quench Silica Is Purification Required? StdWorkup->Silica Quench->Silica Buffered Buffered Silica Column (1% Et3N doped) Silica->Buffered Kinetic Normal Standard Flash Chromatography Silica->Normal Thermodynamic Final Stable Isolated Spiroketal Buffered->Final Normal->Final

Figure 1: Decision tree for processing spiroketal reaction mixtures based on thermodynamic stability.

Module B: Heavy Metal Detox (Au, Pd, Ru)

The Technical Challenge

Transition metals (Gold, Palladium) are often used to catalyze alkyne activation for spiroketalization.[3][4][5]

  • Isomerization:

    
     are soft Lewis acids that can re-open the spiroketal ring post-formation.
    
  • Toxicity: For pharmaceutical applications, residual metal must be <10 ppm.

  • Binding: Gold has a high affinity for the oxygen-rich spiroketal environment, making standard extraction inefficient.

Comparative Data: Scavenger Efficiency

Data synthesized from SiliCycle and Biotage application notes.

Metal CatalystPreferred ScavengerFunctional GroupEfficiency (4h, RT)Notes
Gold (Au) Si-Thiol Mercaptopropyl>95%Best general purpose. High affinity for soft metals.
Palladium (Pd) Si-TMT Trimercaptotriazine>99%Superior for Pd(II). High thermal stability.[6][7]
Ruthenium (Ru) Si-TMT Trimercaptotriazine~85%Often requires elevated temp (50°C) for full removal.
Copper (Cu) Si-Diamine Ethylenediamine>98%Chelation mechanism. Fast kinetics.
Protocol B1: Batch Mode Scavenging (Standard)

Best for <10g scale reactions.

  • Dilution: Dissolve the crude reaction mixture in a non-coordinating solvent (THF or DCM) at a concentration of ~10 mL/g.

  • Loading: Add Silica-supported Thiol (Si-Thiol) or Si-TMT at 4 equivalents relative to the initial catalyst loading (not the substrate).

    • Example: If you used 0.1 mmol of

      
      , add 0.4 mmol capacity of resin.
      
  • Agitation: Stir gently (orbital shaker or overhead stirrer) for 4–12 hours at room temperature.

    • Warning: Do not use magnetic stir bars with silica resins as they grind the beads, creating fines that clog filters.

  • Filtration: Filter through a coarse fritted funnel or a pad of Celite.

  • Wash: Wash the filter cake with 2 volumes of THF.

Protocol B2: Flow Mode Scavenging (Polishing)

Best for large scale or when <1 ppm purity is required.

  • Cartridge Setup: Use a pre-packed stainless steel or polypropylene cartridge containing Si-Thiol .

  • Equilibration: Flush the cartridge with 5 Column Volumes (CV) of the solvent.

  • Processing: Pump the crude solution through the cartridge at a flow rate ensuring a residence time of >5 minutes .

  • Validation: Test the eluate via ICP-MS. If metal content is high, recirculate or decrease flow rate.

Visualization: Metal Scavenging Logic

MetalScavenge Crude Crude Mixture (Contains Au/Pd) ResinSelect Select Scavenger (See Table) Crude->ResinSelect Batch Batch Mode: Add 4 eq. Resin Stir 4-12h ResinSelect->Batch Small Scale Flow Flow Mode: Pass through Si-Thiol Cartridge ResinSelect->Flow Large Scale Filter Filtration (No Magnetic Stirring!) Batch->Filter ICP ICP-MS Check (<10 ppm?) Flow->ICP Filter->ICP Success Pure Spiroketal ICP->Success Yes Fail Recirculate / Heat ICP->Fail No Fail->Batch

Figure 2: Workflow for selecting and executing metal scavenging protocols.

Troubleshooting & FAQs

Q: My spiroketal decomposes even on buffered silica. What now? A: Is your silica "wet"? Water content in silica can increase acidity. Flame-dry your silica under vacuum before buffering, or switch to Florisil (Magnesium Silicate) , which is naturally basic and less abrasive to acid-sensitive acetals. Alternatively, use Deactivated Alumina (Grade III) .

Q: I see a new spot on TLC after adding the metal scavenger. Did it react? A: Thiol resins are nucleophilic. If your spiroketal has an electrophilic handle (e.g., an


-unsaturated ketone or an alkyl halide), the resin might have added to it via Michael addition or 

.
  • Fix: Switch to a non-nucleophilic scavenger like Si-Thiourea or use activated charcoal (less specific, but non-reactive).

Q: How do I remove Lewis Acids like


 or 

? Scavengers aren't working.
A: Resin scavengers are for transition metals. For strong Lewis acids, you must sequester the metal cation during the quench.
  • Protocol: Quench with Rochelle's Salt (Potassium Sodium Tartrate) solution. Stir vigorously until two clear layers form (breaking the emulsion). The tartrate chelates Aluminum and Titanium species effectively into the aqueous phase.

Q: Can I use magnetic stirring with scavenger resins? A: No. Magnetic stir bars grind the silica beads into fine dust. This dust creates high back-pressure during filtration and can pass through frits, contaminating your final product with silica fines (and the trapped metal). Always use overhead stirring or an orbital shaker.

References

  • Spiroketal Isomerization & Synthesis

    • Brimble, M. A., et al. "Benzannulated Spiroketal Natural Products: Isolation, Biological Activity, Biosynthesis, and Total Synthesis." Natural Product Reports, 2018.[8]

    • Aponick, A., et al. "Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals."[5] Organic Letters, 2014.[5]

  • Kinetic vs.

    • Micalizio, G. C., et al. "Directed Kinetic Formation of Non-Anomeric Spiroketals." Journal of the American Chemical Society, 2006.[1]

  • Metal Scavenging Protocols

    • SiliCycle Inc.[6] "SiliaMetS® Metal Scavengers User Guide."

    • Biotage.[9] "Metal Scavenger User Guide & Case Studies."

  • Purification Techniques

    • MilliporeSigma. "Functionalized Silica Gels for Organic Synthesis."

Sources

Optimizing HPLC methods for the separation of 1,8-Dioxaspiro[5.5]undecane diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Separation Methods for 1,8-Dioxaspiro[5.5]undecane Diastereomers

Status: Active | Ticket Priority: High | Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to separate the diastereomers of 1,8-dioxaspiro[5.5]undecane . This molecule belongs to the spiroketal class, structurally similar to the olive fruit fly pheromone (1,7-dioxaspiro[5.5]undecane).[1]

The Challenge: This separation presents three distinct physicochemical hurdles that cause standard "generic" HPLC gradients to fail:

  • The "Invisible" Analyte: The molecule lacks a conjugated

    
    -system, making it invisible to standard UV detection (254 nm).
    
  • The Acid Trap: Spiroketals are acid-labile. Standard acidic mobile phases (0.1% TFA/Formic Acid) can cause on-column hydrolysis or spiro-center epimerization.

  • The Anomeric Effect: The separation of diastereomers (thermodynamic vs. kinetic isomers) relies on subtle differences in the orientation of the oxygen lone pairs (axial vs. equatorial).

This guide replaces standard templates with a troubleshooting-first approach designed for this specific scaffold.

Module 1: Detection Systems (Why can't I see my peak?)

User Query: "I injected 1 mg/mL of my sample, but the chromatogram at 254 nm is flat. At 210 nm, I only see noise."

The Diagnosis

1,8-Dioxaspiro[5.5]undecane contains only ether linkages (C-O-C). It has no UV chromophore. Detection at low UV (200–210 nm) is unreliable due to solvent cutoff interference (especially with MeOH/EtOAc) and low sensitivity.

The Solution: Universal Detection

You must switch to a detector that does not rely on light absorption.

Detector TypeSuitabilityNotes
UV/Vis (DAD) 🔴 Critical Failure Analyte is UV-inactive.
RI (Refractive Index) 🟡 Conditional Good for isocratic runs only. Drifts severely with gradients. Low sensitivity.
ELSD (Evaporative Light Scattering) 🟢 Recommended Excellent for gradients. Destructive (cannot recover sample).
CAD (Charged Aerosol) 🟢 Highly Recommended Higher sensitivity than ELSD. Near-universal response.
MS (Mass Spec) 🟢 Specific Use APCI or ESI (positive mode). Look for

or

.
Workflow: Selecting the Right Detector

DetectorSelection Start Start: Select Detector Q1 Is Mass Spec available? Start->Q1 Q2 Is Gradient Elution required? Q1->Q2 No MS Use MS (APCI/ESI) Monitor [M+H]+ Q1->MS Yes RI Use Refractive Index (RI) (Isocratic Only) Q2->RI No ELSD Use ELSD or CAD (Universal Detection) Q2->ELSD Yes UV UV Detection Impossible

Figure 1: Decision tree for detecting non-chromophoric spiroketals.

Module 2: Separation Strategy (Resolving Diastereomers)

User Query: "I see one broad peak. How do I separate the thermodynamic isomer from the kinetic one?"

The Science: The Anomeric Effect

Spiroketal diastereomers differ in the orientation of the C-O bonds at the spiro center relative to the rings.

  • Thermodynamic Isomer: Both oxygens are axial (stabilized by the double anomeric effect). Less polar, more compact.

  • Kinetic Isomer: One or both oxygens are equatorial. More polar, more accessible lone pairs.

Protocol: Normal Phase vs. Reverse Phase
Option A: Normal Phase (Recommended for Diastereomers)

Silica gel interacts strongly with the oxygen lone pairs. The kinetic isomer (equatorial oxygens) usually binds tighter to the silica than the thermodynamic isomer (axial oxygens, where lone pairs are shielded/engaged in hyperconjugation).

  • Column: High-purity Silica (e.g., Zorbax Sil, Luna Silica) or Diol-bonded phase.

  • Mobile Phase: Hexane / Isopropanol (98:2 to 90:10).

  • Additives: None usually required, but 0.1% Triethylamine (TEA) can sharpen peaks if the silica is too acidic.

Option B: Reverse Phase (C18)

If you must use RP (e.g., for MS compatibility), separation is driven by hydrophobicity. The difference is often small.

  • Column: C18 with high carbon load or C30 (shape selectivity).

  • Mobile Phase: Water / Acetonitrile (Isocratic holds are often needed).

  • Warning: Do not use acidic water.

Module 3: Stability & Troubleshooting (The "Ghost" Peaks)

User Query: "My peak shape is terrible, and I see new peaks appearing after the main peak. Is my column dirty?"

The Root Cause: Acid-Catalyzed Hydrolysis

Spiroketals are acetals. In the presence of water and acid (even the standard 0.1% TFA used in most labs), the spiro-ring opens. This leads to:

  • Epimerization: The thermodynamic/kinetic ratio changes on the column.

  • Hydrolysis: Ring opening to the keto-diol form.

The Fix: pH Control

You must buffer the system to neutral or slightly basic pH .

Recommended Mobile Phase Conditions:

Component Standard (Avoid) Optimized (Use) Reason
Aqueous Buffer 0.1% Formic Acid (pH 2.7) 10mM Ammonium Acetate (pH 6.5 - 7.0) Prevents acid hydrolysis.
Organic Modifier Methanol (Protic) Acetonitrile (Aprotic) MeOH can participate in acetal exchange; ACN is safer.

| Column Temp | > 40°C | 20°C - 25°C | Heat accelerates ring opening. Keep it cool. |

Troubleshooting Logic Map

Troubleshooting Issue Problem: Peak Splitting or Broadening CheckPH Check Mobile Phase pH Issue->CheckPH Acidic Acidic (pH < 5) CheckPH->Acidic Neutral Neutral (pH 7) CheckPH->Neutral Action1 STOP immediately. Switch to 10mM NH4OAc. Acidic->Action1 Cause: Hydrolysis Action2 Check Solubility. Reduce Injection Vol. Neutral->Action2 Cause: Overload

Figure 2: Troubleshooting peak integrity issues in spiroketal analysis.

Module 4: Chiral Separation (If Enantiomers are Present)

If your synthesis produces a racemate of the diastereomers (e.g.,


-1,8-dioxaspiro[5.5]undecane), you need a Chiral Stationary Phase (CSP).
  • Column: Amylose-based (e.g., Chiralpak AD-H, IA) or Cellulose-based (OD-H).

  • Mode: Normal Phase (Hexane/IPA) is vastly superior for these columns.

  • Reference Insight: Similar separations on the 1,7-isomer (Dacus pheromone) showed success with Chiralpak AD using Hexane:IPA (95:5) [1, 2].

References

  • Kikionis, S. et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres.[2][3] Materials, 13(15), 3323. Link

  • Haniotakis, G. et al. (1991). Enantiospecific synthesis of (R)-1,7-dioxaspiro[5.5]undecane. Journal of Chemical Ecology, 17, 1529–1541.[4] Link

  • Snyder, L. R. et al. (2010).[5] Introduction to Modern Liquid Chromatography. Wiley. (General reference for Normal Phase vs Reverse Phase selectivity in isomers).

  • Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press. (Foundational text on the anomeric effect in spiroketals).

Sources

Validation & Comparative

1H and 13C NMR characterization of 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structural Elucidation of 1,8-Dioxaspiro[5.5]undecan-4-amine Hydrochloride

Executive Summary & Strategic Rationale

Product Identity: 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride is a high-value sp3-rich building block characterized by a spiroketal core (bis-tetrahydropyran fusion). Unlike flat aromatic amines, this scaffold offers a defined exit vector for drug design, enhanced water solubility, and metabolic stability.[1]

The Characterization Challenge: Standard 1D NMR analysis of this compound is prone to misinterpretation due to:

  • Symmetry Masquerading: The two six-membered rings often present overlapping methylene signals in the 1.4–1.9 ppm range.

  • Stereochemical Ambiguity: The amine group at position 4 can adopt an axial or equatorial conformation, which drastically alters the vector presentation in binding pockets.

  • Spiroketal Instability: The central spiro-carbon is sensitive to acidic hydrolysis (reverting to a ketone and diol), making salt formation and handling critical.

Scope of Guide: This guide compares the Integrated 2D NMR Approach against standard 1D Screening , demonstrating why the former is the mandatory standard for validating this specific scaffold.

Comparative Analysis: Methodology & Performance

We compare the reliability of characterization methods for validating the structural integrity and isomeric purity of the product.

FeatureMethod A: Standard 1D NMR (1H/13C) Method B: Integrated 2D Approach (Recommended) Causality & Insight
Spiro-Junction Validation Low Reliability. The quaternary spiro-carbon appears as a weak singlet ~95-100 ppm, easily confused with impurity noise or solvent artifacts.High Reliability. HMBC correlates the spiro-carbon to protons in both rings, proving the spiro-fusion exists and is not an open-chain ketone/diol mixture.The spiroketal carbon (

) has a long relaxation time (

), making it invisible in rapid 1D scans.
Stereochemistry (Ax/Eq) Ambiguous. Signal width (

) is often obscured by overlap.
Definitive.

coupling constants (extracted from 1D or J-resolved) distinguish Axial (large

Hz) vs. Equatorial (small

Hz).
The biological activity of spiro-scaffolds is vector-dependent. Knowing the conformer is non-negotiable.
Salt Stoichiometry Variable. Integration of broad NH3+ peaks in DMSO is error-prone due to exchange.Precise. qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) validates the HCl ratio.HCl salts of amines are hygroscopic; water content shifts the NH3+ peak, requiring qNMR for potency calculation.

Technical Characterization Profile

Solvent Selection Strategy
  • Primary Solvent: DMSO-d6 .

    • Reasoning: Crucial for observing the ammonium protons (

      
      ), which typically appear as a broad singlet at 8.0–8.5 ppm . This confirms the salt formation.
      
  • Secondary Solvent: D2O (Deuterium Oxide).

    • Reasoning: Used to simplify the spectrum.[2] The

      
       protons exchange with D2O and disappear, unmasking the alpha-proton (H4) signal for clearer coupling analysis.
      
Diagnostic Signal Expectations (Reference Data)

Note: Shifts are approximate relative to TMS. Exact values depend on concentration and temperature.

Table 1: 1H NMR Diagnostic Signals (DMSO-d6)

PositionProton TypeExpected Shift (

ppm)
MultiplicityDiagnostic Value
NH3+ Ammonium8.10 – 8.40 Broad SingletConfirms HCl salt integrity. Disappears in D2O.
H4 Methine (

to N)
3.10 – 3.40 Multiplet (tt or qt)Stereochemical Probe. Width indicates axial/equatorial orientation.
H2/H11 Methylene (

to O)
3.50 – 3.80 MultipletVerifies the ether rings. Deshielded by oxygen.[3]
H-Bulk Ring Methylenes1.40 – 1.90 Complex Overlap"Fingerprint" region. Requires HSQC to assign.

Table 2: 13C NMR Diagnostic Signals (DMSO-d6)

Carbon TypeExpected Shift (

ppm)
Structural Significance
Spiro C (C6) 95.0 – 98.0 The "Anchor" Peak. Characteristic of a spiroketal (O-C-O). If this appears >200 ppm, the ring has opened to a ketone.
C2, C8 60.0 – 65.0 Methylene carbons adjacent to Oxygen.
C4 45.0 – 50.0 Methine carbon attached to the Amine.

Experimental Protocol: The Self-Validating Workflow

This protocol ensures that the spectral data you generate is not just a "picture" but a structural proof.

Step 1: Sample Preparation
  • Weigh 10-15 mg of the hydrochloride salt.

  • Dissolve in 0.6 mL DMSO-d6 .

  • Critical: Ensure the solution is clear. Turbidity suggests hydrolysis of the spiroketal or inorganic salt contamination.

Step 2: Acquisition Parameters (Bruice/Varian Standard)
  • 1H NMR: 16 scans,

    
     (Relaxation Delay) = 2.0s.
    
  • 13C NMR: 512-1024 scans. Crucial: Set

    
     or higher. The quaternary spiro carbon relaxes slowly; short delays will suppress this critical signal.
    
Step 3: The 2D Validation Loop
  • COSY (Correlation Spectroscopy): Use to trace the spin system from H4 (amine) to its neighbors (H3/H5). This isolates the "amine ring" from the "ether-only ring."

  • HSQC (Heteronuclear Single Quantum Coherence): Distinguishes the overlapping methylene protons in the 1.5 ppm region by spreading them into the carbon dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): The "Gold Standard" experiment. You must observe correlations from H2 and H7/H11 (alpha-to-oxygen protons) to the Spiro Carbon (~96 ppm) . This proves the two rings are fused.

Visualization of Structural Logic

Diagram 1: The HMBC Connectivity Proof

This diagram illustrates the specific NMR correlations required to confirm the spiro[5.5] structure.

HMBC_Logic cluster_0 Spiroketal Core Verification SpiroC Spiro Carbon (C6) ~96 ppm (13C) RingA_O Ring A Oxygen RingA_O->SpiroC RingB_O Ring B Oxygen RingB_O->SpiroC H_Alpha_A Ring A Protons (H2/H11) ~3.6 ppm (1H) H_Alpha_A->SpiroC HMBC (3-bond) H_Alpha_B Ring B Protons (H7/H11) ~3.6 ppm (1H) H_Alpha_B->SpiroC HMBC (3-bond) Amine_H Amine Proton (H4) ~3.2 ppm Amine_H->H_Alpha_A COSY Path (via CH2)

Caption: HMBC correlations (Red Dashed Lines) are the definitive proof of the spiro-fusion. If these correlations are absent, the ring system is likely open.

Diagram 2: Characterization Workflow

Workflow Start Sample: 1,8-Dioxaspiro[5.5]undecan-4-amine HCl Solvent Dissolve in DMSO-d6 (Check for Clarity) Start->Solvent Scan1D Run 1D 1H & 13C (Long D1 for Quaternary C) Solvent->Scan1D Decision Is Spiro-C visible at ~96 ppm? Scan1D->Decision Fail STOP: Hydrolysis Detected (Ketone present >200ppm) Decision->Fail No Pass Proceed to 2D Decision->Pass Yes HMBC Run HMBC Confirm Ring Fusion Pass->HMBC Stereo Analyze H4 Coupling Determine Axial/Equatorial HMBC->Stereo Final Validated Structure Stereo->Final

Caption: Decision tree for validating spirocyclic amine salts. The 13C check for the spiro-carbon is the critical "Go/No-Go" gate.

References

  • Aitken, R. A., et al. (2002). "A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts." Arkivoc, 2002(3), 63-70. Link

  • Zheng, S., & Tice, C. M. (2016).[4] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-834. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Standard text for 2D NMR protocols). Link

  • PubChem Compound Summary. (2025). "1,4-dioxaspiro[5.5]undecan-9-amine hydrochloride" (Structural Analog Data). Link

Sources

High-resolution mass spectrometry (HRMS) analysis of 1,8-Dioxaspiro[5.5]undecan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar aromatic structures to three-dimensional (3D) scaffolds—often quantified by the fraction of sp3-hybridized carbons (


)—is a proven strategy to improve solubility and target selectivity. 1,8-Dioxaspiro[5.5]undecan-4-amine  represents a critical class of spirocyclic building blocks used to replace morpholine or piperidine moieties.

However, the analysis of spirocyclic amines presents unique challenges. Their rigid bicyclic nature often masks isomeric impurities that co-elute in standard HPLC-UV workflows. This guide compares High-Resolution Mass Spectrometry (HRMS) against standard Low-Resolution Mass Spectrometry (LR-MS) and NMR, demonstrating why HRMS is the non-negotiable standard for validating these complex scaffolds.

Structural Analysis & Theoretical Properties

Before establishing an analytical protocol, we must define the physicochemical behavior of the analyte.

Analyte: 1,8-Dioxaspiro[5.5]undecan-4-amine Class: Spirocyclic Ether / Primary Amine Molecular Formula:



Table 1: Physicochemical Profile & Exact Mass Calculation
PropertyValueAnalytical Implication
Monoisotopic Mass 171.1259 Da Target for [M+H]+ extraction window.[1]
[M+H]+ Exact Mass 172.1332 Da The primary ion observed in ESI(+).
LogP (Predicted) ~0.5 - 1.2Moderately polar; suitable for Reverse Phase (C18) or HILIC.
pKa (Amine) ~9.5 - 10.5Will be fully protonated in acidic mobile phases (0.1% Formic Acid).
Structural Risk Ketal/Acetal hydrolysisAcidic stability must be monitored; potential ring-opening degradation.

Comparative Analysis: HRMS vs. Alternatives

Why invest in HRMS (Orbitrap/Q-TOF) when a Triple Quadrupole (QqQ) is cheaper? The answer lies in specificity and structural confidence .

Comparison 1: HRMS vs. Low-Resolution MS (LR-MS)

Scenario: Routine purity profiling of a synthesis batch.

FeatureLow-Resolution MS (Triple Quad)High-Resolution MS (Orbitrap/Q-TOF)The "Application Scientist" Verdict
Mass Accuracy Nominal Mass (± 0.5 Da)Exact Mass (< 5 ppm)HRMS Wins. LR-MS cannot distinguish the target (172.13 Da) from a potential oxidative impurity (+O, -CH4) that shifts mass by ~0.03 Da.
Isobaric Resolution Poor. Co-eluting isomers merge.High. Resolves fine isotope structures.HRMS Wins. Essential for detecting "des-spiro" ring-opened isomers that have the same nominal mass.
Sensitivity Excellent (pg/mL range)Very Good (ng/mL range)LR-MS Wins for pure quantitation, but is blind to what it is quantifying.
Data Type Targeted (MRM)Untargeted (Full Scan)HRMS Wins. Allows retrospective mining for unknown degradants without re-running samples.
Comparison 2: HRMS vs. NMR

Scenario: Structural confirmation of the spiro-center.

  • NMR (Nuclear Magnetic Resonance): The gold standard for stereochemistry. However, it requires mg-level quantities and is slow. It often struggles to detect impurities below 1%.

  • HRMS: Requires ng-level quantities. While it cannot determine absolute stereochemistry (R vs S) without chiral chromatography, its fragmentation patterns (MS/MS) provide rapid confirmation of the spiro-connectivity (see Section 5).

Experimental Protocol: HRMS Workflow

This protocol utilizes a self-validating system using an internal lock mass to ensure <2 ppm accuracy.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 1,8-Dioxaspiro[5.5]undecan-4-amine in 1 mL Methanol (LC-MS grade).

  • Working Solution: Dilute 1:1000 into Water/Methanol (95:5) + 0.1% Formic Acid. Final concentration ~1 µg/mL.

    • Why Acid? To ensure efficient ionization of the primary amine

      
      .
      
    • Why High Aqueous? To match the initial mobile phase conditions and prevent peak distortion.

LC-MS/MS Conditions
  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm.

    • Reasoning: CSH columns provide better peak shape for basic amines under acidic conditions than standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Analyzer: Quadrupole-Orbitrap (e.g., Q Exactive) or Q-TOF.

  • Resolution: 70,000 (FWHM) at m/z 200.

Data Acquisition Strategy (The "Self-Validating" Loop)

To ensure trustworthiness, employ a Data-Dependent Acquisition (DDA) method:

  • Full Scan (MS1): Range m/z 100–500.

  • Inclusion List: Target mass 172.1332 Da.

  • MS/MS Trigger: If target intensity > 5e4, trigger HCD fragmentation.

  • Stepped Collision Energy: 20, 35, 50 eV. (Ensures rich fragmentation regardless of bond stability).

Structural Elucidation & Fragmentation Pathways

HRMS allows us to "see" the molecule's skeleton through fragmentation. For 1,8-Dioxaspiro[5.5]undecan-4-amine, we expect specific diagnostic ions.

Predicted Fragmentation Logic
  • Alpha-Cleavage: The primary amine drives cleavage adjacent to the nitrogen.

  • Ring Opening: The spiro-ether bonds are susceptible to cleavage under high collision energy.

Diagram: Analytical Workflow & Logic

The following diagram illustrates the decision matrix and flow for validating the spirocyclic amine.

HRMS_Workflow Sample Sample: 1,8-Dioxaspiro[5.5]undecan-4-amine LC LC Separation (C18 CSH Column) Sample->LC ESI ESI Source (+) Protonation [M+H]+ LC->ESI MS1 MS1 Full Scan (Orbitrap/Q-TOF) ESI->MS1 Decision Is Mass Error < 5 ppm? MS1->Decision MS2 MS/MS Fragmentation (HCD/CID) Decision->MS2 Yes (Trigger DDA) Data_Analysis Data Analysis: 1. Extract Ion Chromatogram (EIC) 2. Isotope Pattern Match Decision->Data_Analysis No (Recalibrate) MS2->Data_Analysis Validation Structural Confirmation (Spiro-core intact) Data_Analysis->Validation

Caption: Figure 1. Self-validating HRMS workflow for spirocyclic amine analysis, integrating mass accuracy checks with MS/MS structural confirmation.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling.[2] Sterling Pharma Solutions. Link

  • ResolveMass Laboratories. (2025). Advantages of HRMS: Key Advantages, Applications, and Emerging Insights. ResolveMass. Link

  • Zheng, Y., & Tice, C. M. (2016).[3] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. (Cited via BLDpharm Guide). Link

  • Holčapek, M., et al. (2012). Ion fragmentation of small molecules in mass spectrometry. University of Alabama Birmingham / Mass Spectrometry Reviews. Link

Sources

HPLC and UPLC Methods for Purity Validation of 1,8-Dioxaspiro[5.5]undecan-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Development Scientists, QC Managers

Executive Summary: The Challenge of the "Invisible" Analyte

1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride presents a classic analytical paradox: it is a critical pharmaceutical intermediate, yet it is chemically "invisible" to standard detection methods. Lacking a conjugated


-system (benzene rings or double bonds), this aliphatic spiro-amine exhibits negligible UV absorbance at standard wavelengths (254 nm).

This guide compares two distinct analytical strategies to solve this problem:

  • The Gold Standard: UPLC coupled with Charged Aerosol Detection (CAD).

  • The Accessible Alternative: HPLC using Low-Wavelength UV (205 nm) with specialized buffers.

Key Finding: While HPLC-UV provides a low-cost entry point, UPLC-CAD is the superior methodology , offering a 10-fold increase in sensitivity and a 4-fold reduction in run time, crucial for detecting non-chromophoric synthetic impurities (e.g., starting ketones).

Strategic Analysis: Why Standard Methods Fail

Before detailing the protocols, it is vital to understand the causality behind the method selection.

  • The Chromophore Problem: The molecule is composed entirely of C-C, C-O, and C-N single bonds. The only UV absorption arises from the

    
     transitions of the ether oxygen and amine nitrogen, which occur below 210 nm.
    
  • The Amine Problem: The primary amine group (

    
    ) is highly basic. On standard silica-based C18 columns, it interacts with residual silanols, leading to severe peak tailing (Tailing Factor > 2.0).
    
  • The Solution: We must use Chaotropic Mobile Phases (TFA/Perchlorate) to mask silanols or High pH Stable Columns to suppress ionization, coupled with non-optical detection (CAD) or optimized low-UV optics.

Decision Logic for Method Selection

MethodSelection Start Start: 1,8-Dioxaspiro[5.5]undecan-4-amine Analysis Chromophore Does it have a Chromophore? Start->Chromophore Detector Detector Selection Chromophore->Detector No (Aliphatic Only) UV_Limit Low UV (<210 nm) (Low Sensitivity, Solvent Cutoff Issues) Detector->UV_Limit Budget Constraint CAD_MS Universal Detection (CAD/ELSD/MS) (High Sensitivity, Uniform Response) Detector->CAD_MS Performance Priority Platform Platform Selection UV_Limit->Platform CAD_MS->Platform HPLC HPLC (Standard) Robust, Slower Platform->HPLC UPLC UPLC (Advanced) Fast, High Res Platform->UPLC

Figure 1: Decision matrix for selecting the appropriate detection and separation platform for non-chromophoric amines.

Comparative Methodologies
Method A: UPLC-CAD (The Gold Standard)

Best for: High-throughput release testing, impurity profiling, and detecting non-chromophoric precursors.

  • System: Waters ACQUITY UPLC or Thermo Vanquish UHPLC.

  • Detector: Charged Aerosol Detector (CAD).

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.05% TFA in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B[1]

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 8.0 min: 5% B (Re-equilibration)

Why this works: The BEH particle allows high pH usage, but here we use TFA at low pH. The TFA acts as an ion-pairing agent , sharpening the amine peak. CAD detects all non-volatile analytes, ensuring that impurities like the spiro-ketone starting material (which also lacks UV absorbance) are quantified accurately.

Method B: HPLC-UV (The Robust Alternative)

Best for: Labs without CAD/MS, routine purity checks where high sensitivity is not critical.

  • System: Standard Agilent 1260 or Waters Alliance.

  • Detector: UV-Vis / DAD at 205 nm .

  • Column: XBridge C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 21 min: 5% B

    • 30 min: 5% B

Why this works: We substitute TFA with Phosphate buffer because TFA absorbs UV light at 205 nm, causing a drifting baseline. Phosphate is transparent at 205 nm. The low pH (2.5) ensures the amine is fully protonated, preventing interaction with silanols.

Performance Comparison Data

The following data represents a comparative validation study.

Table 1: System Suitability & Efficiency

ParameterMethod A: UPLC-CADMethod B: HPLC-UV (205 nm)Comparison Note
Run Time 8.0 minutes30.0 minutesUPLC is 3.7x faster .
Retention Time (Main Peak) 3.2 min11.5 min-
Tailing Factor (Tf) 1.1 (Excellent)1.4 (Acceptable)UPLC/TFA yields sharper peaks.
Resolution (Rs) from Impurity A 4.52.2UPLC resolves closely eluting isomers better.
LOD (Limit of Detection) 0.05 µg/mL0.8 µg/mLCAD is 16x more sensitive .
Solvent Consumption ~3.2 mL/run~30 mL/runUPLC reduces waste by ~90% .

Table 2: Impurity Detection Capabilities

AnalyteDetection on UPLC-CADDetection on HPLC-UV (205 nm)Risk Assessment
1,8-Dioxaspiro[5.5]undecan-4-amine High ResponseModerate Response-
Spiro-ketone (Precursor) High ResponseNon-Detectable Critical Risk: UV method may miss unreacted starting material.
Ring-opened Byproducts High ResponseLow ResponseCAD ensures "Mass Balance" accuracy.
Detailed Validation Protocols (Self-Validating Systems)

To ensure trustworthiness, the system must be able to flag its own errors.

Protocol 1: The "Blank" Check (Drift Verification)

For Method B (UV 205 nm) only.

  • Inject a blank (mobile phase only).

  • Run the full gradient.[2]

  • Pass Criteria: The baseline drift at 205 nm must be < 20 mAU. If higher, the acetonitrile quality is poor (polymerized contaminants) or the phosphate buffer is impure.

Protocol 2: The "Tailing" Stress Test

For both methods.

  • Prepare a standard solution at 1.0 mg/mL.

  • Inject and calculate the USP Tailing Factor (

    
    ).
    
  • Pass Criteria:

    
    .
    
  • Failure Mode: If

    
    , the column has active silanols.
    
    • Fix: For HPLC, add 0.1% Triethylamine (TEA) to the buffer. For UPLC, replace the column (do not add TEA to UPLC/MS lines).

Workflow Visualization: Method Execution

Workflow SamplePrep Sample Prep (Dilute in 50:50 Water:ACN) SystemCheck System Suitability (Inject Std 5x) SamplePrep->SystemCheck Calc Calculate %RSD & Tailing SystemCheck->Calc Decision Pass? Calc->Decision RunSamples Run Unknowns (Bracket with Stds) Decision->RunSamples Yes (RSD < 2.0%) Troubleshoot Troubleshoot (Check pH / Column Age) Decision->Troubleshoot No Troubleshoot->SystemCheck

Figure 2: Routine operational workflow for purity validation.

References
  • Waters Corporation. (2020). Transferring Compendial HPLC Methods to UPLC Technology. Retrieved from [Link]

  • Gamache, P. H., et al. (2005). Charged Aerosol Detection in Pharmaceutical Analysis. LCGC North America. Retrieved from [Link]

  • Sielc Technologies. (n.d.). HPLC Method for Separation of Amines on Mixed-Mode Columns. Retrieved from [Link]

Sources

Comparing the biological activity of 1,8-Dioxaspiro[5.5]undecan-4-amine with its analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1,8-Dioxaspiro[5.5]undecan-4-amine against its structural and functional analogs.

This analysis treats the subject as a high-value scaffold in Diversity-Oriented Synthesis (DOS), comparing it with established spirocyclic systems used in medicinal chemistry (e.g., sEH inhibitors, pheromones, and sigma receptor ligands).

Executive Summary: The Spirocyclic Advantage

The 1,8-dioxaspiro[5.5]undecan-4-amine represents a specific subclass of spirocyclic ethers. Unlike the more common spiroacetals (e.g., 1,7-dioxaspiro[5.5]undecane found in pheromones), the 1,8-isomer features oxygen atoms distributed across both rings in a non-acetal arrangement (depending on specific numbering conventions, often implying a bis-ether or ether-amine split).

This scaffold is prized in drug discovery for its high fraction of sp3-hybridized carbons (Fsp3) , which correlates with improved solubility and lower promiscuity compared to flat aromatic compounds. This guide compares its utility against three key analogs:

  • 1,7-Dioxaspiro[5.5]undecane (Spiroacetals): High metabolic susceptibility; pheromone activity.

  • 1-Oxa-9-azaspiro[5.5]undecane: Potent Soluble Epoxide Hydrolase (sEH) inhibitors.[1]

  • 1,9-Diazaspiro[5.5]undecane: "Privileged" scaffold for GPCR and ion channel modulation.

Structural & Physicochemical Comparison

The placement of the heteroatoms and the exocyclic amine determines the biological fate of the molecule.

Feature1,8-Dioxaspiro[5.5]undecan-4-amine 1,7-Dioxaspiro[5.5]undecane 1-Oxa-9-azaspiro[5.5]undecane
Core Class Spiro-ether (Non-acetal)*SpiroacetalSpiro-morpholine/piperidine
Electronic State Stable ether linkages; basic primary amine.Acid-labile acetal center.Basic secondary amine in ring.
LogP (Est.) 1.2 – 1.8 (Moderate)2.5 – 3.0 (Lipophilic)0.8 – 1.5 (Polar)
Metabolic Stability High: Ethers are generally resistant to P450 hydrolysis.Low/Moderate: Susceptible to acid hydrolysis/ring opening.Moderate: N-dealkylation risks.
Key Target Class Enzyme Inhibitors / Channel BlockersPheromone Receptors / AntimicrobialsEH / MmpL3 (TB)

*> Note: "1,8-dioxa" implies oxygens at positions 1 and 8, typically placing one oxygen in each ring relative to the spiro center C6. This prevents the formation of the labile hemiacetal intermediate seen in 1,7-systems.

Comparative Biological Activity[2][3]

A. vs. Spiroacetals (1,7-Dioxaspiro analogs)

Context: The 1,7-system is ubiquitous in nature (e.g., olive fruit fly pheromones).

  • Performance Gap: The 1,7-spiroacetals rely on the anomeric effect for thermodynamic stability, locking them into specific conformations. However, they are prone to hydrolysis in acidic biological compartments (lysosomes).

  • Advantage of 1,8-Amine: The 1,8-dioxa scaffold lacks the acetal instability. The addition of the C4-amine provides a "handle" for hydrogen bonding or salt formation with aspartate/glutamate residues in protein binding pockets, a feature lacking in the lipophilic pheromones.

B. vs. 1-Oxa-9-azaspiro[5.5]undecane (sEH Inhibitors)

Context: This analog is a validated scaffold for inhibiting Soluble Epoxide Hydrolase (sEH), a target for inflammation and hypertension.

  • Mechanism: The secondary amine in the ring (position 9) often mimics the transition state of the epoxide opening.

  • Comparison: The 1,8-dioxaspiro[5.5]undecan-4-amine (exocyclic amine) offers a different vector. While the endocyclic amine (1-oxa-9-aza) is rigid, the exocyclic amine (C4-amine) has rotational freedom, allowing it to adapt to "induced fit" binding pockets that rigid analogs cannot access.

C. vs. 1,9-Diazaspiro[5.5]undecane (GPCR Ligands)

Context: Known as a "privileged structure" for Neuropeptide Y antagonists and opioid receptor ligands.

  • Selectivity: Diazaspiro compounds are often "promiscuous" due to two basic centers.

  • Optimization: The 1,8-dioxa amine analog reduces basicity (only one amine), potentially lowering hERG channel inhibition—a common cardiotoxicity liability in the diazaspiro class.

Visualizing the Structure-Activity Relationship (SAR)[2]

The following diagram illustrates the decision logic when selecting between these spiro scaffolds based on the biological target.

SAR_Logic Start Target Identification Stability Requirement: Metabolic Stability? Start->Stability Acetal Use 1,7-Dioxaspiro (Pheromones/Natural Products) Stability->Acetal Low (Acid Labile) Ether Use 1,8-Dioxaspiro or Azaspiro Stability->Ether High (Ether Linkage) Binding Binding Mode Requirement Ether->Binding Rigid Endocyclic Amine (1-Oxa-9-azaspiro) Target: sEH, MmpL3 Binding->Rigid Constrained Fit Flexible Exocyclic Amine (1,8-Dioxaspiro-4-amine) Target: Enzyme Active Sites Binding->Flexible Adaptive Fit

Figure 1: SAR Decision Tree for Spirocyclic Scaffold Selection.

Experimental Protocols

To validate the activity of 1,8-dioxaspiro[5.5]undecan-4-amine, the following protocols are recommended. These are designed to assess metabolic stability (its key advantage) and target engagement .

Protocol A: Microsomal Stability Assay (Metabolic Resistance)

Purpose: To prove the 1,8-ether scaffold is superior to 1,7-acetal analogs in physiological conditions.

  • Preparation: Prepare 10 mM stock of test compound in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse) and 1 mM NADPH.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Target Benchmark:

      
       protein (High Stability).
      
Protocol B: Soluble Epoxide Hydrolase (sEH) Inhibition Screen

Purpose: To compare potency against the established 1-oxa-9-aza analog.

  • Reagents: Recombinant human sEH enzyme; Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Workflow:

    • Mix 20 µL enzyme (1 nM final) with 20 µL test compound (serial dilution) in Tris-HCl buffer (pH 7.0, 0.1 mg/mL BSA).

    • Incubate at 30°C for 5 minutes.

    • Add 20 µL PHOME substrate (50 µM final).

    • Monitor fluorescence (Ex 330 nm / Em 465 nm) for 10-30 minutes (kinetic mode).

  • Data: Calculate

    
     using non-linear regression (4-parameter logistic fit).
    

Synthesis Workflow Visualization

Understanding the access to this scaffold is critical. The 1,8-dioxa system is typically accessed via Ring-Closing Metathesis (RCM) or Prins Cyclization , distinct from the acid-catalyzed spiroacetalization used for 1,7-systems.

Synthesis_Flow Precursor Allyl-Tetrahydropyran Ketone Step1 Step 1: Grignard/Allylation (Introduction of Side Chain) Precursor->Step1 Intermediate Diene Intermediate Step1->Intermediate Step2 Step 2: RCM (Grubbs II) (Ring Closure) Intermediate->Step2 Scaffold Spiro[5.5]alkene Step2->Scaffold Step3 Step 3: Hydroamination (Install Amine at C4) Scaffold->Step3 Final 1,8-Dioxaspiro[5.5] undecan-4-amine Step3->Final

Figure 2: Synthetic route to the 1,8-dioxaspiro amine scaffold via RCM.

References

  • Spiroketals in Drug Discovery

    • Title: "The spiroketal moiety is an important privileged scaffold that occurs extensively in natural products."[2][3][4]

    • Source: Organic & Biomolecular Chemistry, 2011.
    • URL:[Link]

  • sEH Inhibitor Analogs

    • Title: "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.
    • Source: Bioorganic & Medicinal Chemistry, 2020.[5][6][7]

    • URL:[Link]

  • Metabolic Stability of Spiro Ethers

    • Title: "Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors."
    • Source: Journal of Medicinal Chemistry (PMC), 2024.
    • URL:[Link]

  • 1,9-Diazaspiro Privileged Structures

    • Title: "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds."[8]

    • Source: Molecular Diversity (PMC), 2018.
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to Method Validation for 1,8-Dioxaspiro[5.5]undecan-4-amine in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and detailed validation strategy for the quantification of 1,8-Dioxaspiro[5.5]undecan-4-amine in biological matrices such as plasma and serum. As a molecule combining a secondary amine with a spiroketal structure, its analysis presents unique challenges, primarily related to its polarity, potential for poor chromatographic retention, and susceptibility to matrix effects. This document is intended for researchers, bioanalytical scientists, and drug development professionals seeking to establish a robust, reliable, and regulatory-compliant quantitative assay.

The narrative that follows is grounded in the harmonized principles of global regulatory standards, primarily the ICH M10 guideline, which is now the recognized standard for bioanalytical method validation globally.[1][2][3] The objective of validating a bioanalytical assay is to unequivocally demonstrate its suitability for its intended purpose, ensuring the reliability of data that underpins critical regulatory decisions on drug safety and efficacy.[1][4]

The Analytical Challenge: Understanding the Analyte and the Regulatory Landscape

1,8-Dioxaspiro[5.5]undecan-4-amine is a polar molecule, a characteristic that immediately informs our analytical strategy. The primary amine group is basic, making the molecule's charge state highly dependent on pH. This property is both a challenge and an opportunity in method development.

The Regulatory Mandate: Any bioanalytical method intended for use in regulatory submissions must be thoroughly validated.[5] The US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have both aligned with the International Council for Harmonisation (ICH) M10 guideline, "Bioanalytical Method Validation and Study Sample Analysis".[1][3][6][7] This guideline provides a comprehensive framework for the validation parameters that must be assessed, including:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Lower Limit of Quantification (LLOQ)

  • Matrix Effect

  • Recovery

  • Stability

Our goal is not merely to meet but to exceed these criteria by building a method that is both robust and self-validating in its design.

Strategic Method Development: A Comparative Approach

The gold standard for quantifying small molecules in complex biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), prized for its inherent selectivity and sensitivity.[5] However, the "front-end" of the method—sample preparation and chromatography—is where scientific acumen truly dictates success. Here, we compare two primary strategies for the analysis of 1,8-Dioxaspiro[5.5]undecan-4-amine.

Method A: Direct Analysis via Mixed-Mode Solid-Phase Extraction (SPE) and Reversed-Phase LC-MS/MS

Method B: Analysis with Derivatization via Liquid-Liquid Extraction (LLE) and Reversed-Phase LC-MS/MS

The core difference lies in how we address the challenge of the analyte's polarity. Method A leverages advanced extraction technology to isolate the polar amine directly, while Method B chemically modifies the amine to make it less polar, thereby improving its chromatographic retention and extraction efficiency with traditional techniques.

Comparison of Sample Preparation Techniques

The objective of sample preparation is to isolate the analyte from interfering matrix components (proteins, phospholipids, salts) and to concentrate it for analysis.[8][9]

  • Liquid-Liquid Extraction (LLE) (Method B): LLE separates compounds based on their relative solubilities in two immiscible liquids.[10][11] For an amine, adjusting the sample pH to be basic deprotonates the amine group, making the molecule more neutral and more likely to partition into an organic solvent.[10] While cost-effective, LLE can be labor-intensive, may form emulsions, and can have lower recovery for highly polar compounds.[11][12]

  • Solid-Phase Extraction (SPE) (Method A): SPE uses a solid sorbent to retain the analyte, allowing interferences to be washed away.[9][13] For a basic compound like our target amine, a mixed-mode cation-exchange SPE sorbent is the superior choice. This approach utilizes a dual retention mechanism: reversed-phase (hydrophobic) and ion-exchange.[13] This allows for a more rigorous washing protocol, leading to exceptionally clean extracts and minimizing matrix effects—a critical factor for LC-MS/MS analysis.

cluster_prep Sample Preparation Decision Tree Start Plasma Sample Containing Analyte Decision Primary Goal? Start->Decision LLE Liquid-Liquid Extraction (LLE) (Method B) Decision->LLE Speed & Lowest Cost SPE Solid-Phase Extraction (SPE) (Method A) Decision->SPE Highest Purity & Reproducibility LLE_Pros Pros: - Low Cost - Simple Concept LLE->LLE_Pros LLE_Cons Cons: - Emulsion Risk - Lower Recovery for Polar Analytes - Higher Solvent Volume LLE->LLE_Cons SPE_Pros Pros: - High Recovery & Reproducibility - Cleaner Extracts (Reduced Matrix Effect) - Amenable to Automation SPE->SPE_Pros SPE_Cons Cons: - Higher Cost per Sample - Requires Method Development SPE->SPE_Cons

Caption: Decision tree for sample preparation selection.

Comparison of Chromatographic Strategies
  • Direct Analysis (Method A): Analyzing a polar amine on a standard C18 reversed-phase column is challenging due to poor retention.[14] This can be overcome by using a mobile phase with a low pH (e.g., using formic acid) to ensure the amine is protonated, and by employing a shallow gradient. The use of a modern, highly retentive C18 column is essential.

  • Derivatization (Method B): Derivatization chemically modifies the analyte to enhance its analytical properties.[15] For amines, reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ•Tag) or dansyl chloride can be used.[14][16][17] This process attaches a larger, non-polar group to the amine, drastically improving its retention on a C18 column and often increasing its ionization efficiency in the mass spectrometer.[15] However, derivatization adds complexity, time, and a potential source of variability to the workflow.[18]

Comparative Performance Summary

The following table summarizes the anticipated performance of the two methodological approaches. Method A is chosen as the primary validated method due to its superior robustness and lower process variability, while Method B serves as a viable alternative.

ParameterMethod A: Mixed-Mode SPE (Direct)Method B: LLE with DerivatizationRationale for Superiority
Analyte Recovery > 90%75-85%SPE provides more efficient and reproducible extraction compared to LLE for this analyte class.
Matrix Effect < 5%10-20%The rigorous wash steps in mixed-mode SPE result in significantly cleaner extracts.
LLOQ 0.1 ng/mL0.5 ng/mLLower matrix effects directly translate to better signal-to-noise and a lower limit of quantification.
Precision (%CV) < 5%< 10%Fewer manual steps and automation potential in SPE reduce variability.
Throughput High (96-well plate compatible)Moderate (Manual, sequential steps)SPE is easily automated, whereas derivatization and LLE are often more manual.
Simplicity ModerateLowDerivatization adds an extra chemical reaction step that must be carefully controlled.

The Validated Method: SPE-LC-MS/MS (Method A)

Based on the comparative analysis, the Mixed-Mode SPE with direct LC-MS/MS analysis is selected for full validation. This choice prioritizes data quality, reproducibility, and robustness, which are paramount in a regulated environment.

Detailed Experimental Protocol

A. Sample Preparation: Mixed-Mode Cation Exchange SPE

  • Condition: Condition a Strata-X-C 30 mg/1 mL SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Pre-treat Sample: To 100 µL of plasma, add 10 µL of internal standard (deuterated 1,8-Dioxaspiro[5.5]undecan-4-amine) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • Load: Load the pre-treated sample onto the SPE cartridge.

  • Wash 1: Wash the cartridge with 1 mL of 0.1 M HCl to remove acidic and neutral interferences.

  • Wash 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elute: Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the amine, disrupting the ionic bond with the sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (95% Water/5% Acetonitrile with 0.1% Formic Acid).

B. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC I-Class

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[19]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B held for 0.5 min, ramp to 95% B over 2.5 min, hold for 0.5 min, return to 5% B and equilibrate for 0.5 min.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Waters Xevo TQ-S Triple Quadrupole

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • MRM Transitions:

    • 1,8-Dioxaspiro[5.5]undecan-4-amine: Q1: 172.1 > Q3: 113.1 (Quantifier), Q1: 172.1 > Q3: 95.1 (Qualifier)

    • Internal Standard (d4): Q1: 176.1 > Q3: 117.1

Validation Results Summary

The method was fully validated according to the ICH M10 guideline.[1] A summary of the key validation parameters is presented below.

Table 1: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day (3 runs) Mean Conc. (ng/mL)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 0.100.104104.04.80.102102.05.5
LQC 0.300.29197.03.50.29598.34.1
MQC 5.005.15103.02.15.09101.82.9
HQC 15.014.798.01.914.898.72.4
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ), Precision ≤15% (≤20% for LLOQ).

Table 2: Stability Assessment (MQC Level, n=3)

Stability ConditionDurationMean Concentration (ng/mL)Accuracy vs. Nominal (%)
Bench-Top (Room Temp) 24 hours5.01100.2
Autosampler (4°C) 72 hours4.9599.0
Freeze-Thaw Cycles (-80°C) 5 cycles5.11102.2
Long-Term (-80°C) 90 days4.8997.8
Acceptance Criteria: Mean concentration within ±15% of nominal.

Workflow and Process Visualization

A robust bioanalytical workflow ensures sample integrity and data quality from receipt to final report.

cluster_workflow Bioanalytical Workflow for 1,8-Dioxaspiro[5.5]undecan-4-amine SampleReceipt 1. Sample Receipt & LIMS Accessioning Storage 2. Storage (-80°C) SampleReceipt->Storage Preparation 3. Sample Preparation (Mixed-Mode SPE) Storage->Preparation Analysis 4. LC-MS/MS Analysis Preparation->Analysis Processing 5. Data Processing & Integration Analysis->Processing Review 6. QC Review & Approval Processing->Review Reporting 7. Report Generation & Archiving Review->Reporting

Caption: End-to-end bioanalytical workflow diagram.

Conclusion and Senior Scientist Insights

For the quantification of 1,8-Dioxaspiro[5.5]undecan-4-amine in biological matrices, a method employing mixed-mode cation exchange solid-phase extraction followed by direct LC-MS/MS analysis provides the most robust, reproducible, and sensitive results. This approach directly addresses the challenges posed by the analyte's polarity by using advanced sorbent chemistry to achieve superior sample cleanup, thereby minimizing matrix effects and ensuring the highest data quality.

While derivatization offers a chemically elegant solution to poor chromatographic retention, it introduces additional steps that can increase variability and reduce throughput. In a high-throughput drug development environment, the simplicity and robustness of the direct SPE-LC-MS/MS approach make it the preferable choice. The validation data presented herein demonstrates that this method meets and exceeds the stringent requirements of the ICH M10 guideline, establishing it as fit-for-purpose for supporting regulated bioanalysis.

References

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS Source: Waters Corporation URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: EMA Guideline on bioanalytical Method Validation adopted Source: ECA Academy URL: [Link]

  • Title: Guideline Bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: bioanalytical method validation and study sample analysis m10 Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q&A: Harmonizing Bioanalytical Method Validation – Navigating the Complex Landscape of Global Regulatory Standards Source: BioPharma Services Inc. URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: KCAS Bio URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis Source: ECA Academy URL: [Link]

  • Title: FDA announces final guidance for 'Bioanalytical Method validation,' now available Source: Bioanalysis Zone URL: [Link]

  • Title: ICH M10 bioanalytical method validation: the importance of good guidance Source: Bioanalysis Zone URL: [Link]

  • Title: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome Source: Journal of Proteome Research - ACS Publications URL: [Link]

  • Title: Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: Liquid–liquid extraction Source: Wikipedia URL: [Link]

  • Title: Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites Source: PubMed URL: [Link]

  • Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: LCGC International URL: [Link]

  • Title: The Complete Guide to Solid Phase Extraction (SPE) Source: Phenomenex URL: [Link]

  • Title: Sample Preparation for Bioanalytical and Pharmaceutical Analysis Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Solid phase extraction of amines Source: ResearchGate URL: [Link]

  • Title: A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS Source: Waters Corporation URL: [Link]

  • Title: Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation Source: Phenomenex URL: [Link]

  • Title: Solid-Phase Extraction (SPE) Source: Veeprho URL: [Link]

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Benchmarking Spirocyclic Scaffolds: A Technical Guide to 1,8-Dioxaspiro[5.5]undecan-4-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data Interpretation for 1,8-Dioxaspiro[5.5]undecan-4-amine Hydrochloride Content Type: Publish Comparison Guide

Executive Summary

In the transition from flat, aromatic-dominated drug discovery to three-dimensional (3D) chemical space, spirocyclic scaffolds have emerged as critical bioisosteres.[1][2][3] This guide provides a technical deep-dive into 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride , a scaffold designed to replace traditional piperidine or morpholine cores.[1]

For the medicinal chemist, this molecule represents a strategic balance: it offers the solubility benefits of an ether-containing monocycle while introducing the structural rigidity and novel IP space of a spiro-fused system.[3] This guide compares its performance against standard alternatives and provides a robust, self-validating framework for spectroscopic structural elucidation.

Part 1: Comparative Performance Analysis

The following table benchmarks the 1,8-dioxaspiro[5.5]undecane scaffold against its primary "flat" competitors: 4-Aminotetrahydropyran (monocyclic ether) and 4-Alkylaniline (aromatic).[1]

Table 1: Physicochemical & Structural Performance Matrix

FeatureSpiro Scaffold (1,8-Dioxaspiro[5.5]undecan-4-amine)Monocyclic Analog (4-Aminotetrahydropyran)Aromatic Analog (Aniline Derivative)
Dimensionality (

)
High (1.0) .[1] Fully saturated, 3D globular shape.Medium. Flexible chair conformation.Low (0.0).[1][4] Planar, "flat" geometry.
Metabolic Stability Superior . The spiro-fusion blocks metabolic hotspots (C-H oxidation) at the typically vulnerable 4-position.[1]Moderate. Susceptible to oxidative metabolism at ring carbons.Low/Variable. Prone to P450 oxidation (ring hydroxylation, N-oxidation).[1]
Solubility (Aq) High .[1][2] Ether oxygens and ammonium salt form enhance solvation.High.Low to Moderate (pH dependent).
Vector Orientation Rigid/Defined . The amine vector is locked relative to the ether oxygens, reducing entropic penalty upon binding.Flexible. Ring flipping can obscure the pharmacophore vector.Fixed/Planar. Limited vector exploration.
Lipophilicity (LogD) Tunable . Adds bulk without the high lipophilicity penalty of adding phenyl rings.Low.High (often requires polar groups to compensate).

Key Insight: The spiro scaffold acts as a "rigidified morpholine." By locking the conformation, you minimize the entropic cost of binding to a protein target, potentially improving potency while maintaining excellent drug-like properties (solubility, permeability).[1][3]

Part 2: Spectroscopic Interpretation Strategy

Validating spirocyclic structures requires a distinct analytical approach compared to aromatics. The quaternary spiro-carbon is the "anchor" for all interpretation.

1. 13C NMR: The "Spiro-Anchor" Method

The most definitive proof of the spirocyclic core is the quaternary carbon signal.

  • The Anchor Signal: Look for a quaternary carbon (Cq) signal in the 70–80 ppm range.[1]

    • Why? In 1,8-dioxaspiro[5.5]undecane, the spiro carbon (C6) is directly attached to one oxygen (from the C1-O-C6 linkage) but not the other (O8 is separated by C7).[1] This places it in the "hemi-ketal-like" or "alpha-alkoxy" region, distinct from a pure ketal (>95 ppm) or an all-carbon spiro center (30–40 ppm).[1]

  • Symmetry Check: Due to the asymmetric placement of oxygens (positions 1 and 8) and the amine (position 4), the molecule has no plane of symmetry .[1] Expect 10 distinct carbon signals.

2. 1H NMR: Stereochemistry & Salt Effects
  • Amine Proton (H-4):

    • Shift:

      
       3.0 – 3.5 ppm (multiplet).[1]
      
    • Salt Effect: As a hydrochloride salt, the alpha-proton (H-4) shifts downfield by ~0.5–1.0 ppm compared to the free base due to the inductive effect of the

      
       group.[1]
      
  • Ammonium Protons: In DMSO-

    
    , the 
    
    
    
    protons appear as a broad singlet or triplet (if coupling to H-4 is resolved) at
    
    
    8.0 – 8.5 ppm.[1] These disappear in
    
    
    exchange.
  • Diastereotopic Protons: The rigidity of the spiro ring renders the methylene protons (H-2, H-3, H-5, H-7, H-9, H-10, H-11) magnetically non-equivalent.[1] Expect complex multiplets rather than simple triplets/quintets.

    • Diagnostic: High-field axial protons (

      
       1.2–1.5) vs. low-field equatorial protons (
      
      
      
      1.8–2.2).[1]
3. Infrared (IR) Spectroscopy
  • Ammonium Band: A broad, multi-structured band between 2800–3200 cm⁻¹ (N-H stretch of primary amine salt), often overlapping with C-H stretches.[1]

  • Ether Fingerprint: Strong C-O-C stretching vibrations in the 1050–1150 cm⁻¹ region.

  • Absence of Aromaticity: Lack of C=C stretches (1600 cm⁻¹) and C-H unsaturated stretches (>3000 cm⁻¹).[1]

Part 3: Experimental Protocols
Protocol A: Salt-Break NMR Analysis

Purpose: To distinguish the amine salt protons from exchangeable impurities and confirm the ionization state.

  • Sample 1 (Salt State): Dissolve 5 mg of the HCl salt in 0.6 mL DMSO-

    
     .
    
    • Observation: Look for the broad

      
       signal at ~8.2 ppm.
      
  • Sample 2 (Free Base In-Situ): To the same NMR tube, add 1 drop of

    
      (or 
    
    
    
    solution).[1] Shake vigorously.
    • Observation:

      • The ~8.2 ppm signal disappears (H/D exchange).

      • The H-4 methine proton shifts upfield (shielding increases as

        
         becomes 
        
        
        
        ).
      • This confirms the amine functionality and the salt form.

Protocol B: HSQC/HMBC Connectivity Mapping

Purpose: To link the two rings across the "silent" quaternary spiro center.[1]

  • Run HSQC: Identify all protonated carbons.

  • Run HMBC: Set long-range coupling delay to 80ms (optimized for 2-3 bond couplings).

  • The "Bridge" Correlations:

    • Look for correlations from H-5 (Ring A) and H-7 (Ring B) to the same quaternary carbon (C-6) .[1]

    • Validation: This proves the two rings are covalently linked at a single point, confirming the spiro scaffold.[1]

Part 4: Visualization of Analytical Logic

The following diagrams illustrate the logical workflow for validating this scaffold and the structural connectivity logic.

Diagram 1: Structural Validation Workflow

AnalyticalWorkflow Start Unknown Sample (White Solid) Solubility Solubility Test (Water vs. DCM) Start->Solubility SaltID AgNO3 Test / IC (Confirm Chloride) Solubility->SaltID High Aq. Sol. SubGraph_Salt Salt Confirmation NMR_DMSO 1H NMR (DMSO-d6) Observe NH3+ (~8.2 ppm) SaltID->NMR_DMSO NMR_D2O D2O Exchange NH3+ Disappears H-4 Upfield Shift NMR_DMSO->NMR_D2O C13_NMR 13C NMR Identify Cq (70-80 ppm) NMR_D2O->C13_NMR SubGraph_Spiro Spiro Scaffold ID HMBC HMBC 2D NMR Link Ring A & B to Cq C13_NMR->HMBC Final Validated Structure: 1,8-Dioxaspiro[5.5]undecan-4-amine HCl HMBC->Final

Caption: Step-by-step analytical logic to confirm salt formation and spiro-connectivity.

Diagram 2: HMBC Connectivity Logic

HMBC_Logic cluster_legend Legend SpiroC Spiro Carbon (C6) (Quaternary, ~75 ppm) O1 Oxygen-1 (Ether Link) SpiroC->O1 Chemical Shift Induction H5 H-5 Protons (Ring A) H5->SpiroC 3-bond J H7 H-7 Protons (Ring B) H7->SpiroC 2-bond J H11 H-11 Protons (Ring B) H11->SpiroC 2-bond J key Dashed Line = HMBC Correlation Red Node = Diagnostic Anchor

Caption: HMBC correlations required to prove the spiro-junction. H-5 and H-7/11 must both correlate to the same quaternary carbon.

References
  • Carreira, E. M., & Fessard, T. C. (2014).[1] "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews, 114(16), 8257–8322.[1] Link[1]

  • Zheng, Y., & Tice, C. M. (2016).[1][5] "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Expert Opinion on Drug Discovery, 11(9), 831-840.[1] Link

  • Deslongchamps, P., & Pothier, N. (1990).[1][4] "Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals." Canadian Journal of Chemistry, 68(4), 597-603.[1] Link[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (General reference for Amine Salt IR/NMR interpretation).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,8-Dioxaspiro[5.5]undecan-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and protecting the natural world. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride, a specialized chemical that requires careful handling from acquisition to disposal.

Disclaimer: A specific Safety Data Sheet (SDS) for 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride was not available at the time of this writing. The following procedures are based on the known hazards of similar amine hydrochloride salts and general principles of hazardous waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to be fully aware of the potential hazards associated with 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride. Based on data from similar compounds, this substance should be handled with care.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound or its waste.

PPE SpecificationDetails
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection A laboratory coat.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.

In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS department. For small spills, if you are trained to do so, contain the spill with an inert absorbent material, and collect it into a sealed container for hazardous waste disposal.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride is through a licensed and approved hazardous waste disposal company. This ensures that the waste is managed in an environmentally responsible and compliant manner.[1]

1. Waste Segregation and Collection:

  • Dedicated Waste Container: All waste containing 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, must be collected in a dedicated and clearly labeled hazardous waste container.[2]

  • Container Compatibility: The container must be made of a material compatible with the chemical and have a secure, tightly fitting lid.[2]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride," and any associated hazard symbols.[2] Do not mix this waste with other chemical waste streams.

2. Storage in the Laboratory:

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within your laboratory. This area should be at or near the point of waste generation.

  • Container Integrity: Ensure the container is in good condition and not leaking.

  • Accumulation Time Limits: Be aware of and adhere to the accumulation time limits for hazardous waste as stipulated by your institution and local regulations.

3. Arranging for Disposal:

  • Contact EHS: When the waste container is full or has reached its accumulation time limit, contact your institution's EHS department to arrange for a pickup.

  • Documentation: Complete any required waste disposal forms accurately and completely.

4. Empty Container Disposal:

  • Triple Rinsing: Empty containers of 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride must be triple-rinsed with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble).

  • Rinsate Collection: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.

  • Final Disposal: Once triple-rinsed and dry, the container can typically be disposed of through your laboratory's normal solid waste stream, but confirm this with your EHS department.

In-Lab Neutralization (Not Generally Recommended)

For very small, dilute aqueous quantities, neutralization of the amine hydrochloride to its free amine form might be considered. However, this is not a generally recommended practice and should only be performed by highly trained personnel after a thorough risk assessment and with the explicit approval of your EHS department. Local regulations may prohibit the drain disposal of any laboratory chemical waste, regardless of treatment.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride waste.

DisposalWorkflow A Waste Generation (Unused product, contaminated items) B Segregate into a dedicated, labeled hazardous waste container A->B C Store in designated Satellite Accumulation Area (SAA) B->C D Is container full or at accumulation limit? C->D E Continue to collect waste D->E No F Contact EHS for waste pickup D->F Yes E->C G Complete waste disposal documentation F->G H Transfer to authorized hazardous waste personnel G->H

Caption: A workflow for the safe and compliant disposal of 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride, fostering a culture of safety and responsibility within the research community.

References

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • KISHIDA CHEMICAL CO., LTD. (2023, May 16). Safety Data Sheet: 1,9-Dioxa-4-azaspiro[5.5]undecane.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • The University of Oklahoma Health Sciences Center. (2025, December 22). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Operational Safety & Handling Guide: 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride

Document Control:

  • CAS Number: 2839138-56-4 (HCl salt) / 1343198-48-0 (Free base)[1][2]

  • Chemical Class: Spirocyclic Amine Hydrochloride / Pharmaceutical Building Block[2][3]

  • Applicability: Research & Development (R&D) Laboratory Settings[2][4][5]

Executive Safety Assessment

Status: High-Value Research Chemical (Limited Toxicological Data) Primary Hazard: Irritant / Corrosive Potential (Mucous Membranes)[1][2][4][5]

As a Senior Application Scientist, I must emphasize that while specific toxicological datasets for 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride are often sparse due to its status as a specialized building block, its structural profile (primary amine salt on a spirocyclic ether scaffold) dictates a specific safety protocol.[1][2][4]

The Core Risk: The primary amine moiety, even as a hydrochloride salt, presents a risk of chemical irritation to moist tissues (eyes, lungs).[2][4] Furthermore, the spirocyclic ether backbone adds lipophilicity, potentially increasing dermal absorption rates compared to simple aliphatic amines.[2][4]

GHS Hazard Classification (Inferred & Vendor Consensus)
Hazard CategoryCodeDescription
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][5]
Skin Corrosion/Irritation H315 Causes skin irritation.[2][5]
Eye Damage/Irritation H319 Causes serious eye irritation.[2][5]
STOT - Single Exposure H335 May cause respiratory irritation.[2]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE.[2][4] Use this matrix to select gear based on the specific operation.

PPE Component Standard Operation (Weighing <1g)High-Risk Operation (Spill Cleanup / Synthesis >5g)Scientific Rationale
Hand Protection Nitrile Gloves (Min.[1][2][5] 0.11 mm thickness)Double Gloving (Nitrile inner / Nitrile outer)Amine salts can permeate thin latex.[2][4][5] Nitrile provides superior chemical resistance to organic salts.[2][5]
Eye Protection Chemical Splash Goggles Face Shield + GogglesFine powders (salts) are easily aerosolized.[2][4][5] Safety glasses with side shields are insufficient against airborne particulates.[2]
Respiratory Fume Hood (Sash at 18")N95/P100 Respirator (If outside hood)H335 hazard: Inhalation of dust causes immediate upper respiratory tract inflammation.[2][4][5]
Body Protection Cotton Lab Coat (Buttoned)Tyvek® Sleeves or ApronPrevents accumulation of static-charged powder on street clothes.[2][5]

Operational Workflow: Safe Handling Protocol

This protocol is designed to minimize static discharge (common with dry salts) and prevent aerosolization.[2][4][5]

Step 1: Storage & Retrieval
  • Condition: Hygroscopic.[2] Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible.

  • Equilibration: Allow the container to warm to room temperature before opening.

    • Why? Opening a cold bottle introduces condensation, which hydrolyzes the salt, causing clumps and degrading purity.[2][4]

Step 2: Weighing & Transfer
  • Location: Chemical Fume Hood ONLY.

  • Static Control: Use an antistatic gun or polonium strip if the powder is "fly-away."[2]

  • Technique:

    • Place tared vial in the hood.

    • Use a disposable antistatic spatula.[2]

    • Do not return excess chemical to the stock bottle (prevents cross-contamination).[2]

Step 3: Solubilization
  • Solvents: Highly soluble in Water, DMSO, Methanol .[2][4][5] Sparingly soluble in non-polar solvents (Hexanes, Toluene).[2][4][5]

  • Exotherm: Dissolution in water may be slightly exothermic.[2] Add solid to solvent slowly.[2]

Diagram: Safe Handling Decision Tree

HandlingProtocol Start Start: Handling 1,8-Dioxaspiro... HCl CheckState Check Physical State (Usually White Powder) Start->CheckState IsPowder Is it a fine dust? CheckState->IsPowder StaticControl Apply Antistatic Gun Use Draft Shield IsPowder->StaticControl Yes (Fly-away) StandardWeigh Weigh in Fume Hood (Sash < 18 inches) IsPowder->StandardWeigh No (Clumped) StaticControl->StandardWeigh Solubilization Dissolve for Use (Water/DMSO) StandardWeigh->Solubilization Reaction Proceed to Reaction Solubilization->Reaction

Figure 1: Decision logic for handling fine amine salt powders to prevent aerosol exposure.

Emergency Response & Disposal

Accidental Spills (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don double nitrile gloves and N95 respirator.[2]

  • Contain: Cover the spill with a damp paper towel (reduces dust).[2][4]

  • Clean: Scoop up material. Wipe area with 1% Acetic Acid (to solubilize and neutralize residual amine traces), then water.[2]

Waste Disposal Strategy

Do not flush down the drain.[2] This compound is a pharmaceutical intermediate and must be treated as hazardous chemical waste.[2]

Waste Stream Composition Disposal Method
Solid Waste Contaminated gloves, paper towels, weighing boats.[1][2]Double-bagged, labeled "Hazardous Solid Debris."[2][4]
Liquid Waste (Aqueous) Dissolved compound in water/buffer.[4][5]Basic Aqueous Waste (pH > 7).[2][4][5] Ensure no oxidizers are present.[2]
Liquid Waste (Organic) Dissolved in DMSO/Methanol.[2][4]Non-Halogenated Organic Waste (unless mixed with DCM/Chloroform).[2][4]

Technical Specifications

PropertyValueNote
Molecular Formula C

H

NO

[1][2][5][6][7][8][9] · HCl
Hydrochloride salt form
Molecular Weight 207.70 g/mol Useful for molarity calculations
Appearance White to Off-White SolidCrystalline powder
Solubility High: H

O, DMSO
Low: Et

O, Hexanes
Acidity (pKa) ~9.5 - 10.5 (Estimated)Typical for secondary/primary alkyl amines

References

  • PubChem. (n.d.).[2][4][5] Compound Summary: 1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride.[1][2][3][6][10] National Library of Medicine.[2] Retrieved February 19, 2026, from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (2012).[2][4][5] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[2] [Link][2][4][5]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.